Sanguirubine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20NO5+ |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene |
InChI |
InChI=1S/C22H20NO5/c1-23-10-15-20(18(26-4)9-19-22(15)28-11-27-19)13-6-5-12-7-16(24-2)17(25-3)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1 |
InChI Key |
FUAPOWMHFINSMM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
Sanguirubine: A Technical Guide to Natural Sources, Extraction, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguirubine, a quaternary benzophenanthridine alkaloid, is a phytochemical of significant interest within the scientific community. Exhibiting a range of bioactive properties, it is often found in concert with other alkaloids, most notably sanguinarine, within a specific cohort of plant species. This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its prevalence across various plant sources. Furthermore, it outlines comprehensive experimental methodologies for its extraction, isolation, and quantification. Finally, this document elucidates key signaling pathways potentially modulated by this compound, offering a molecular basis for its therapeutic investigation in drug discovery and development.
Natural Sources and Plant Origins of this compound
This compound is primarily sequestered within a select group of plants belonging to the Papaveraceae family . These species are recognized for their rich and diverse alkaloid profiles. The principal plant origins of this compound are detailed below.
Primary Plant Sources
-
Sanguinaria canadensis (Bloodroot): Native to eastern North America, the rhizome of this perennial herb is a prominent source of this compound.[1] When the rhizome is cut, it exudes a characteristic red latex, from which the plant derives its common name. The alkaloid profile of Sanguinaria canadensis is complex, with this compound being one of the minor benzophenanthridine alkaloids.[1]
-
Chelidonium majus (Greater Celandine): A perennial herb found throughout Europe and Western Asia, Greater Celandine is another member of the Papaveraceae family known to produce this compound.[5][6] The plant is characterized by its bright yellow latex, which contains a variety of isoquinoline (B145761) alkaloids.
-
Argemone mexicana (Mexican Prickly Poppy): This hardy, pioneering plant, native to Mexico but now widely naturalized, contains this compound within its seeds and other tissues.[7][8] It is recognized by its spiny leaves and bright yellow flowers.
-
Bocconia frutescens (Plume Poppy): This shrubby member of the Papaveraceae family, native to the Americas, is also a source of benzophenanthridine alkaloids.[9]
Quantitative Analysis of this compound and Related Alkaloids
The concentration of this compound and its co-occurring alkaloids can vary significantly based on the plant species, the specific organ, the developmental stage of the plant, and the geographic location of its cultivation. The following tables summarize the available quantitative data.
| Plant Species | Plant Part | Alkaloid | Concentration (mg/g of dry plant material) | Reference |
| Sanguinaria canadensis | Rhizome | Sanguinarine | Up to 15-fold difference between individual rhizomes | [1] |
| Rhizome | This compound | 1.2% of total alkaloid pool | [1] | |
| Rhizome | Total Alkaloids | ~12.47 mg/g (fresh weight) | [10] | |
| Macleaya cordata | Aerial Part (May) | Sanguinarine | 4.091 | [4] |
| Roots (May) | Sanguinarine | 1.647 | [4] | |
| Aerial Part (July) | Sanguinarine | 2.888 | [4] | |
| Roots (July) | Sanguinarine | ~1.7 | [4] | |
| Aerial Part (Sept) | Sanguinarine | 2.413 | [4] | |
| Roots (Sept) | Sanguinarine | 1.233 | [4] | |
| Chelidonium majus | Herb | Sanguinarine | 0.66 - 2.93 | [11] |
| Herb (cultivated) | Sanguinarine | Significantly increased over wild-grown | [12] | |
| Argemone mexicana | Mature Seeds | Sanguinarine | ~0.8 | [13] |
| Cotyledons (early germination) | Sanguinarine | up to ~0.55 | [7] |
Experimental Protocols
Extraction and Isolation of this compound
The extraction of this compound, as a quaternary benzophenanthridine alkaloid, typically involves an initial acid-base extraction followed by chromatographic purification.
1. General Extraction Procedure:
-
Maceration: Dried and powdered plant material (e.g., rhizomes of Sanguinaria canadensis) is macerated with an acidic aqueous solution (e.g., 5% acetic acid) for an extended period (e.g., 30 minutes under sonication).[14] This protonates the alkaloids, increasing their solubility in the aqueous phase.
-
Filtration and Defatting: The acidic extract is filtered, and the resulting aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove lipids and other non-polar compounds.
-
Basification and Liquid-Liquid Extraction: The aqueous layer is then basified with a base (e.g., 28% ammonia) to a pH of approximately 9-10.[15] This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent (e.g., chloroform (B151607) or a mixture of 28% ammonia (B1221849) and methanol (B129727) (1:19)).[14]
-
Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.
2. Purification by Column Chromatography:
-
The crude alkaloid extract can be further purified using column chromatography. A silica (B1680970) gel stationary phase is commonly employed, with a mobile phase consisting of a gradient of solvents of increasing polarity (e.g., a mixture of n-butanol, acetic acid, and water). The fractions are collected and analyzed for the presence of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound and other alkaloids.
1. Sample Preparation:
-
The purified alkaloid extract is dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis (e.g., 50% aqueous methanol).[14] The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of benzophenanthridine alkaloids.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: A Diode Array Detector (DAD) or a UV detector is typically used, with the detection wavelength set at the maximum absorbance of this compound.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using this compound standards of known concentrations.
Signaling Pathways Modulated by Benzophenanthridine Alkaloids
While research specifically on this compound's modulation of signaling pathways is emerging, the extensive studies on the closely related and co-isolated alkaloid, sanguinarine, provide a strong indication of the likely molecular targets. The structural similarities suggest that this compound may share mechanisms of action. The following diagrams illustrate key signaling pathways implicated in the anticancer and anti-inflammatory effects of sanguinarine, which are probable targets for this compound.
Experimental Workflow for Extraction and Quantification
References
- 1. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]
- 3. kintai-bio.com [kintai-bio.com]
- 4. Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sanguinarine: its potential as a liver toxic alkaloid present in the seeds of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of benzophenanthridine alkaloids from Bocconia arborea by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 11. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids from papaver plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sanguirubine and Related Benzophenanthridine Alkaloids
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Sanguirubine, a benzophenanthridine alkaloid. Given the limited specific data available for this compound, this guide leverages information on the closely related and well-studied alkaloid, Sanguinarine, to provide a comparative and informative resource for researchers, scientists, and drug development professionals.
Introduction to Benzophenanthridine Alkaloids
Benzophenanthridine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic aromatic ring system. These compounds are predominantly found in plants of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot).[1] this compound is one of several benzophenanthridine alkaloids isolated from Sanguinaria canadensis, alongside the more abundant and extensively studied Sanguinarine.[1] These alkaloids are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] The planar, cationic nature of their core structure allows them to intercalate with DNA, a key mechanism underlying their biological actions.[2]
Chemical Structure of this compound
This compound is a quaternary ammonium (B1175870) cation with a complex aromatic structure. Its fundamental chemical properties are summarized below.
Table 1: Chemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₂₂H₂₀NO₅⁺ |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 5,9,10-trimethoxy-12-methyl-[3][4]dioxolo[4,5-i]benzo[c]phenanthridin-12-ium |
| CAS Number | 55950-33-9 |
| Synonyms | Benzo[c]-1,3-dioxolo[4,5-i]phenanthridinium, 5,9,10-trimethoxy-12-methyl- |
The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its atoms and functional groups.
Caption: 2D Chemical Structure of this compound.
Stereochemistry of Benzophenanthridine Alkaloids
Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. Chiral molecules, which are non-superimposable on their mirror images, can exist as enantiomers. The specific spatial arrangement of atoms in a chiral molecule is known as its absolute configuration, often designated as (R) or (S) for each stereocenter according to the Cahn-Ingold-Prelog priority rules.
Currently, there is a notable lack of specific information in the scientific literature regarding the stereochemistry of this compound. The core benzophenanthridine structure is largely planar and aromatic, which generally limits the number of stereocenters. However, substitutions on the ring system or partial reduction of the rings could introduce chirality. Without experimental data, such as X-ray crystallography, it is not possible to definitively determine if this compound possesses any stereocenters or to assign its absolute configuration.
Spectroscopic and Physicochemical Properties: A Comparative Analysis with Sanguinarine
Due to the scarcity of published spectroscopic data for this compound, this section provides a detailed summary of the available data for the closely related and well-characterized benzophenanthridine alkaloid, Sanguinarine. This information serves as a valuable reference point for researchers working with this compound and other similar alkaloids.
Table 2: Physicochemical Properties of Sanguinarine [2]
| Property | Value |
| Chemical Formula | C₂₀H₁₄NO₄⁺ |
| Molecular Weight | 332.33 g/mol |
| Melting Point | 277-280 °C |
| Appearance | Reddish-orange crystalline solid |
| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and chloroform (B151607) |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Sanguinarine
The ¹H and ¹³C NMR spectra of Sanguinarine have been well-documented. The chemical shifts provide detailed information about the electronic environment of each proton and carbon atom in the molecule.
Table 3: ¹H NMR Spectroscopic Data for Sanguinarine (in DMSO-d₆) [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.73 | s | - |
| H-4 | 8.16 | s | - |
| H-5 | 7.82 | d | 8.5 |
| H-6 | 7.63 | d | 8.5 |
| H-9 | 7.58 | d | 8.8 |
| H-10 | 7.80 | d | 8.8 |
| H-11 | 9.87 | s | - |
| OCH₂O | 6.20 | s | - |
| N-CH₃ | 4.65 | s | - |
Table 4: ¹³C NMR Spectroscopic Data for Sanguinarine (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 104.9 |
| C-2 | 148.1 |
| C-3 | 149.2 |
| C-4 | 102.5 |
| C-4a | 129.9 |
| C-4b | 120.9 |
| C-5 | 123.9 |
| C-6 | 121.7 |
| C-6a | 132.1 |
| C-7 | 147.0 |
| C-8 | 152.4 |
| C-8a | 108.5 |
| C-10a | 125.8 |
| C-10b | 118.0 |
| C-11 | 145.8 |
| C-12a | 121.3 |
| OCH₂O | 102.0 |
| N-CH₃ | 42.6 |
Mass Spectrometry (MS) of Sanguinarine
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of the molecular weight and structural elucidation.
Table 5: Mass Spectrometry Data for Sanguinarine [6][7]
| Ion | m/z |
| [M]⁺ | 332.1 |
| [M-CH₃]⁺ | 317.1 |
| [M-CO]⁺ | 304.1 |
| [M-CH₂O]⁺ | 302.1 |
The fragmentation pattern of Sanguinarine typically involves the loss of the N-methyl group, followed by the loss of carbon monoxide or formaldehyde (B43269) from the methylenedioxy groups.
Caption: Proposed Mass Spectrometry Fragmentation of Sanguinarine.
Infrared (IR) Spectroscopy of Sanguinarine
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 6: Infrared (IR) Spectroscopic Data for Sanguinarine [8]
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (N-CH₃) |
| ~1620 | C=N⁺ stretch |
| ~1500, 1470 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (ether) |
| ~1040 | C-O stretch (methylenedioxy) |
Experimental Protocols
General Protocol for Extraction of Benzophenanthridine Alkaloids from Sanguinaria canadensis
This protocol outlines a general procedure for the extraction of a mixture of benzophenanthridine alkaloids, including this compound and Sanguinarine, from the dried rhizomes of Sanguinaria canadensis.
-
Maceration: The dried and powdered rhizomes are macerated in an acidic aqueous ethanol solution (e.g., 70% ethanol with 1% HCl) for 24-48 hours at room temperature with occasional agitation.
-
Filtration: The mixture is filtered to separate the ethanolic extract from the plant material.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning:
-
The resulting aqueous solution is washed with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove fats and other non-polar impurities.
-
The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to precipitate the free alkaloids.
-
The precipitated alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).
-
-
Drying and Evaporation: The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alkaloid extract.
Caption: General Workflow for Alkaloid Extraction.
Protocol for Purification of Benzophenanthridine Alkaloids by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the separation and purification of individual benzophenanthridine alkaloids from the crude extract using preparative HPLC.
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of trifluoroacetic acid). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a preparative column).
-
Detection: UV detection at a wavelength where the alkaloids show strong absorbance (e.g., 280 nm or 320 nm).
-
-
Fraction Collection: Collect the eluting fractions corresponding to the individual alkaloid peaks.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified alkaloids.
Biological Activity and Signaling Pathways (Inferred from Sanguinarine)
While specific studies on the signaling pathways affected by this compound are limited, the extensive research on Sanguinarine provides valuable insights into the potential biological activities of this class of compounds. Sanguinarine has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.[2]
Inhibition of the JAK/STAT Signaling Pathway
Sanguinarine has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9] This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Sanguinarine can suppress the phosphorylation of STAT3, a key transcription factor in this pathway, leading to the downregulation of its target genes involved in cell survival and proliferation.[9]
Caption: Sanguinarine Inhibition of the JAK/STAT Pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Sanguinarine has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines.[3][10] It can reduce the phosphorylation of key components like Akt and mTOR.[3]
Caption: Sanguinarine's Effect on the PI3K/Akt/mTOR Pathway.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses and cell survival. Sanguinarine is a potent inhibitor of NF-κB activation.[4] It can block the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[4][11]
Caption: Sanguinarine's Inhibition of the NF-κB Pathway.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sanguinarine has been shown to modulate the MAPK pathway, although its effects can be cell-type specific. In some cancer cells, it can induce apoptosis through the activation of JNK and p38 MAPK pathways, while in others, it may inhibit the ERK pathway, which is often associated with cell proliferation.[12][13]
Caption: Sanguinarine's Modulation of MAPK Pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Sanguinarine has been reported to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway.[14][15] This leads to the downregulation of Wnt target genes involved in cell proliferation and migration.[14][15]
Caption: Sanguinarine's Inhibition of the Wnt/β-catenin Pathway.
Conclusion and Future Directions
This compound is a structurally interesting benzophenanthridine alkaloid with potential for biological activity. However, this technical guide highlights a significant gap in the current scientific literature regarding its specific stereochemistry, detailed spectroscopic characterization, and precise molecular mechanisms of action. While the well-documented properties of the related alkaloid Sanguinarine provide a valuable framework for initial investigations, further research is imperative to fully elucidate the unique chemical and biological profile of this compound.
Future research should focus on:
-
Isolation and Purification: Development of robust and scalable methods for the isolation of pure this compound from natural sources.
-
Structural Elucidation: Comprehensive spectroscopic analysis, including 2D NMR techniques and high-resolution mass spectrometry, to confirm its structure and potentially identify any stereoisomers.
-
Stereochemical Analysis: X-ray crystallographic studies to determine its three-dimensional structure and definitively assign its absolute configuration if stereocenters are present.
-
Biological Evaluation: In-depth investigation of its biological activities and a direct comparison with Sanguinarine to understand the influence of its unique substitution pattern on its efficacy and selectivity in various signaling pathways.
A deeper understanding of the structure-activity relationships within the benzophenanthridine alkaloid family, including the specific contributions of compounds like this compound, will be crucial for the development of novel therapeutic agents derived from these natural products.
References
- 1. This compound | C22H20NO5+ | CID 356662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Sanguinarine Metabolites in Rats Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]
- 12. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Sanguinarine on Invasion, Migration and Wnt/β-catenin Signaling Pathway of Lung Adenocarcinoma Cells [zlfzyj.com]
- 15. Sanguinarine suppresses migration and metastasis in colorectal carcinoma associated with the inversion of EMT through the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Cancer Mechanisms of Sanguinarine
Introduction
Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid derived from plants such as the bloodroot (Sanguinaria canadensis), has demonstrated significant anti-cancer properties across a multitude of human malignancies.[1][2][3] Its therapeutic potential stems from its ability to modulate a wide array of cellular signaling pathways, ultimately leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms of action of sanguinarine in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways involved. While often studied alongside related alkaloids like chelerythrine (B190780) and sanguirubine, sanguinarine is the most extensively researched of this group, and as such, is the focus of this guide.[2]
Core Mechanisms of Action
Sanguinarine exerts its anti-neoplastic effects through several primary mechanisms: the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the suppression of tumor cell migration and invasion.
Induction of Apoptosis
A primary mechanism of sanguinarine's anti-cancer activity is the induction of apoptosis.[1][3] This is achieved through multiple interconnected pathways:
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine treatment leads to an increase in intracellular ROS.[6][7][8] This oxidative stress triggers downstream apoptotic signaling. The use of ROS scavengers like N-acetyl cysteine (NAC) has been shown to reverse sanguinarine-induced apoptosis, confirming the critical role of ROS.[6][7][9]
-
Mitochondrial Pathway Activation: Sanguinarine disrupts mitochondrial function. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[10][11][12] This promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including key executioner caspases like caspase-3 and caspase-9.[7][11]
-
Inhibition of Survival Proteins: The alkaloid has been shown to down-regulate the expression of Inhibitor of Apoptosis (IAP) family proteins, such as survivin, cIAP1, cIAP2, and XIAP, further promoting apoptosis.[13][14]
Cell Cycle Arrest
Sanguinarine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or S phase.[15][16][17] This blockade is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Treatment with sanguinarine increases the expression of CDK inhibitors such as p21/WAF1 and p27/KIP1.[1][16]
-
Downregulation of Cyclins and CDKs: The expression of cyclins D1, D2, and E, as well as their partner kinases CDK2, CDK4, and CDK6, is significantly reduced following sanguinarine exposure.[1][16]
Anti-Metastatic and Anti-Angiogenic Effects
Sanguinarine has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[1][13] It achieves this by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][15] Furthermore, sanguinarine can inhibit angiogenesis, the formation of new blood vessels required for tumor growth, by suppressing the release of vascular endothelial growth factor (VEGF).[1][18]
Key Signaling Pathways Targeted by Sanguinarine
Sanguinarine's pleiotropic effects are a result of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival.[13][19] Sanguinarine is a potent inhibitor of STAT3 activation.[13][20] It prevents the phosphorylation of STAT3 at both Tyr705 and Ser727, which is necessary for its activation.[13][20] This inhibition is associated with the reduced phosphorylation of upstream kinases like Janus-activated Kinase 2 (Jak2) and Src.[13][20] The downstream consequence is the downregulation of STAT3 target genes that promote cancer cell survival, such as c-myc and survivin.[13][20]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Sanguinarine has been shown to inhibit this pathway at multiple levels.[21][22][23] It can decrease the phosphorylation of key components like PI3K, Akt, and mTOR, thereby suppressing downstream signaling that would otherwise promote cell survival and block apoptosis.[22][23] In some cancer cell lines, this inhibition is a key mechanism behind sanguinarine-induced cell cycle arrest and apoptosis.[17][21]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating genes involved in cell survival, proliferation, and angiogenesis.[1] Sanguinarine is a known inhibitor of the NF-κB signaling pathway.[1][24] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes.[1] This mechanism contributes to sanguinarine's anti-inflammatory and anti-cancer effects.[1][24]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for cell proliferation and survival.[15] Sanguinarine has been shown to inhibit gastric cancer cell growth and invasion by up-regulating Dual‐Specificity Phosphatase 4 (DUSP4).[15] DUSP4, in turn, inactivates MAPKs like ERK by dephosphorylating them.[15] This leads to a reduction in phosphorylated ERK (p-ERK) and the downregulation of downstream targets like MMP-2, thereby inhibiting cell invasion.[15]
Quantitative Data Summary
The efficacy of sanguinarine varies across different cancer cell types. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A375 | Melanoma | 2.378 | [22] |
| A2058 | Melanoma | 2.719 | [22] |
| H1299 | Non-Small Cell Lung Cancer | ~3.0 | [12] |
| H1975 | Non-Small Cell Lung Cancer | ~1.0 | [12] |
| KB | Oral Squamous Cell Carcinoma | ~2.0-3.0 (for cytotoxicity) | [6] |
| DU145 | Prostate Carcinoma | 0.1 - 2.0 (dose-dependent inhibition) | [16] |
| LNCaP | Prostate Carcinoma | 0.1 - 2.0 (dose-dependent inhibition) | [16] |
Table 2: Effects of Sanguinarine on Apoptosis and Cell Cycle Markers
| Cell Line | Treatment | Effect | Reference |
| Prostate (LNCaP, DU145) | 0.1-2 µM for 24h | Induction of p21/WAF1 and p27/KIP1; Downregulation of Cyclins D1, D2, E and CDKs 2, 4, 6 | [16] |
| Gastric (SGC-7901, HGC-27) | Dose-dependent | Upregulation of Bax; Downregulation of Bcl-2; S phase cell cycle arrest | [15] |
| Colon (HT-29) | Dose-dependent | Increased Bax/Bcl-2 ratio; Activation of caspases 3 and 9 | [11] |
| Lung (H1299, H1975) | 1-3 µM | Increased Bax; Decreased Bcl-2 | [12] |
| Breast (MDA-MB-231) | Not specified | Downregulation of Bcl-2 and c-FLIP |
Detailed Experimental Methodologies
The findings presented in this guide are based on a range of standard and advanced cell and molecular biology techniques.
Cell Viability and Proliferation Assays
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used. Cancer cells are seeded in 96-well plates, treated with varying concentrations of sanguinarine for specified time periods (e.g., 24 hours).[6][16][18] MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured with a microplate reader to determine cell viability relative to untreated controls.
-
Data Output: Provides quantitative data on cell growth inhibition and allows for the calculation of IC50 values.[22]
Apoptosis Assays
-
Methodology: Apoptosis is commonly assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. DNA laddering assays and TUNEL assays are also used to detect DNA fragmentation, a hallmark of apoptosis.[1][16]
-
Data Output: Quantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Cell Cycle Analysis
-
Methodology: Cells are treated with sanguinarine, harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye like Propidium Iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry.
-
Data Output: A histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][16]
Western Blot Analysis
-
Methodology: This technique is used to detect changes in the expression levels of specific proteins. Cells are treated with sanguinarine, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., p-STAT3, Akt, Bcl-2, Bax, caspases). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[13][15][20]
-
Data Output: Provides semi-quantitative data on the up- or down-regulation of key proteins in the signaling pathways of interest.
ROS Detection
-
Methodology: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment with sanguinarine, cells are incubated with the probe. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.[9][18]
-
Data Output: Quantifies the relative increase in intracellular ROS levels compared to control cells.
Overall Mechanism Workflow
The multifaceted anti-cancer action of sanguinarine can be visualized as a coordinated network of events, initiated by cellular uptake and culminating in cell death or growth arrest.
Conclusion and Future Perspectives
Sanguinarine is a potent, naturally derived compound that combats cancer through a multi-pronged approach, including the induction of ROS-mediated apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways like STAT3, PI3K/Akt, and NF-κB. Its ability to target multiple dysregulated pathways simultaneously makes it a promising candidate for further pre-clinical and clinical investigation. Future research should focus on improving its bioavailability and exploring its potential in combination therapies to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance.[7][10][21]
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine impairs lysosomal function and induces ROS-dependent mitophagy and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 11. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sanguinarine inhibits vascular endothelial growth factor release by generation of reactive oxygen species in MCF-7 human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Unveiling the In Vitro Targets of Sanguirubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sanguirubine, a benzophenanthridine alkaloid isolated from plants such as Sanguinaria canadensis, has garnered significant attention for its diverse biological activities. Its active component, sanguinarine (B192314), has demonstrated potent in vitro effects across a spectrum of cell types, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the known in vitro biological targets of sanguinarine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Quantitative Data Summary
Sanguinarine exhibits a range of inhibitory concentrations across various cell lines and biological targets. The following tables summarize the key quantitative data reported in the literature, providing a comparative view of its potency.
Table 1: Cytotoxicity of Sanguinarine Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.6 ± 0.1 | [1] |
| Bel7402 | Hepatocellular Carcinoma | 2.90 | [2] |
| HepG2 | Hepatocellular Carcinoma | 2.50 | [2] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [2] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [2] |
| H1299 | Non-small cell lung cancer | Varies | [3] |
| H1975 | Non-small cell lung cancer | Varies | [3] |
| MDA-MB-231 | Triple-negative Breast Cancer | 2.5 - 4.5 | [4] |
| MDA-MB-468 | Triple-negative Breast Cancer | 1 - 4 | [4] |
Table 2: Enzyme Inhibition and Antimicrobial Activity of Sanguinarine
| Target | Activity | Value | Reference |
| Lysine-specific demethylase 1 (LSD1) | IC50 | 0.4 µM | [3][5] |
| Oxidative Burst (fMLP-induced) | IC50 | 1.5 µM | [6] |
| Oxidative Burst (PMA-induced) | IC50 | 1.8 µM | [6] |
| Candida albicans | MIC | 112.8–150.5 μM | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.12 to 6.25 µg/ml | [8] |
| Plaque Bacteria | MIC | 1 to 32 µg/mL | [9] |
Key Biological Targets and Mechanisms of Action
In vitro studies have elucidated several key molecular targets and signaling pathways through which sanguinarine exerts its biological effects. These include the induction of apoptosis, disruption of microtubule dynamics, and modulation of critical cellular signaling cascades.
Induction of Apoptosis
A primary mechanism of sanguinarine's anticancer activity is the induction of programmed cell death, or apoptosis.[10][11][12] This process is initiated through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.
-
ROS-Dependent Apoptosis: Sanguinarine treatment leads to an increase in intracellular ROS levels.[13][14] This oxidative stress can trigger downstream signaling events, including the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes apoptosis.[13]
-
Mitochondrial Pathway: Sanguinarine can induce mitochondrial membrane potential loss, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[15][16] It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[3][11][15]
-
Extrinsic Pathway: Sanguinarine has been shown to upregulate the expression of death receptors such as DR5/TRAILR2, leading to the activation of caspase-8.[16]
The interplay of these pathways culminates in the activation of executioner caspases and cleavage of substrates like PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15]
Figure 1: Sanguinarine-induced apoptosis pathways.
Disruption of Microtubule Assembly
Sanguinarine has been shown to interfere with the dynamics of microtubule assembly, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] It binds directly to tubulin, the protein subunit of microtubules, inducing conformational changes.[1] At lower concentrations, sanguinarine leads to the depolymerization of microtubules, while at higher concentrations, it can cause the formation of tubulin aggregates.[1] This disruption of microtubule function contributes to its antiproliferative effects.
Figure 2: Sanguinarine's effect on microtubule assembly.
Modulation of Signaling Pathways
Sanguinarine influences several key signaling pathways that are often dysregulated in cancer and other diseases.
-
NF-κB Pathway: Sanguinarine is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a crucial regulator of inflammation, immunity, and cell survival. By inhibiting NF-κB activation, sanguinarine can suppress the expression of pro-inflammatory and anti-apoptotic genes.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of sanguinarine.[15] It has been shown to suppress the constitutive activation of STAT3, a key oncogenic transcription factor, leading to the downregulation of its target genes involved in cell proliferation and survival.[15]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell growth, proliferation, and survival, is also modulated by sanguinarine.[4] Studies have shown that sanguinarine can inhibit the phosphorylation of AKT, thereby attenuating downstream signaling.[4][16]
Figure 3: Key signaling pathways modulated by Sanguinarine.
Other Notable Targets
-
DNA Intercalation: Sanguinarine can intercalate into the DNA double helix, which can interfere with DNA replication and transcription.[18][19]
-
Enzyme Inhibition: As noted in the quantitative data, sanguinarine is a potent inhibitor of enzymes like Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.[3][5]
-
Antimicrobial and Antifungal Effects: Sanguinarine exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[7][8][9] Its mechanism of action in microorganisms includes disruption of the cell membrane and inhibition of key cellular processes.[8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying the in vitro effects of sanguinarine.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of sanguinarine for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[3]
-
-
AlamarBlue™ Assay:
-
Seed cells in a 96-well plate and treat with sanguinarine as described for the MTT assay.
-
Add AlamarBlue™ reagent to each well and incubate for a specified time.
-
Measure the fluorescence or absorbance at the recommended wavelengths. The signal is proportional to the metabolic activity of viable cells.[4]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with sanguinarine for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.[14]
-
-
Caspase Activity Assay:
-
Treat cells with sanguinarine.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorophore or chromophore.
-
Measure the fluorescence or absorbance to quantify caspase activity.[20]
-
Western Blotting for Protein Expression Analysis
-
Treat cells with sanguinarine and then lyse them to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Figure 4: General workflow for Western Blotting.
Enzyme Inhibition Assay (e.g., LSD1)
-
Incubate the recombinant enzyme (e.g., LSD1) with various concentrations of sanguinarine in an appropriate reaction buffer.
-
Add the enzyme's substrate (e.g., a methylated histone peptide) to initiate the reaction.
-
The reaction may be coupled to a secondary reaction that produces a detectable signal (e.g., fluorescence or absorbance).
-
Measure the signal over time using a plate reader.
-
Calculate the rate of the reaction and determine the IC50 value of sanguinarine.[3][5]
Microbroth Dilution Assay for MIC Determination
-
Prepare a serial dilution of sanguinarine in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions for microbial growth.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of sanguinarine that visibly inhibits microbial growth.[7][8]
Conclusion
In vitro research has extensively characterized sanguinarine as a multi-target agent with significant potential in oncology and infectious diseases. Its ability to induce apoptosis, disrupt microtubule dynamics, and modulate key signaling pathways underscores its pleiotropic effects. The quantitative data presented in this guide provides a valuable resource for comparing its potency against various biological targets. The detailed experimental protocols offer a foundation for researchers seeking to further investigate the mechanisms of action of this promising natural compound. Future in vivo studies are warranted to translate these in vitro findings into potential therapeutic applications.
References
- 1. The benzophenanthridine alkaloid sanguinarine perturbs microtubule assembly dynamics through tubulin binding. A possible mechanism for its antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Pharmacological Properties of Sanguinarine Alkaloid: An In-depth Technical Guide
Introduction
Sanguinarine (B192314) is a benzophenanthridine alkaloid derived from the rhizomes of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2] It has a long history of use in traditional medicine and has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of sanguinarine, with a focus on its anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects. For each property, this guide summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Properties
Sanguinarine exhibits potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3] Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate various signaling pathways crucial for cancer cell survival and progression.
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of sanguinarine has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and experimental conditions. A summary of these values is presented in Table 1.
Table 1: Cytotoxicity of Sanguinarine Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | A375 | 2.378 | [4] |
| Melanoma | A2058 | 2.719 | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 3.11 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 2.97 | [1] |
| Neuroblastoma | SH-SY5Y | ~5 | [5] |
| Neuroblastoma | Kelly | ~5 | [5] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of sanguinarine and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
This protocol outlines a typical in vivo study to evaluate the anticancer efficacy of sanguinarine.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer sanguinarine (e.g., 2, 4, or 8 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.[4]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).[4]
Signaling Pathways
Sanguinarine's anticancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and STAT3 pathways.
Sanguinarine has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[4]
Caption: Sanguinarine inhibits the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.
Sanguinarine also suppresses the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and promotes tumor growth and survival.[6][7]
Caption: Sanguinarine inhibits the JAK/STAT3 pathway by reducing the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of target genes involved in cancer cell proliferation and survival.
Anti-inflammatory Properties
Sanguinarine exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[8]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of sanguinarine has been demonstrated in various models, with specific IC50 values for the inhibition of key inflammatory targets.
Table 2: Anti-inflammatory Activity of Sanguinarine
| Target/Model | IC50 (µM) | Reference |
| TNF-α-induced NF-κB activation | ~3 | [9] |
| TNF-α-induced CCL2 expression (MDA-MB-231 cells) | < 2.0 | [1] |
Experimental Protocols
This protocol is used to assess the in vitro anti-inflammatory activity of sanguinarine.
-
Cell Culture: Culture murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of sanguinarine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated group and determine the IC50 value.
This is a classic in vivo model for evaluating acute inflammation.
-
Animal Groups: Divide rats into control and treatment groups.
-
Drug Administration: Administer sanguinarine or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.
Signaling Pathways
The anti-inflammatory effects of sanguinarine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Sanguinarine is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[10]
Caption: Sanguinarine inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Sanguinarine also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the production of inflammatory mediators.[8]
Caption: Sanguinarine inhibits the MAPK pathway by reducing the phosphorylation of p38, JNK, and ERK, leading to decreased production of inflammatory mediators.
Antimicrobial Properties
Sanguinarine possesses broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of key cellular processes.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of sanguinarine is typically reported as the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Sanguinarine
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.56 - 6.25 | [11] |
| Candida albicans | 37.5 - 50 | [12] |
Experimental Protocols
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial twofold dilutions of sanguinarine in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without sanguinarine) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of sanguinarine that completely inhibits visible growth of the microorganism.
Neuroprotective Properties
Sanguinarine has demonstrated neuroprotective effects in models of cerebral ischemia and neuroinflammation.[13][14]
Quantitative Data: Neuroprotective Activity
Quantitative data on the neuroprotective effects of sanguinarine are emerging from in vivo studies.
Table 4: Neuroprotective Effects of Sanguinarine
| Animal Model | Dosage | Key Findings | Reference |
| Rat MCAO model | 15 mg/kg | Significant reduction in cerebral infarct volume | [13] |
| Rat CCI model | 6.25 mg/kg | Significant reduction in mechanical and thermal hyperalgesia | [15] |
Experimental Protocols
This model is widely used to study ischemic stroke.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure: Expose the common carotid artery and introduce a filament to occlude the middle cerebral artery.
-
Drug Administration: Administer sanguinarine (e.g., 15 mg/kg) intraperitoneally before or after the occlusion.[13]
-
Neurological Assessment: Evaluate neurological deficits at specific time points after MCAO.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the rats, and stain the brain slices with TTC (2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
Cardiovascular Properties
Sanguinarine exhibits various effects on the cardiovascular system, including antiplatelet and potential inotropic and hypotensive activities.[16]
Quantitative Data: Cardiovascular Effects
The antiplatelet activity of sanguinarine has been quantified with IC50 values.
Table 5: Cardiovascular Effects of Sanguinarine
| Activity | IC50 (µM) | Reference |
| Inhibition of platelet aggregation | 4.4 - 8.6 | [17] |
Conclusion
Sanguinarine is a promising natural alkaloid with a diverse range of pharmacological properties, including potent anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. The quantitative data and experimental protocols summarized in this technical guide provide a solid foundation for further research and development of sanguinarine as a potential therapeutic agent for various diseases. Continued investigation into its efficacy, safety, and drug delivery systems is warranted to fully realize its clinical potential.
References
- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Anti-Inflammatory Effects of Sanguinarine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sanguinarine (B192314), a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has garnered significant scientific interest for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-tumor properties.[1][2][3] Notably, extensive research has highlighted its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutic agents for various inflammatory diseases.[4][5][6] This technical guide provides an in-depth overview of the molecular mechanisms underlying Sanguinarine's anti-inflammatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Anti-Inflammatory Action
Sanguinarine exerts its anti-inflammatory effects by modulating several key signaling pathways and mediators integral to the inflammatory cascade. Its multifaceted approach involves the inhibition of pro-inflammatory transcription factors, suppression of critical signaling kinases, and a reduction in the expression of inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8] Sanguinarine is a potent inhibitor of NF-κB activation.[7] It blocks the tumor necrosis factor (TNF)-induced phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[7] This action prevents the nuclear translocation of the active p65 subunit, thereby suppressing the transcription of NF-κB target genes.[7] Studies have shown that Sanguinarine's inhibitory effect occurs at a step prior to IκBα phosphorylation, effectively shutting down the pathway in response to various inducers like TNF-α, interleukin-1 (IL-1), and lipopolysaccharide (LPS).[7][9] Furthermore, Sanguinarine has been observed to inhibit the IKBKE, an upstream regulator of the NF-κB pathway.[10]
Modulation of MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, ERK1/2, and JNK, are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[4] Sanguinarine has been shown to inhibit the activation of the MAPK pathway.[4][5] In a rat model of neuropathic pain, Sanguinarine attenuated pain by suppressing p38 MAPK signaling, which led to the downregulation of TNF-α, IL-1β, IL-6, and NF-κB activation.[11] It has also been shown to modulate c-MET/MAPK signaling.[12] This inhibition of MAPK activity alters the synthesis and release of inflammatory mediators, contributing significantly to Sanguinarine's anti-inflammatory profile.[4][5]
Suppression of JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in inflammation and immunity.[13][14] Sanguinarine has been identified as an inhibitor of this pathway. It suppresses the constitutive and IL-6-induced phosphorylation of STAT3.[15][16] This inhibition is correlated with a reduction in the phosphorylation of Janus-activated Kinase 2 (JAK2).[16] By blocking the JAK/STAT pathway, Sanguinarine downregulates the expression of STAT3-mediated genes, such as c-myc and survivin, which are involved in cell survival and proliferation.[16]
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[17][18] Sanguinarine has been shown to attenuate cellular injury by activating the Nrf2 pathway, which in turn suppresses the NLRP3 inflammasome.[19] By inhibiting the NLRP3 inflammasome, Sanguinarine reduces the secretion of IL-1β and IL-18, thereby mitigating the inflammatory response.[19]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of Sanguinarine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Summary of In Vitro Anti-Inflammatory Effects of Sanguinarine
| Cell Line / Type | Stimulus | Sanguinarine Conc. | Measured Effect | Reference |
| Human Monocyte-derived Macrophages | LPS | Not specified | Declined CCL-2 expression by a factor of 3.5 (2h) and 4.3 (8h). Decreased IL-6 mRNA by a factor of 3.9 (2h). | [20] |
| Human Myeloid ML-1a cells | TNF | Dose-dependent | Completely suppressed NF-κB activation. | [7] |
| Human Platelets | Various | 4.4 - 8.6 µM (IC₅₀) | Inhibited platelet aggregation induced by arachidonic acid (IC₅₀=8.3µM) and collagen (IC₅₀=7.7µM). | [21] |
| Human Platelets | - | 28 µM (IC₅₀) | Suppressed cyclooxygenase-1 (COX-1) activity. | [21] |
| Human Chondrocytes | IL-1β | Not specified | Inhibited expression of MMP-1, MMP-3, MMP-13, and ADAMTS-5. | [22] |
| TNBC Cells (MDA-MB-231, -468) | TNF-α | Not specified | Inhibited protein expression of IKBKE and NF-κB signaling pathways. | [10] |
Table 2: Summary of In Vivo Anti-Inflammatory Effects of Sanguinarine
| Animal Model | Sanguinarine Dose | Measured Effect | Reference |
| Rat (Chronic Constriction Injury) | 1.00, 2.50, 6.25 mg/kg | Alleviated neuropathic pain, decreased spinal cord levels of TNF-α, IL-1β, and IL-6. | [11] |
| Mouse (Ulcerative Colitis) | 1, 5, 10 mg/kg | Alleviated weight loss, reduced colonic damage, decreased TNF-α, IL-1β, and IL-6 in serum and colonic tissues.[5] | |
| Rat (Carrageenan-induced Paw Edema) | Not specified | Reduced paw tissue concentration of TNF-α and Matrix Metalloproteinase-9 (MMP-9). | [23] |
| Mouse (LPS-induced Ulcerative Colitis) | 5 mg/kg (oral gavage) | Significantly reduced elevated levels of TNFα, IL-1β, and IL-6. | |
| Mouse Bone Marrow Cells | 5, 10, 15 mg/kg (i.p.) | Induced dose-dependent clastogenicity and sister chromatid exchange. Not cytotoxic at these doses. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the anti-inflammatory effects of Sanguinarine.
Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in a human monocytic cell line (e.g., THP-1) and the assessment of Sanguinarine's inhibitory effect.[24]
A. Materials
-
THP-1 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Sanguinarine solution (dissolved in DMSO, then diluted in media)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for analysis (ELISA kits for cytokines, RIPA buffer for Western blot, TRIzol for RNA extraction)
B. Experimental Workflow
C. Procedure
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. Differentiate cells into macrophage-like cells by treating with PMA in a multi-well plate. After incubation, wash the adherent cells with PBS and add fresh, PMA-free medium.[24]
-
Sanguinarine Treatment: Pre-incubate the differentiated macrophages with varying concentrations of Sanguinarine or a vehicle control for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to the media and incubate for a specified period (e.g., 4 hours for signaling pathway analysis, 24 hours for cytokine secretion).[25]
-
Sample Collection & Analysis:
-
Cytokines: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins like p65, IκBα, p38, and JNK.
-
Gene Expression: Extract total RNA from the cells and perform RT-qPCR to measure the mRNA levels of pro-inflammatory genes.[20]
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[26]
A. Materials
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Sanguinarine solution for administration (e.g., oral gavage)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers for measuring paw volume/thickness
-
Anesthetic and materials for tissue collection
B. Experimental Workflow
C. Procedure
-
Animal Grouping: Randomly divide animals into groups: a negative control (vehicle), a positive control (a standard NSAID like Indomethacin), and Sanguinarine treatment groups (multiple doses).
-
Drug Administration: Administer Sanguinarine or the control substances via the desired route (e.g., oral gavage) approximately 60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., hourly for 5 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group. At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histological or biochemical analysis (e.g., measuring cytokine levels).[27]
Conclusion and Future Perspectives
Sanguinarine demonstrates robust anti-inflammatory activity through the comprehensive modulation of key signaling pathways, including NF-κB, MAPK, and JAK-STAT, and by inhibiting the production of a wide array of pro-inflammatory mediators. The data from both in vitro and in vivo models strongly support its potential as a therapeutic agent for inflammatory conditions. However, it is important to note that some studies have indicated potential for clastogenicity at higher doses, warranting careful dose-response and safety evaluations.[3] Future research should focus on optimizing delivery systems to enhance bioavailability and target specificity, conducting long-term safety and efficacy studies in chronic inflammation models, and ultimately, translating these promising preclinical findings into clinical applications for human inflammatory diseases.
References
- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sanguinarine: an evaluation of in vivo cytogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 14. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiplatelet effect of sanguinarine is correlated to calcium mobilization, thromboxane and cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sanguinarine protects against osteoarthritis by suppressing the expression of catabolic proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. ijpras.com [ijpras.com]
- 27. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity | MDPI [mdpi.com]
A Technical Guide to Preliminary Studies on Sanguinarine Cytotoxicity
Executive Summary: Sanguinarine (B192314), a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[1][2] Preliminary research highlights its potential as an antineoplastic agent, acting through multiple complex mechanisms including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3] This document provides an in-depth technical overview of the key cytotoxic mechanisms of sanguinarine, detailed experimental protocols for its study, a summary of quantitative data from various studies, and visualizations of the core signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Sanguinarine
Sanguinarine is a polycyclic quaternary alkaloid extracted from the roots of plants like bloodroot (Sanguinaria canadensis), Mexican prickly poppy (Argemone mexicana), and Macleaya cordata.[2] Historically, it has been used in various traditional medicines and commercial products for its antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] In recent years, its potent antitumor properties have become a major focus of cancer research.[4] Studies have consistently shown that sanguinarine can selectively exert cytotoxic activity against cancer cells while being less harmful to normal cells, making it a promising candidate for further investigation.[1]
Core Mechanisms of Sanguinarine-Induced Cytotoxicity
Sanguinarine's antiproliferative and cytotoxic effects are not attributed to a single mode of action but rather to a combination of interconnected cellular events that culminate in cell death.
Induction of Apoptosis
A primary mechanism of sanguinarine's cytotoxicity is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway : Sanguinarine treatment leads to the generation of ROS and depolarization of the mitochondrial membrane.[6][7] This disrupts the balance of Bcl-2 family proteins, causing a down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) and an up-regulation of pro-apoptotic proteins such as Bax, Bak, and Bid.[1][8][9] This shift increases mitochondrial permeability, leading to the release of cytochrome c into the cytosol.[8] Cytochrome c then complexes with Apaf-1 to activate caspase-9, which in turn activates executioner caspase-3, leading to PARP cleavage and ultimately, apoptosis.[8][10]
-
Extrinsic Pathway : Sanguinarine has been shown to up-regulate the expression of death receptors, such as DR5, on the cell surface.[10] This sensitization can be mediated by ROS generation.[10] Activation of death receptors leads to the recruitment of FADD and subsequent activation of caspase-8.[10] Caspase-8 can then directly activate caspase-3 or cleave Bid into tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[10]
Cell Cycle Arrest
Sanguinarine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[5][11] This blockade is achieved by modulating the expression of key cell cycle regulatory proteins.[1] Sanguinarine treatment leads to a significant up-regulation of cyclin-dependent kinase inhibitors (CKIs) like p21/WAF1 and p27/KIP1.[4][5] These inhibitors then suppress the activity of cyclin-CDK complexes, specifically down-regulating cyclins D1, D2, and E, as well as their partner kinases CDK2, CDK4, and CDK6.[1][5] This prevents the cell from passing the G1-S transition checkpoint, thereby arresting proliferation and often leading to apoptosis.[4]
Generation of Reactive Oxygen Species (ROS)
A crucial and often initiating event in sanguinarine-induced cytotoxicity is the rapid generation of intracellular ROS.[3][12][13] ROS, such as hydrogen peroxide (H₂O₂), act as critical signaling molecules that can trigger multiple cell death pathways.[13][14] The accumulation of ROS leads to oxidative stress, causing damage to cellular components and activating stress-related signaling cascades like the JNK and p38 MAPK pathways.[3][7][15] The central role of ROS is confirmed by studies where antioxidants like N-acetylcysteine (NAC) were able to reverse sanguinarine-induced apoptosis and cell death.[6][7][12]
Induction of Autophagy and Ferroptosis
Beyond apoptosis, sanguinarine can induce other forms of programmed cell death.
-
Autophagy : In some cancer cells, such as malignant glioma, sanguinarine induces autophagic cell death. This process is characterized by the formation of acidic vesicular organelles and the conversion of LC3-I to LC3-II.[14] This autophagic response has also been linked to ROS-dependent activation of the ERK1/2 pathway.[14]
-
Ferroptosis : In human cervical cancer cells, sanguinarine has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[13] This pathway involves glutathione (B108866) (GSH) depletion and the down-regulation of SLC7A11.[13] Interestingly, studies suggest a crosstalk between apoptosis and ferroptosis, where inhibiting one pathway can affect the other.[13]
Key Signaling Pathways Modulated by Sanguinarine
Sanguinarine's cytotoxic effects are orchestrated through the modulation of several critical intracellular signaling pathways.
ROS-Mediated Apoptotic Signaling
This pathway illustrates how Sanguinarine-induced ROS production triggers both intrinsic and extrinsic apoptosis.
Caption: Sanguinarine-induced ROS generation and subsequent apoptosis.
Cell Cycle Regulation Pathway
This diagram shows how sanguinarine enforces a G1 phase cell cycle arrest.
Caption: Sanguinarine-induced G1 cell cycle arrest mechanism.
NF-κB Signaling Inhibition
This workflow outlines the inhibition of the pro-inflammatory and pro-survival NF-κB pathway by sanguinarine.
Caption: Inhibition of NF-κB activation by Sanguinarine.
Quantitative Cytotoxicity Data
The cytotoxic potency of sanguinarine varies across different cancer cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.60 µM | 24 h | [16] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.56 µM | 24 h | [16] |
| HepG2 | Hepatocellular Carcinoma | 2.50 µM | Not Specified | [17] |
| Bel7402 | Hepatocellular Carcinoma | 2.90 µM | Not Specified | [17] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 µM | Not Specified | [17] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 µM | Not Specified | [17] |
| HL-60 | Promyelocytic Leukemia | 0.9 µM | 4 h | [18] |
| A549 | Lung Carcinoma | 0.61 µM (610 nM) | Not Specified | [3] |
| A2780/Taxol | Ovarian Cancer (Taxol-Resistant) | 0.4 µM | 48 h | [3] |
| H1299 | Non-Small Cell Lung Cancer | ~2-3 µM | 72 h | [19] |
| H1975 | Non-Small Cell Lung Cancer | ~1 µM | 72 h | [19] |
| HTC75 | Cervical Cancer | 1.21 µM (Telomerase Activity) | Not Specified |[20] |
Table 2: Effects of Sanguinarine on Cell Cycle and Apoptosis
| Cell Line(s) | Concentration | Effect | Result | Reference |
|---|---|---|---|---|
| AsPC-1 | 10 µM (24h) | Cell Cycle Arrest | 64.7% of cells in G0/G1 phase | [11] |
| BxPC-3 | 10 µM (24h) | Cell Cycle Arrest | 74.1% of cells in G0/G1 phase | [11] |
| AsPC-1 | 10 µM (24h) | Apoptosis Induction | 97.9% apoptotic cells | [11] |
| BxPC-3 | 10 µM (24h) | Apoptosis Induction | 96.5% apoptotic cells | [11] |
| H1975 | 1 µM | Apoptosis Induction | 43.01% apoptotic cells | [19] |
| H1299 | 3 µM | Apoptosis Induction | 20.4% apoptotic cells | [19] |
| KB | 2-3 µM (6h) | Apoptosis Induction | Increase in sub-G0/G1 population |[6] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of sanguinarine's cytotoxic effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of sanguinarine (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 490 or 570 nm) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment & Harvesting : Treat cells with sanguinarine for the desired time. Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Washing : Wash the cells twice with ice-cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Treatment & Harvesting : Culture and treat cells with sanguinarine as required. Harvest approximately 1 x 10⁶ cells.
-
Fixation : Wash cells with PBS and fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[5]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to validate the modulation of signaling pathways.
-
Cell Lysis : Treat cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p21, Caspase-3) overnight at 4°C.
-
Washing & Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Intracellular ROS Detection
This assay measures the level of intracellular ROS using a fluorescent probe.
-
Cell Culture : Seed cells in a plate suitable for fluorescence measurement or flow cytometry.
-
Treatment : Treat cells with sanguinarine for a short period (e.g., 30 minutes to 6 hours). A positive control (e.g., H₂O₂) and a negative control (pre-treatment with NAC) should be included.[21]
-
Probe Loading : Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), typically at 10-25 µM for 30 minutes in the dark.[21]
-
Measurement : Wash the cells to remove excess probe. Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence corresponds to a higher level of intracellular ROS.
Conclusion and Future Perspectives
Preliminary studies consistently demonstrate that sanguinarine is a potent cytotoxic agent against a multitude of cancer cell types. Its efficacy stems from its ability to simultaneously target several fundamental cellular processes, including apoptosis, cell cycle progression, and redox homeostasis. The compound's modulation of key signaling pathways like NF-κB, PI3K/AKT, and MAPK further underscores its potential as a multi-targeted anticancer drug.[1][16][22]
While these in vitro findings are promising, further research is required. Future studies should focus on in vivo animal models to evaluate sanguinarine's efficacy, pharmacokinetics, and potential toxicity.[9] Additionally, exploring the synergy of sanguinarine with existing chemotherapeutic agents could lead to novel combination therapies that overcome drug resistance.[12] The development of advanced drug delivery systems, such as nanoparticles, may also help improve its bioavailability and target specificity, paving the way for its potential clinical application in cancer therapy.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ROS-dependent activation of autophagy is a critical mechanism for the induction of anti-glioma effect of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Sanguirubine's Interaction with DNA and RNA: A Technical Guide
Introduction
Sanguirubine is a quaternary benzo[c]phenanthridine (B1199836) alkaloid (QBA) found in plants of the Papaveraceae family, such as Sanguinaria canadensis.[1][2] Like other members of this class, including the well-studied sanguinarine (B192314) and chelerythrine (B190780), this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.[1] The core of these activities is believed to stem from the molecule's interaction with cellular macromolecules, particularly nucleic acids.
QBAs are characterized by a planar, N-methylated benzo[c]phenanthridinium core, which is crucial for their interaction with DNA and RNA.[1] In aqueous solutions, this compound exists in a pH-dependent equilibrium between a positively charged iminium form and a neutral alkanolamine form.[1][3] It is the planar, cationic iminium form that is predominantly responsible for binding to nucleic acids, primarily through intercalation.[1][3] This guide provides a detailed technical overview of the interaction between this compound and nucleic acids, summarizing quantitative data, outlining experimental protocols, and illustrating the underlying mechanisms.
Core Interaction with Double-Stranded DNA (dsDNA)
The interaction of this compound with dsDNA is primarily characterized by the intercalation of its planar iminium form between the base pairs of the DNA double helix. This mode of binding is supported by spectroscopic evidence analogous to other well-characterized QBAs like sanguinarine, which has been confirmed to intercalate and lengthen the DNA contour.[1]
Binding Characteristics and Spectroscopic Evidence:
-
pH-Dependence: Only the cationic iminium form of this compound interacts with dsDNA. The neutral alkanolamine form, which is favored at higher pH, does not bind.[1]
-
Absorption Spectra: Upon binding to calf thymus DNA (ctDNA), the absorption spectrum of this compound's iminium form exhibits isosbestic points, confirming a clear binding event.[1]
-
Fluorescence Spectra: The fluorescence of the iminium form of this compound, which is typically quenched in an aqueous solution, shows a significant increase upon binding to ctDNA.[1] This enhancement is attributed to the rigid, hydrophobic microenvironment of the DNA interior, which protects the molecule from non-radiative decay processes.
Quantitative Data
While specific binding constants for this compound are not as extensively reported as for sanguinarine or chelerythrine, comparative studies and data from related compounds provide valuable insights. The binding affinity for QBAs with dsDNA is typically in the order of 105 to 106 M-1.[3]
| Parameter | Alkaloid | DNA Type | Value | Method | Reference |
| pKa (pKROH) | This compound | - | 7.9 | Spectrophotometry | [1] |
| Fluorescence Lifetime (ns) | This compound (Alkanolamine form, free) | - | 3.9 | Time-Resolved Fluorescence | [1] |
| Quantum Yield (QY) | This compound (Alkanolamine form, free) | - | 0.233 | Steady-State Fluorescence | [1] |
| Binding Constant (Ka) | Chelerythrine (structurally similar QBA) | dsDNA | 2.14 x 106 M-1 | Isothermal Titration Calorimetry | [3] |
| Binding Constant (Ka) | Sanguinarine (structurally similar QBA) | dsDNA | 2.80 x 106 M-1 | Isothermal Titration Calorimetry | [3] |
Interaction with Non-Canonical DNA and RNA Structures
While the primary focus has been on dsDNA, there is growing interest in the interaction of small molecules with non-canonical structures like G-quadruplexes and i-motifs, which are implicated in oncogene regulation.[2][4] Studies on related alkaloids suggest that QBAs can interact with and stabilize G-quadruplex structures.[2][4] Although direct studies on this compound are limited, its structural similarity to other QBAs suggests it may also act as a G-quadruplex ligand. The interaction with RNA duplexes is also expected to be intercalative, similar to sanguinarine.[5]
Experimental Protocols
The study of this compound-nucleic acid interactions employs a variety of biophysical techniques.
UV-Visible Absorption Spectroscopy
-
Principle: This technique measures the change in the absorption spectrum of this compound upon the addition of DNA or RNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength, indicating electronic coupling between the alkaloid and the DNA base pairs.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 20mM acetate (B1210297) buffer, pH 5, with 200 mM NaCl to maintain ionic strength and stabilize DNA).[1]
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.[1]
-
In a quartz cuvette, place a fixed concentration of this compound (e.g., 3 µM).[1]
-
Record the initial absorption spectrum (typically 300-700 nm).
-
Perform a titration by making sequential additions of the DNA stock solution to the cuvette.
-
Record the absorption spectrum after each addition and correct for dilution.
-
The presence of isosbestic points indicates a two-state binding equilibrium. Data can be used to calculate binding constants.
-
Fluorescence Spectroscopy
-
Principle: This method leverages the change in fluorescence properties of this compound upon binding. The significant fluorescence enhancement of the iminium form upon intercalation is a sensitive probe for the binding event.
-
Methodology:
-
Use a similar titration setup as for UV-Vis spectroscopy, with a constant concentration of this compound (e.g., 10 µM in 0.05 M citrate (B86180) buffer, pH 6.15).[1]
-
Excite the sample at a wavelength where DNA does not absorb significantly but this compound does.
-
Measure the emission spectrum (e.g., at 600-650 nm for the iminium form).[1]
-
Correct the measured fluorescence for the inner-filter effect, especially at higher DNA concentrations.[1]
-
Plot the change in fluorescence intensity as a function of DNA concentration. The data can be fitted to various binding models (e.g., 1:1 binding) to determine the association constant (Ka).[1]
-
Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy is used to detect conformational changes in the nucleic acid upon ligand binding. While this compound itself is achiral, upon binding to the chiral DNA/RNA, it can exhibit an induced CD (ICD) signal in its absorption region. Furthermore, changes in the intrinsic CD signal of the DNA (200-320 nm) reveal perturbations to its secondary structure.
-
Methodology:
-
Prepare samples with a fixed concentration of DNA (e.g., 30 µM) in buffer.[3]
-
Record the CD spectrum of the DNA alone.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record CD spectra in both the DNA region (220-320 nm) and the ligand absorption region (320-500 nm) after each addition.
-
Changes in the B-form DNA signature (positive peak ~275 nm, negative peak ~245 nm) or the appearance of an ICD signal confirm the interaction and provide conformational information.
-
Visualizing Interactions and Workflows
Biological Implications and Signaling Pathways
The interaction of this compound with DNA is the foundation of its cytotoxic and potential anticancer activities. By intercalating into the DNA helix, this compound can disrupt critical cellular processes.
-
Inhibition of Replication and Transcription: The presence of an intercalated molecule can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription.
-
Topoisomerase Poisoning: Like many intercalators, this compound may interfere with the function of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication. By stabilizing the transient DNA-topoisomerase cleavage complex, intercalators can lead to permanent double-strand breaks, triggering apoptosis.
-
Induction of Apoptosis: The accumulation of DNA damage and the inhibition of essential cellular processes ultimately activate cell death pathways. This makes this compound a compound of interest for cancer therapy, where uncontrolled cell proliferation is a hallmark.
Conclusion
This compound, a member of the quaternary benzo[c]phenanthridine alkaloids, interacts with DNA and RNA primarily through the intercalation of its planar cationic iminium form.[1] This interaction, characterized by strong binding affinity, leads to the structural perturbation of nucleic acids and the disruption of fundamental cellular processes like DNA replication and transcription. The resulting cellular stress and DNA damage can trigger apoptotic pathways, underpinning the compound's observed biological activities. A thorough understanding of these interactions, gained through the application of detailed biophysical methods, is essential for the rational design of this compound-based derivatives as potential therapeutic agents, particularly in the field of oncology.
References
- 1. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloid Escholidine and Its Interaction with DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sanguirubine: A Technical Guide to its Role in Traditional Medicine and Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguirubine is a quaternary benzophenanthridine alkaloid found in a number of plant species, most notably those in the Papaveraceae family, such as Bloodroot (Sanguinaria canadensis), Greater Celandine (Chelidonium majus), and Plume Poppy (Macleaya cordata).[1][2] These plants have a long history of use in traditional medicine by Native American tribes and in traditional Chinese medicine for a wide range of ailments, including skin conditions, inflammatory disorders, and infections.[2][3][4][5] While the traditional use pertains to the whole plant extracts, modern phytochemical research has identified a cocktail of bioactive alkaloids, including the more extensively studied sanguinarine (B192314), as well as the minor alkaloid, this compound.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of this compound, including its biological activities, and potential mechanisms of action, while also contextualizing it within the broader traditional use of the plants from which it is derived. Due to the limited specific research on this compound compared to its close analog sanguinarine, this guide will also draw comparisons and highlight potential areas for future investigation.
Phytochemistry and Traditional Use Context
This compound is structurally similar to other benzophenanthridine alkaloids, all of which are characterized by a tetracyclic aromatic system with a quaternary iminium ion, a feature crucial for their biological activity.[6] In Sanguinaria canadensis, this compound is considered a minor alkaloid, present in lower concentrations than sanguinarine and chelerythrine.[1][2]
The traditional medicinal applications of plants containing this compound are broad. For instance, Sanguinaria canadensis was used by Native Americans as a dye and a remedy for conditions such as sore throats, respiratory infections, and as a topical treatment for warts and skin tumors.[2][3] Similarly, Macleaya cordata has been used in traditional Chinese medicine for its anti-inflammatory and insecticidal properties.[5][7] It is important to note that these traditional uses are based on the synergistic effects of all the phytochemicals within the plant extract, and the specific contribution of this compound to these therapeutic effects has not been individually delineated in historical records.
Quantitative Data on Biological Activity
Scientific investigation into the specific biological activities of this compound is still emerging, with most studies focusing on its cytotoxic effects against cancer cell lines. The available data indicates that this compound possesses potent bioactivity, often comparable to or even exceeding that of the more well-known alkaloids from the same plant sources.
| Alkaloid | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | Not Specified | Cytotoxicity | 0.04 - 1.58 | [2] |
| Sanguilutine | Not Specified | Cytotoxicity | 0.04 - 1.58 | [2] |
| Chelilutine | Not Specified | Cytotoxicity | 0.04 - 1.58 | [2] |
| Chelirubine | Not Specified | Cytotoxicity | 0.04 - 1.58 | [2] |
This table represents the reported range of IC50 values for the minor quaternary benzophenanthridine alkaloids, including this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies used to study other benzophenanthridine alkaloids like sanguinarine are directly applicable. Below is a representative protocol for assessing the in vitro cytotoxicity of this compound.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with 0.1% DMSO.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not fully elucidated, preliminary evidence suggests that like other quaternary benzophenanthridine alkaloids, it can interact with DNA and induce programmed cell death. One study has indicated that this compound can induce both apoptosis and necroptosis and that this may be mediated through the downregulation of cellular inhibitors of apoptosis proteins (cIAP1 and cIAP2).
References
- 1. mdpi.com [mdpi.com]
- 2. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Antimicrobial Spectrum of Sanguinarine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development purposes. The compound "Sanguirubine" referenced in the initial query is understood to be a likely misspelling of "Sanguinarine," the subject of this guide. Sanguinarine (B192314) is a potent bioactive compound and should be handled with appropriate safety precautions.
Executive Summary
Sanguinarine is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot).[1] It exhibits a broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This technical guide provides a comprehensive overview of the antimicrobial profile of sanguinarine, its mechanisms of action, and detailed protocols for its evaluation. The primary antibacterial mechanism involves the inhibition of the bacterial cell division protein FtsZ, leading to a blockage of cytokinesis.[3][4][5][6] Additionally, sanguinarine has been shown to compromise the cytoplasmic membrane and induce the production of reactive oxygen species.[7][8][9][10] Its activity extends to the inhibition and eradication of microbial biofilms, a critical factor in persistent infections.[11][12] This document synthesizes quantitative susceptibility data, outlines detailed experimental methodologies, and provides visual representations of key processes to support further research and development of sanguinarine as a potential antimicrobial therapeutic.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of sanguinarine is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Antibacterial Activity
Sanguinarine has demonstrated potent activity against a diverse array of bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentrations (MIC) of Sanguinarine against Bacteria
| Microorganism | Type | MIC Range (µg/mL) | References |
| Staphylococcus aureus | Gram-positive | 2 - 4 | |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 6.25 | [7][12][13] |
| Staphylococcus aureus | Gram-positive | 128 | [8][14] |
| Oral Plaque Bacteria | Mixed | 1 - 32 | [1] |
| Serratia marcescens (Carbapenem-Resistant) | Gram-negative | 32 (MIC⁹⁰) | [15] |
| Escherichia coli | Gram-negative | 16 - 256 | [16] |
| Klebsiella pneumoniae | Gram-negative | 16 - 256 | [16] |
| Pseudomonas aeruginosa | Gram-negative | 16 - 256 | [16] |
| Acinetobacter baumannii | Gram-negative | 16 - 256 | [16] |
| Helicobacter pylori | Gram-negative | 6.25 - 50 | [17] |
Antifungal Activity
Sanguinarine is also effective against pathogenic fungi, most notably Candida albicans, a common cause of opportunistic infections.
Table 2: Minimum Inhibitory Concentrations (MIC) of Sanguinarine against Fungi
| Microorganism | Type | MIC (µg/mL) | References |
| Candida albicans | Yeast | 3.2 - 4 | |
| Candida albicans (Clinical Isolates) | Yeast | 37.5 - 50 | |
| Candida albicans | Yeast | 50 |
Mechanism of Action
Sanguinarine exerts its antimicrobial effects through multiple mechanisms, with the primary target in bacteria being the cell division machinery.
Inhibition of Bacterial Cytokinesis via FtsZ
The principal mechanism of sanguinarine's antibacterial action is the disruption of bacterial cell division, or cytokinesis. It directly targets the FtsZ protein, a prokaryotic homolog of tubulin.[3] FtsZ is essential for forming the Z-ring, a contractile structure that mediates cell division.[5] Sanguinarine binds to FtsZ, inhibiting its assembly into protofilaments and preventing the bundling of these filaments.[3][4][5][6] This disruption prevents the formation of a functional Z-ring, leading to failed cytokinesis and the formation of elongated, filamentous bacterial cells.[3][5][6]
Other Antimicrobial Mechanisms
-
Membrane Disruption: Sanguinarine can compromise the integrity of the cytoplasmic membrane, leading to the release of cellular components and eventual cell lysis.[7][10][13]
-
Induction of Oxidative Stress: The compound can induce the production of intracellular reactive oxygen species (ROS) in bacteria, causing oxidative damage to cellular components.[8][14]
-
Anti-Biofilm Activity: Sanguinarine effectively inhibits the formation of biofilms by microorganisms such as Candida albicans and Staphylococcus aureus. For C. albicans, this is associated with the suppression of the cyclic AMP (cAMP) signaling pathway, which is crucial for adhesion and hyphal formation—key steps in biofilm development. It can also eradicate pre-formed, mature biofilms at higher concentrations.[11][15]
Experimental Protocols
The following are detailed methodologies for assessing the antimicrobial and anti-biofilm properties of sanguinarine.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to quantitatively measure the in vitro activity of an antimicrobial agent.[7][9][13]
Materials:
-
96-well sterile flat-bottom microtiter plates
-
Sanguinarine stock solution (e.g., in DMSO)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile multichannel pipettes and reservoirs
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the sanguinarine stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. The 11th column serves as the growth control (no drug), and the 12th column serves as the sterility control (no inoculum).
-
Inoculum Preparation: a. Grow the microbial culture overnight. b. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. b. Do not add inoculum to the sterility control wells (column 12). c. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: a. The MIC is determined as the lowest concentration of sanguinarine at which there is no visible growth (no turbidity) compared to the growth control well. b. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol: Crystal Violet Assay for Biofilm Quantification
This protocol is a standard method for quantifying the formation and inhibition of microbial biofilms.
Materials:
-
96-well sterile flat-bottom tissue culture-treated plates
-
Overnight microbial culture
-
Appropriate growth medium (e.g., TSB with glucose for bacteria)
-
Sanguinarine solution at various concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 33% Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation: a. Dispense 100 µL of standardized microbial culture (e.g., diluted 1:100 from an overnight culture) into the wells of a 96-well plate. b. Add 100 µL of growth medium containing the desired concentrations of sanguinarine (or medium alone for control). c. Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: a. Carefully discard the planktonic (free-floating) cells by inverting the plate. b. Gently wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm. c. After the final wash, blot the plate on paper towels to remove excess liquid.
-
Staining: a. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. b. Discard the crystal violet solution and wash the plate again three times with PBS.
-
Solubilization and Quantification: a. Air dry the plate completely. b. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet stain. c. Incubate for 15-30 minutes, mixing gently on a plate shaker if necessary. d. Transfer 125-150 µL of the solubilized stain to a new flat-bottom plate. e. Measure the absorbance at 570-595 nm using a plate reader. The absorbance value is directly proportional to the amount of biofilm.
Conclusion and Future Directions
Sanguinarine demonstrates a compelling and broad antimicrobial spectrum, with potent activity against clinically relevant bacteria and fungi. Its primary mechanism of inhibiting the essential FtsZ protein presents a promising target for circumventing existing antibiotic resistance pathways. Furthermore, its efficacy against biofilms addresses a significant challenge in treating chronic and device-associated infections. The data and protocols presented in this guide serve as a foundational resource for researchers. Future investigations should focus on in vivo efficacy studies, toxicological profiling, and the exploration of synergistic combinations with conventional antibiotics to fully elucidate the therapeutic potential of sanguinarine in drug development.
References
- 1. ableweb.org [ableweb.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocols · Benchling [benchling.com]
- 4. static.igem.org [static.igem.org]
- 5. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine Blocks Cytokinesis in Bacteria by Inhibiting FtsZ Assembly and Bundling | Semantic Scholar [semanticscholar.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. protocols.io [protocols.io]
- 9. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal violet assay [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanguirubine: A Technical Guide to its Physicochemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Sanguirubine, a benzophenanthridine alkaloid of interest for its potential therapeutic applications. This document outlines its core chemical and physical characteristics, detailed experimental protocols for its extraction, analysis, and in vitro evaluation, and a summary of its known interactions with key cellular signaling pathways.
Physicochemical Properties
This compound is a naturally occurring quaternary benzophenanthridine alkaloid found in plants such as Sanguinaria canadensis.[1][2][3] Its core structure and properties are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₂₂H₂₀NO₅⁺ | [1] |
| Molecular Weight | 378.4 g/mol | [1] |
| IUPAC Name | 3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁹]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene | [1] |
| CAS Number | 55950-33-9 | [4] |
| Appearance | Data for the closely related alkaloid Sanguinarine is a red crystalline solid. | [5] |
| Melting Point | Data for the closely related alkaloid Sanguinarine is reported to be in the range of 205-215°C. | [5] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; sparingly soluble in water. | [6][7] |
| pKa | No specific data available for this compound. |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, quantification, and in vitro analysis of this compound.
Extraction and Purification from Sanguinaria canadensis
This protocol outlines a general procedure for the extraction and purification of this compound from its natural source.
Methodology:
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Sanguinaria canadensis.
-
Grind the rhizomes into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Suspend the powdered rhizomes in methanol (B129727) at a 1:10 (w/v) ratio.
-
Perform extraction using a Soxhlet apparatus for 6-8 hours. Alternatively, macerate the powder in methanol for 48 hours with occasional shaking.
-
-
Solvent Evaporation:
-
Filter the methanolic extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1 M hydrochloric acid.
-
Wash the acidic solution with diethyl ether to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide (B78521) to precipitate the alkaloids.
-
Extract the alkaloids into chloroform (B151607).
-
-
Purification:
-
Concentrate the chloroform extract.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to isolate this compound.
-
Workflow for Extraction and Purification of this compound
References
- 1. This compound | C22H20NO5+ | CID 356662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 55950-33-9 [chemicalbook.com]
- 5. SANGUINARINE CAS#: 2447-54-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Sanguirubine from Sanguinaria canadensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinaria canadensis, commonly known as bloodroot, is a perennial herbaceous plant native to eastern North America. It is a rich source of a variety of biologically active benzophenanthridine alkaloids, including sanguinarine (B192314), chelerythrine, and the minor alkaloid sanguirubine.[1][2] this compound, while present in smaller quantities, contributes to the overall phytochemical profile and potential therapeutic effects of Sanguinaria canadensis extracts. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Sanguinaria canadensis rhizomes. Due to the limited availability of research focused specifically on this compound, this document also includes broader protocols for the separation of benzophenanthridine alkaloids, which can be adapted for the isolation of this minor component.
Quantitative Data on Alkaloid Composition
The alkaloid content in Sanguinaria canadensis can vary based on factors such as geographical location, harvest time, and plant part. The rhizome is the primary source of these alkaloids.
Table 1: Relative Abundance of Major and Minor Benzophenanthridine Alkaloids in Sanguinaria canadensis Rhizomes
| Alkaloid | Percentage of Total Alkaloid Pool (%) |
| Sanguinarine | 36.5 |
| Chelerythrine | 33.4 |
| Sanguilutine | 9.1 |
| Chelilutine | 7.8 |
| Chelirubine | 2.5 |
| This compound | 1.2 |
Data sourced from a study by Slavik and Slavikova (1960) and is based on a specific sample analysis.[1]
Experimental Protocols
General Extraction of Total Alkaloids from Sanguinaria canadensis Rhizomes
This protocol outlines a general method for the extraction of the total alkaloid fraction from dried bloodroot rhizomes.
Materials:
-
Dried Sanguinaria canadensis rhizomes
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Lyophilizer (optional)
-
Grinder or mill
Protocol:
-
Preparation of Plant Material: Dry the Sanguinaria canadensis rhizomes at a controlled temperature (e.g., 40-50°C) to a constant weight. Once dried, grind the rhizomes into a fine powder using a grinder or mill.
-
Maceration: Suspend the powdered rhizome material in methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Agitate the mixture on an orbital shaker at room temperature for 24 hours. Protect the mixture from light to prevent degradation of the alkaloids.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: The resulting aqueous residue can be frozen and lyophilized to obtain a dry crude alkaloid extract. Store the dried extract at -20°C until further purification.
Purification of this compound
Direct, detailed protocols for the purification of this compound are scarce in scientific literature. The following is a generalized workflow based on techniques used for the separation of minor benzophenanthridine alkaloids. This will typically involve a multi-step chromatographic process.
3.2.1. Preliminary Fractionation by Column Chromatography
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)
-
Glass column
-
Fraction collector
Protocol:
-
Column Packing: Prepare a silica gel column using a suitable solvent as the slurry.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a step or gradient solvent system. For example, start with 100% chloroform (B151607) and gradually increase the polarity by adding methanol.
-
Fraction Collection: Collect fractions of a fixed volume using a fraction collector.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
3.2.2. Fine Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Partially purified fractions containing this compound
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an ion-pairing agent or buffer)
-
This compound standard (if available)
Protocol:
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other co-eluting alkaloids.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and column size.
-
Purification: Inject the this compound-containing fractions onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or evaporation, to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Sanguinaria canadensis.
Signaling Pathway
Note: There is a significant lack of specific research on the signaling pathways directly modulated by this compound. The vast majority of studies focus on the major alkaloid, sanguinarine. The following diagram illustrates some of the key signaling pathways inhibited by sanguinarine , a closely related benzophenanthridine alkaloid. It is plausible that this compound may share some of these targets, but this has not been experimentally verified.
Concluding Remarks
The extraction and purification of this compound from Sanguinaria canadensis present a challenge due to its low abundance compared to other alkaloids like sanguinarine and chelerythrine. The protocols provided here offer a general framework for obtaining a total alkaloid extract and subsequently isolating minor components. Further optimization, particularly in the chromatographic separation steps, will be necessary to achieve high purity and yield of this compound. The lack of specific research on the molecular targets and signaling pathways of this compound highlights an area for future investigation, which could reveal unique biological activities and therapeutic potential for this minor alkaloid. Researchers are encouraged to adapt and refine these methods based on their specific laboratory capabilities and research goals.
References
High-performance liquid chromatography (HPLC) method for Sanguirubine analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine (B192314), a quaternary benzo[c]phenanthridine (B1199836) alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), has garnered significant interest in the scientific community for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of sanguinarine in various matrices is crucial for preclinical and clinical research, pharmacokinetic studies, and quality control of herbal products. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of sanguinarine.[4][5] This document provides detailed application notes and protocols for the HPLC analysis of sanguinarine, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods developed for sanguinarine analysis.
Table 1: HPLC Method Parameters for Sanguinarine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Nucleosil C18[4] | Newcrom R1[5] | Polar RP 8[6] | C18 column[7] |
| Mobile Phase | Gradient of 0.2% formic acid/water/acetonitrile[4] | Acetonitrile, water, and phosphoric acid (or formic acid for MS)[5] | Acetonitrile, water, and 0.04 mL⁻¹ of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (gradient)[6] | Not specified |
| Detection | Fluorometric[4] | Not specified (suitable for MS)[5] | Diode-Array Detector (DAD)[6] | Tandem Mass Spectrometry (MS/MS)[7] |
| Flow Rate | Not specified | Not specified | 1 mL/min[6] | Not specified |
| Run Time | 15 min[4] | Not specified | Not specified | Not specified |
Table 2: Performance Characteristics of Sanguinarine HPLC Methods
| Parameter | Method 1 (Biological Fluids)[4] | Method 2 (Plant Extracts)[6] | Method 3 (Chicken Tissue)[7] |
| Linearity Range | 10-2000 ng/mL | Not specified | 0.5-100.0 ng/g |
| Limit of Detection (LOD) | 0.5 ng (fluorometric) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 50 ng/mL (cell culture medium, urine), 100 ng/mL (plasma) | 0.0371 mg/mL | Not specified |
| Recovery | ~80% (cell culture medium, urine) | Not specified | >85% |
| Precision (RSD) | Not specified | Not specified | <5.0% (intra-day and inter-day) |
Experimental Protocols
I. Sample Preparation
A. Biological Fluids (Cell Culture Medium, Urine, Plasma) [4]
-
To 1 mL of the biological fluid, add an acidified organic solvent (e.g., ethyl acetate (B1210297) with 1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.
B. Plant Extracts [8]
-
Grind the dried plant material to a fine powder.
-
For defatting, suspend the powder in a non-polar solvent like hexane (B92381) and stir for 1 hour. Filter and discard the solvent.
-
Extract the defatted powder with 0.5% hydrochloric acid in methanol (B129727) (v/v) at 45°C with gentle shaking for 2 hours.
-
Filter the mixture and concentrate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol for further purification or analysis.
II. HPLC Method Protocol (General)
This protocol is a generalized procedure based on common practices. Method optimization and validation are essential for specific applications.
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (DAD, fluorescence, or MS).
-
Column: A C18 reversed-phase column (e.g., Nucleosil C18, 5 µm, 4.6 x 250 mm) is a common choice.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: Monitor at 280 nm and 325 nm.
-
Fluorescence: Excitation at 325 nm, Emission at 450 nm.
-
MS/MS: Use positive electrospray ionization (ESI+) and monitor for the specific m/z transition of sanguinarine.
-
Signaling Pathways and Experimental Workflows
Sanguinarine has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a compound of interest for drug development.
Sanguinarine-Induced Apoptosis Signaling
Sanguinarine can induce apoptosis in cancer cells through the activation of various signaling cascades, including the JNK and NF-κB pathways, and by generating reactive oxygen species (ROS).[9][10] It has also been shown to inhibit the PI3K/AKT and JAK2/STAT3 pathways.[1][11]
Caption: Sanguinarine-induced apoptosis signaling pathways.
General HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of sanguinarine from a sample matrix.
Caption: Workflow for sanguinarine analysis by HPLC.
References
- 1. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Sanguinarine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts [mdpi.com]
- 7. Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of Sanguirubine: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguirubine is a member of the benzophenanthridine alkaloid family, a class of natural products known for their diverse biological activities.[1] Accurate structural determination is a critical first step in the exploration of their therapeutic potential. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of complex organic molecules like this compound in solution.[2][3] This note outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments for the complete assignment of the proton and carbon skeletons of these alkaloids.
Predicted NMR Data for this compound Structural Elucidation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the published data for dihydrochelirubine.[1][2] These values provide a foundational dataset for the interpretation of experimental spectra. The atom numbering scheme for the benzophenanthridine skeleton is provided in the accompanying diagram.
Table 1: Predicted ¹H NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.6 - 7.8 | s | - |
| H-4 | ~7.0 - 7.2 | s | - |
| H-5 | ~7.2 - 7.4 | d | ~8.5 |
| H-6 | ~7.7 - 7.9 | d | ~8.5 |
| H-9 | ~7.5 - 7.7 | d | ~9.0 |
| H-10 | ~7.3 - 7.5 | d | ~9.0 |
| H-11 | ~9.5 - 9.7 | s | - |
| N-CH₃ | ~4.5 - 4.7 | s | - |
| 2,3-OCH₃ | ~4.0 - 4.2 | s | - |
| 7,8-OCH₂O | ~6.1 - 6.3 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~105 - 107 |
| C-2 | ~148 - 150 |
| C-3 | ~140 - 142 |
| C-4 | ~103 - 105 |
| C-4a | ~128 - 130 |
| C-4b | ~120 - 122 |
| C-5 | ~125 - 127 |
| C-6 | ~118 - 120 |
| C-6a | ~150 - 152 |
| C-7 | ~145 - 147 |
| C-8 | ~108 - 110 |
| C-8a | ~130 - 132 |
| C-9 | ~122 - 124 |
| C-10 | ~115 - 117 |
| C-10a | ~135 - 137 |
| C-11 | ~145 - 147 |
| C-12 | ~120 - 122 |
| N-CH₃ | ~48 - 50 |
| 2,3-OCH₃ | ~55 - 57 |
| 7,8-OCH₂O | ~101 - 103 |
Experimental Protocols
This section details the methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from its natural source using appropriate chromatographic techniques to achieve a purity of >95%.
-
Solvent Selection: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.
-
Sample Filtration: Filter the sample solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse detection experiments.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Sequence: Gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC.
-
Spectral Width (F2): 0-12 ppm.
-
Spectral Width (F1): 0-200 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
One-bond ¹J(C,H) coupling constant optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Sequence: Gradient-selected HMBC.
-
Spectral Width (F2): 0-12 ppm.
-
Spectral Width (F1): 0-200 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
Long-range coupling constant optimized for 8-10 Hz.
-
Data Analysis and Structural Elucidation Workflow
The structural elucidation of this compound is achieved through the systematic interpretation of the acquired NMR data. The following workflow outlines the logical progression of the analysis.
Key Correlations for Structural Confirmation
The following diagram illustrates the key HMBC correlations that would be expected for this compound, which are crucial for assembling the tetracyclic core and confirming the positions of the substituents.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the protocols and data analysis workflow outlined in this application note, researchers can confidently determine the complete chemical structure of this and other related benzophenanthridine alkaloids. This detailed structural information is fundamental for advancing the understanding of their biological activities and potential as therapeutic agents.
References
Application Notes and Protocols for the Synthesis and Evaluation of Sanguinarine Derivatives in Drug Discovery
Introduction
Sanguinarine (B192314) and its close analogue, sanguirubine, are naturally occurring benzophenanthridine alkaloids found in plants of the Papaveraceae family.[1] These compounds have garnered significant interest in the field of drug discovery due to their broad spectrum of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Sanguinarine, the more extensively studied of the two, has been shown to impede tumor growth and metastasis by modulating a variety of cellular signaling pathways.[4][5] Its anticancer effects are often attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[6]
The development of sanguinarine derivatives is a key strategy to enhance its therapeutic potential, improve its pharmacokinetic profile, and reduce potential toxicity.[4] Structural modifications, particularly at the C6-position, have been explored to create novel analogues with improved efficacy and selectivity against cancer cells.[7]
This document provides detailed protocols for the synthesis of sanguinarine derivatives and their subsequent biological evaluation. It also summarizes key quantitative data on their anticancer activities and illustrates the cellular pathways they modulate.
Synthesis of Sanguinarine Derivatives
A common strategy for synthesizing sanguinarine derivatives involves the nucleophilic addition to the electrophilic iminium (C=N+) bond of the sanguinarine molecule.[8][9] This approach allows for the introduction of various functional groups, leading to a diverse library of compounds for biological screening.
General Workflow for Synthesis of Sanguinarine Derivatives
The following diagram outlines the general workflow for the synthesis of sanguinarine derivatives, starting from the sanguinarine chloride salt.
Caption: General workflow for the synthesis of sanguinarine derivatives.
Protocol 1: Synthesis of 6-Ethoxysanguinarine
This protocol describes the synthesis of an alkoxy derivative of sanguinarine via nucleophilic addition of an ethoxide ion.[8]
Materials:
-
Sanguinarine chloride
-
Anhydrous ethanol (B145695)
-
Sodium metal (or sodium ethoxide)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flasks, condenser, etc.)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous ethanol.
-
Carefully add small, freshly cut pieces of sodium metal to the ethanol with stirring. Caution: This reaction is exothermic and produces hydrogen gas. Ensure proper ventilation.
-
Continue adding sodium until the desired concentration of sodium ethoxide is achieved.
-
-
Reaction Setup:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve sanguinarine chloride in anhydrous ethanol.
-
-
Nucleophilic Addition:
-
To the stirred solution of sanguinarine chloride, slowly add the freshly prepared sodium ethoxide solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction mixture by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 6-ethoxysanguinarine.
-
Biological Evaluation of Sanguinarine Derivatives
After synthesis and purification, the novel sanguinarine derivatives are subjected to a battery of biological assays to determine their anticancer activity and elucidate their mechanism of action.
General Workflow for Biological Evaluation
The following diagram illustrates the typical workflow for evaluating the anticancer properties of newly synthesized compounds.
Caption: General workflow for the biological evaluation of sanguinarine derivatives.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, H1975)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Sanguinarine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the sanguinarine derivatives in complete medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
-
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of sanguinarine and some of its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine (SA) | A549 | Non-small cell lung cancer | 1.25 | [7] |
| H1975 | Non-small cell lung cancer | 0.94 | [7] | |
| K-562 | Chronic myelogenous leukemia | Single-digit µM | [1] | |
| MCF-7 | Breast cancer | Single-digit µM | [1] | |
| Derivative 8d | A549 | Non-small cell lung cancer | >30 | [7] |
| H1975 | Non-small cell lung cancer | >30 | [7] | |
| Derivative 8h | A549 | Non-small cell lung cancer | 1.25 | [7] |
| H1975 | Non-small cell lung cancer | 0.94 | [7] |
Mechanism of Action and Signaling Pathways
Sanguinarine and its derivatives exert their anticancer effects by modulating multiple signaling pathways that are often dysregulated in cancer.[4][10]
Inhibition of the Akt/PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Sanguinarine has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][11]
Caption: Inhibition of the Akt/PI3K signaling pathway by sanguinarine derivatives.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a key role in inflammation and cancer by promoting cell survival and proliferation. Sanguinarine can inhibit the activation of NF-κB.[6][12]
Caption: Inhibition of the NF-κB signaling pathway by sanguinarine derivatives.
Inhibition of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is often constitutively active in cancer, promoting cell proliferation and survival. Sanguinarine has been shown to suppress the activation of STAT3.[13]
Caption: Inhibition of the JAK/STAT3 signaling pathway by sanguinarine derivatives.
Conclusion
The synthesis of novel sanguinarine derivatives represents a promising avenue for the development of new anticancer agents. By modifying the core structure of sanguinarine, it is possible to generate compounds with enhanced potency and potentially improved safety profiles. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these compounds. Further research, including in vivo studies and detailed pharmacokinetic and toxicological profiling, is necessary to translate these promising preclinical findings into clinical applications.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural modification of sanguinarine and chelerythrine and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Stable Sanguinarine Solutions for In Vitro Experiments
Introduction
Sanguinarine (B192314), a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, is a widely studied compound with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] In vitro studies are crucial for elucidating the mechanisms of action of sanguinarine. However, a significant challenge in working with this compound is its limited aqueous solubility and stability, which can impact the reproducibility and reliability of experimental results. This application note provides a detailed protocol for the preparation and handling of stable sanguinarine solutions for use in various in vitro assays.
Sanguinarine's chemical structure contains a positively charged iminium ion at acidic pH (below 6) and transitions to a neutral alkanolamine form in alkaline conditions (pH above 7).[4] The iminium form is generally more water-soluble and biologically active. Therefore, maintaining an appropriate pH is critical for solution stability. Sanguinarine is also sensitive to light, necessitating proper storage to prevent degradation.[5][6][7]
This document outlines the recommended solvents, preparation of stock solutions, and storage conditions to ensure the consistent performance of sanguinarine in your in vitro experiments.
Data Presentation
The following table summarizes the key quantitative data for the preparation of sanguinarine solutions.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Formula | C₂₀H₁₄NO₄⁺ (Sanguinarine cation) | - | [8] |
| C₂₀H₁₄ClNO₄ (Sanguinarine Chloride) | - | [6][9] | |
| Molecular Weight | 332.33 g/mol (Sanguinarine cation) | - | [10][11] |
| 367.78 g/mol (Sanguinarine Chloride) | - | [5][6] | |
| Solubility in DMSO | ≥ 3.68 mg/mL | Gentle warming | [12] |
| 3.33 mg/mL | Ultrasonic and warming to 60°C | [5][6] | |
| Solubility in Water | < 0.1 mg/mL | Ultrasonic | [6] |
| Sparingly soluble | - | [13] | |
| Recommended Stock Solution Concentration | 1-10 mM | DMSO | [5][6] |
| Stock Solution Storage | -20°C for up to 6 months | In DMSO, protected from light | [5] |
| -80°C for up to 1 year | In DMSO, protected from light | [5] | |
| In Vitro Working Concentration | 0.5 - 150 µM | Cell culture medium | [14][15][16] |
| pH for Stability | Acidic (pH < 6) | Aqueous solutions | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sanguinarine Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of sanguinarine chloride in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Sanguinarine chloride (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Calibrated analytical balance
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Pre-warm DMSO: If using heat to aid dissolution, pre-warm the required volume of DMSO to 37-60°C.[5][6]
-
Weigh Sanguinarine Chloride: In a sterile microcentrifuge tube, accurately weigh the desired amount of sanguinarine chloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.68 mg of sanguinarine chloride (MW: 367.78 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of pre-warmed DMSO to the sanguinarine chloride powder.
-
Vortex: Tightly cap the tube and vortex thoroughly until the sanguinarine chloride is completely dissolved. The solution should be clear and orange to red in color.[7] If necessary, brief sonication or warming in a water bath can be used to facilitate dissolution.[5][6]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[5] Always protect the solution from light.[5][6][7]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the sanguinarine stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM Sanguinarine stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM sanguinarine stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in sterile cell culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).
-
Prepare Final Working Concentration: Further dilute the intermediate solution or the stock solution to the desired final concentration in your cell culture medium. For instance, to prepare a 1 µM final concentration from a 100 µM intermediate solution, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the sanguinarine-treated samples. For example, if the final sanguinarine concentration is 1 µM prepared from a 10 mM stock, the final DMSO concentration will be 0.01%.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and activity.[17]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the preparation of sanguinarine solutions.
Caption: Simplified sanguinarine-induced signaling pathway.
References
- 1. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SANGUINARINE CHLORIDE | 5578-73-4 [chemicalbook.com]
- 8. Sanguinarine [drugfuture.com]
- 9. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]
- 10. SANGUINARINE CAS#: 2447-54-3 [m.chemicalbook.com]
- 11. raybiotech.com [raybiotech.com]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
Application Notes: In Vitro Cell Culture Models for Sanguinarine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy species, has garnered significant attention for its potent biological activities.[1][2] It exhibits antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3][4] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying sanguinarine's effects and for evaluating its therapeutic potential. These models have been instrumental in demonstrating that sanguinarine can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis across a variety of cancer cell lines.[1][2][4][5] This document provides detailed application notes and protocols for utilizing in vitro cell culture models in sanguinarine research.
Cellular Effects of Sanguinarine
Sanguinarine exerts a range of effects on cancer cells, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1][2][4] The specific response can be dose-dependent, with lower concentrations often inducing apoptosis and higher concentrations leading to oncosis, a form of necrotic cell death.[1]
Key cellular effects include:
-
Induction of Apoptosis: Sanguinarine triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][6] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[1][7]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, frequently at the G0/G1 phase, by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[3]
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine can induce oxidative stress through the production of ROS, which in turn can trigger apoptotic signaling pathways.[6][8][9]
-
Inhibition of Signaling Pathways: It has been found to modulate several key signaling pathways involved in cancer progression, including NF-κB, STAT3, PI3K/Akt, and JNK.[1][6][8][9][10]
-
Anti-Angiogenic and Anti-Metastatic Effects: Sanguinarine can inhibit tumor angiogenesis and the migration and invasion of cancer cells.[1][5]
In Vitro Models for Sanguinarine Research
A diverse range of human cancer cell lines has been utilized to study the effects of sanguinarine. The choice of cell line depends on the specific type of cancer and the research question being addressed.
Table 1: Cancer Cell Lines Used in Sanguinarine Research and their IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 2.43 | 24 | [7] |
| SiHa | Cervical Cancer | 3.07 | 24 | [7] |
| LNCaP | Prostate Cancer | 0.1 - 2 (Dose-dependent inhibition) | 24 | [3] |
| DU145 | Prostate Cancer | 0.1 - 2 (Dose-dependent inhibition) | 24 | [3] |
| U266 | Multiple Myeloma | ~2.5 | 24 | [6] |
| IM9 | Multiple Myeloma | ~2.5 | 24 | [6] |
| MM1S | Multiple Myeloma | ~1.5 | 24 | [6] |
| RPMI-8226 | Multiple Myeloma | ~1.5 | 24 | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified, dose-dependent inhibition | 24, 48, 72 | [11] |
| H1299 | Non-Small Cell Lung Cancer | 1.34 | 72 | [12] |
| H1975 | Non-Small Cell Lung Cancer | 0.95 | 72 | [12] |
| H460 | Non-Small Cell Lung Cancer | 2.11 | 72 | [12] |
| KB | Oral Squamous Cell Carcinoma | Not specified, dose-dependent | Not specified | [10][13] |
| A431 | Cutaneous Squamous Cell Carcinoma | Time and dose-dependent | Not specified | [9] |
| A388 | Metastatic Cutaneous Squamous Cell Carcinoma | Time and dose-dependent | Not specified | [9] |
| HT-29 | Colon Cancer | 0.5 - 2 (Dose-dependent) | 24 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of sanguinarine on cancer cells.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sanguinarine stock solution (e.g., in DMSO)
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[15][16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of sanguinarine in complete medium. Remove the old medium from the wells and add 100 µL of the sanguinarine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest sanguinarine concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Flow Cytometry using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following sanguinarine treatment.[19][20][21][22][23]
Materials:
-
Sanguinarine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with sanguinarine for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[19]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.[19][21] Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and gating.
-
Data Interpretation:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins in key signaling pathways affected by sanguinarine.[24][25][26]
Materials:
-
Sanguinarine-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-STAT3, STAT3, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with lysis buffer.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[26]
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by Sanguinarine
Sanguinarine's anticancer effects are mediated through its interaction with multiple intracellular signaling pathways.
Sanguinarine-Induced Apoptosis Pathways
Sanguinarine can induce apoptosis through both the intrinsic and extrinsic pathways, often involving the generation of ROS.
Caption: Sanguinarine-induced apoptosis signaling pathways.
Inhibition of Pro-Survival Signaling by Sanguinarine
Sanguinarine can also inhibit key pro-survival signaling pathways, such as the PI3K/Akt and JAK/STAT pathways, further promoting apoptosis and inhibiting proliferation.
Caption: Inhibition of pro-survival pathways by sanguinarine.
Conclusion
In vitro cell culture models are powerful systems for investigating the anticancer properties of sanguinarine. The protocols and data presented here provide a framework for conducting research to further understand its mechanisms of action and to evaluate its potential as a therapeutic agent. Careful selection of cell lines and appropriate experimental design are crucial for obtaining reliable and reproducible results. While sanguinarine shows significant promise, it is important to note that some studies have raised concerns about its potential toxicity and carcinogenic effects, warranting further investigation into its safety and efficacy.[5]
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 7. Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. origene.com [origene.com]
- 26. bio-rad.com [bio-rad.com]
Application Note and Protocol for the Quantification of Sanguinarine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid, is a prominent bioactive compound found in a variety of plants, most notably in the Papaveraceae family, including Bloodroot (Sanguinaria canadensis), Mexican Prickly Poppy (Argemone mexicana), and Greater Celandine (Chelidonium majus).[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The anticancer effects of sanguinarine are largely attributed to its ability to induce apoptosis (programmed cell death) in various cancer cell lines through the modulation of key signaling pathways.[2][3][4][5][6]
This document provides detailed application notes and protocols for the extraction and quantification of sanguinarine from plant materials. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible analytical methodologies. The protocols described herein cover common and effective techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Extraction of Sanguinarine from Plant Material
The following protocols outline common methods for extracting sanguinarine from plant tissues, particularly rhizomes and seeds, which are known to have the highest concentrations.[1][7]
General Protocol: Maceration using Ethanol
This protocol is a general method for obtaining a sanguinarine-rich extract, particularly from Sanguinaria canadensis rhizomes.[1][8]
Materials:
-
Pulverized plant material (e.g., Sanguinaria canadensis rhizomes)
-
75% Ethanol
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
2% Sulfuric acid (optional)
-
Diethyl ether (optional)
-
Ammonium (B1175870) hydroxide (B78521) (optional)
Procedure:
-
Maceration: Macerate the pulverized plant material in 75% ethanol. The recommended ratio of plant material to solvent should be optimized but a common starting point is 1:10 (w/v).
-
Extraction: Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation to ensure efficient extraction.
-
Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethanol, yielding a concentrated extract.
-
Acid-Base Purification (Optional):
-
Dissolve the concentrated extract in a dilute acidic solution (e.g., 2% sulfuric acid).
-
Wash the acidic solution with a non-polar solvent like diethyl ether to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to an alkaline pH (e.g., 9-10) with a base such as ammonium hydroxide to precipitate the alkaloids.
-
Collect the precipitate by filtration and allow it to dry. This crude alkaloid extract can be used for further purification or analysis.
-
Protocol: Acidic Methanol (B129727) Extraction from Seeds
This protocol is particularly effective for extracting alkaloids from the seeds of plants like Argemone mexicana.[1]
Materials:
-
Powdered plant seeds (e.g., Argemone mexicana)
-
Hexane (B92381) (for defatting, if necessary)
-
0.5% Hydrochloric acid in methanol (v/v)
-
Shaking incubator or water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Defatting (if applicable): If the seeds have a high oil content, defat the powdered material with a non-polar solvent like hexane to prevent interference in the subsequent extraction steps.
-
Acidic Methanol Extraction: Extract the defatted seed powder with 0.5% hydrochloric acid in methanol.
-
Incubation: Incubate the mixture at 45°C with gentle shaking for approximately 2 hours.
-
Filtration and Concentration: Filter the mixture to remove solid debris and then concentrate the acidic methanol extract to dryness under reduced pressure using a rotary evaporator.
-
Resuspension: Dissolve the resulting residue in a minimal amount of methanol for subsequent analysis or purification.
Quantification of Sanguinarine
Several analytical techniques can be employed for the accurate quantification of sanguinarine in plant extracts. The choice of method will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used, robust, and reliable method for the quantification of sanguinarine.
Protocol: HPLC-DAD Analysis
This protocol is based on a validated method for the simultaneous separation and quantification of sanguinarine and other alkaloids.[9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: A C18 Hypersil Gold column is recommended.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) in 1% acetic acid in water. For example, a gradient from 20% to 70% acetonitrile.[9]
-
Flow Rate: A flow rate of 1.2 mL/min can provide optimal separation and signal-to-noise ratio.[9]
-
Detection: Sanguinarine can be quantified at 254 nm.[9]
-
Standard Preparation: Prepare a stock solution of sanguinarine standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.5-20 µg/mL).[9]
Data Analysis:
-
Identify the sanguinarine peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the sanguinarine standards.
-
Quantify the amount of sanguinarine in the plant extracts by interpolating their peak areas on the calibration curve.
Quantitative Data Summary for HPLC Methods:
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 20 µg/mL | [9] |
| Limit of Detection (LOD) | 0.05 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [9] |
| Recovery | > 95% | [9] |
| Intra- and Inter-day Variation | < 0.49% | [9] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of sanguinarine.
Protocol: LC-MS/MS Analysis
This protocol is adapted from a method for the determination of sanguinarine and chelerythrine (B190780) in feed samples.[10]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column can be used.[10]
-
Mobile Phase: Acetonitrile–25 mM ammonium formate (B1220265) buffer pH 3.2 (80:20 v/v).[10]
-
Retention Time: Under these conditions, the retention time for sanguinarine is approximately 4.2 minutes.[10]
-
Mass Spectrometry: Monitor the fragmentation of the parent ion to specific product ions (e.g., m/z 317, 304, and 274 for sanguinarine).[10]
Quantitative Data Summary for LC-MS/MS Method:
| Parameter | Value (in feed samples) | Reference |
| Limit of Detection (LOD) | 7.5 µg/kg | [10] |
| Limit of Quantification (LOQ) | 25 µg/kg | [10] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, rapid, and cost-effective method suitable for screening and quantification.
Protocol: HPTLC-MS Analysis
This method has been developed for the identification and detection of sanguinarine and dihydrosanguinarine.[11]
Instrumentation and Conditions:
-
HPTLC Plates: Standard HPTLC plates.
-
Mobile Phase: n-hexane: Acetone (23:7 v/v) provides good separation.[11]
-
Detection: The separated compounds can be visualized under UV light and quantified using a densitometer. For confirmation, the spots can be eluted and analyzed by mass spectrometry.[11]
Summary of Sanguinarine Content in Plant Tissues:
| Plant Species | Plant Part | Sanguinarine Content | Reference |
| Sanguinaria canadensis | Rhizomes | High concentration | [7] |
| Sanguinaria canadensis | Roots | Less than rhizomes | [7] |
| Sanguinaria canadensis | Flowers and Leaves | Lowest concentration | [7] |
| Argemone mexicana | Tissues | Varies | [9] |
| Chelidonium majus | Root | Varies with environmental factors | [12] |
| Sanguinaria canadensis (from South Dakota) | Fresh Rhizome | 559.64 mg per 100g (0.55%) | [13] |
Signaling Pathways Modulated by Sanguinarine
Sanguinarine exerts its anticancer effects by inducing apoptosis through the modulation of several key signaling pathways. Understanding these pathways is crucial for drug development.
Apoptosis Induction Pathways
Sanguinarine has been shown to induce apoptosis in various cancer cells, including triple-negative breast cancer, multiple myeloma, and non-small cell lung cancer.[2][3][4] This is achieved through both the extrinsic and intrinsic apoptotic pathways.[2]
-
Intrinsic Pathway: Sanguinarine can induce mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[2][4] This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]
-
Extrinsic Pathway: Sanguinarine treatment can up-regulate the expression of genes in the TNF receptor superfamily, initiating the extrinsic apoptotic cascade.[2]
Key Signaling Pathways
-
PI3K/Akt Pathway: Sanguinarine has been shown to inhibit the PI3K/Akt signaling pathway, which is a key mechanism behind sanguinarine-induced cell cycle arrest and death in cancer cells.[2][6]
-
JAK/STAT Pathway: Sanguinarine can suppress the constitutively active JAK/STAT pathway, particularly STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax.[3][4][5]
Visualizations
Caption: Experimental workflow for sanguinarine quantification.
Caption: Sanguinarine-induced apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 6. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 7. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "INVESTIGATION OF THE ANTIMICROBIAL PROPERTIES OF SANGUINARIA CANADENSI" by Bailey Strickland, Andrea L. Kwiatkowski et al. [digitalcommons.gaacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bbrc.in [bbrc.in]
- 12. jocpr.com [jocpr.com]
- 13. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Sanguinarine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has garnered significant interest for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and potential toxicity in drug development. This application note provides a detailed protocol for the identification and characterization of sanguinarine metabolites in biological matrices using high-resolution mass spectrometry.
Sanguinarine undergoes extensive metabolism in vivo. The primary metabolic pathways include reduction, oxidation, demethylation, hydroxylation, and glucuronidation.[2][3][4] The principal metabolite is often reported to be dihydrosanguinarine, a reduced form of the parent compound.[5][6][7] The identification of these metabolites is instrumental in elucidating the pharmacokinetic profile and potential biotransformation pathways of sanguinarine.
Experimental Workflow
The overall experimental workflow for the identification of sanguinarine metabolites involves sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.
Caption: Experimental workflow for sanguinarine metabolite identification.
Protocols
Sample Preparation
a) Plasma/Serum Sample Preparation
-
Thaw frozen plasma or serum samples on ice.[8]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.[5][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
b) Urine Sample Preparation
-
Thaw urine samples to room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
c) Feces Sample Preparation
-
Homogenize fecal samples (e.g., 0.5 g) in 5 mL of methanol.
-
Sonicate the homogenate for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for analysis.
d) Liver Microsome Incubation
-
Prepare an incubation mixture containing liver microsomes (0.5 mg/mL), sanguinarine (e.g., 10 µM), and an NADPH-generating system in phosphate (B84403) buffer (pH 7.4).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[5]
-
Centrifuge to pellet the protein and analyze the supernatant.
UPLC-Q-TOF-MS/MS Analysis
a) Liquid Chromatography Conditions
-
Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: A typical gradient could be: 5-21% B (0-9 min), 21-27% B (9-11.5 min), 27-43% B (11.5-15 min), 43-85% B (15-28 min), 85-95% B (28-30 min).[11]
-
Injection Volume: 1-5 µL.[11]
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 50-1000.
-
Source Temperature: 120°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
Data Presentation
Identified Sanguinarine Metabolites
A total of 12 metabolites of sanguinarine have been identified in rats across plasma, urine, and feces following oral administration.[2][4] The primary metabolic transformations observed were reduction, oxidation, demethylation, hydroxylation, and glucuronidation.[2][3][12]
Table 1: Summary of Identified Sanguinarine Metabolites in Rats [2][11]
| Metabolite ID | Proposed Transformation | Molecular Formula | [M+H]+ (m/z) | Biological Matrix |
| Sanguinarine | Parent Drug | C20H14NO4 | 332.08 | Plasma, Urine, Feces |
| M1 | Reduction | C20H16NO4 | 334.10 | Plasma, Urine, Feces |
| M2 | Demethylenation | C19H12NO4 | 318.07 | Feces |
| M3 | Oxidation | C20H14NO5 | 348.08 | Feces |
| M4 | Hydroxylation | C20H14NO5 | 348.08 | Urine, Feces |
| M5 | Demethylenation + Reduction | C19H14NO4 | 320.09 | Feces |
| M6 | Glucuronidation | C26H22NO10 | 508.12 | Urine |
| M7 | Demethylenation + Hydroxylation | C19H12NO5 | 334.07 | Feces |
| M8 | Demethylenation + Reduction + Hydroxylation | C19H14NO5 | 336.08 | Feces |
| M9 | Glucuronidation of M1 | C26H24NO10 | 510.14 | Plasma |
| M10 | Glucuronidation of M2 | C25H20NO10 | 494.11 | Feces |
| M11 | Glucuronidation of M3/M4 | C26H22NO11 | 524.12 | Urine |
| M12 | Glucuronidation of M7 | C25H20NO11 | 510.10 | Feces |
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in pigs after oral and intramuscular administration of sanguinarine have provided key quantitative data.
Table 2: Pharmacokinetic Parameters of Sanguinarine (SA) and Dihydrosanguinarine (DHSA) in Pigs [6]
| Parameter | Single Oral Dose (SA) | Single Intramuscular Dose (SA) | Multiple Oral Doses (SA) |
| Cmax (ng/mL) | 3.41 ± 0.36 | 30.16 ± 5.85 | - |
| Tmax (hr) | 2.75 ± 0.27 | 0.25 | - |
| T1/2 (hr) | 2.33 ± 0.11 | - | - |
| Css (ng/mL) | - | - | 3.03 ± 0.39 |
| Parameter | Single Oral Dose (DHSA) | Single Intramuscular Dose (DHSA) | Multiple Oral Doses (DHSA) |
| Cmax (ng/mL) | 2.41 ± 0.24 | 5.61 ± 0.73 | - |
| Tmax (hr) | 2.75 ± 0.27 | 0.25 | - |
| T1/2 (hr) | 2.20 ± 0.12 | - | - |
| Css (ng/mL) | - | - | 1.42 ± 0.20 |
Metabolic Pathway
The metabolism of sanguinarine is complex, involving several enzymatic reactions. The proposed metabolic pathway based on identified metabolites is illustrated below.
Caption: Proposed metabolic pathway of Sanguinarine.
Conclusion
The application of high-resolution mass spectrometry, particularly UPLC-Q-TOF-MS/MS, is a powerful technique for the comprehensive identification and characterization of sanguinarine metabolites. The detailed protocols and data presented in this application note provide a robust framework for researchers in drug metabolism and pharmacokinetics to investigate the biotransformation of sanguinarine and other related natural products. This understanding is essential for the continued development and safe use of sanguinarine-based therapeutic agents.
References
- 1. Metabolism of sanguinarine: the facts and the myths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Sanguinarine Metabolites in Rats Using UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of Sanguinarine Metabolites in Rats Using UPLC-Q-TOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. Identification of Sanguinarine Metabolites in Rats Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of sanguinarine metabolites in pig liver preparations by accurate mass measurements using electrospray ionization hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Mitochondrial Impact of Sanguinarine: A Protocol for Comprehensive Assessment
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed set of protocols to meticulously assess the effects of Sanguinarine on mitochondrial function. Sanguinarine, a benzophenanthridine alkaloid, has garnered significant interest for its potential therapeutic properties, including its anticancer activities. A substantial body of evidence points towards the mitochondria as a primary target of Sanguinarine's cellular action.[1][2] This document outlines key experiments to dissect the nuanced effects of this compound on mitochondrial health and bioenergetics.
Key Mitochondrial Parameters Affected by Sanguinarine
Sanguinarine has been demonstrated to induce mitochondrial dysfunction through several mechanisms.[3] The following table summarizes the key quantitative parameters that can be assessed to characterize the mitochondrial effects of Sanguinarine.
| Parameter | Assay Principle | Typical Effect of Sanguinarine | Key Reagents | Instrumentation |
| Mitochondrial Membrane Potential (ΔΨm) | The cationic dye JC-1 accumulates in healthy mitochondria, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains as green fluorescent monomers in the cytoplasm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[4] | Decrease in ΔΨm | JC-1 dye, CCCP (positive control) | Fluorescence Microscope, Flow Cytometer, or Plate Reader |
| Reactive Oxygen Species (ROS) Generation | The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An increase in fluorescence intensity correlates with increased ROS levels.[5][6] | Increase in intracellular ROS | DCFH-DA, H₂O₂ (positive control) | Fluorescence Microscope, Flow Cytometer, or Plate Reader |
| Cellular ATP Levels | The bioluminescent reaction catalyzed by luciferase, which utilizes ATP to oxidize luciferin, produces light. The amount of light emitted is directly proportional to the ATP concentration.[7][8] | Decrease in ATP production | Luciferase, D-Luciferin | Luminometer |
| Oxygen Consumption Rate (OCR) | Real-time measurement of the rate at which cells consume oxygen, providing a direct measure of mitochondrial respiration.[9][10] | Inhibition of mitochondrial respiration | Seahorse XF Analyzers, specific metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) | Seahorse XF Analyzer |
Experimental Protocols
The following are detailed protocols for the assessment of Sanguinarine's effect on the key mitochondrial parameters.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential in response to Sanguinarine treatment.
Materials:
-
JC-1 dye solution (5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates (for plate reader) or appropriate culture vessels for microscopy or flow cytometry
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization
-
Sanguinarine stock solution
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in the chosen culture vessel and allow them to adhere and grow for 24 hours.
-
Sanguinarine Treatment: Treat cells with varying concentrations of Sanguinarine for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 working solution at a final concentration of 2.5 µg/mL in pre-warmed cell culture medium.
-
Remove the Sanguinarine-containing medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and immediately visualize the cells. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or stressed cells will show green fluorescence in the cytoplasm.
-
Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the cell suspension using a flow cytometer with appropriate filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Plate Reader: Add 100 µL of PBS to each well of the 96-well plate. Measure the fluorescence intensity for both red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) channels. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
Objective: To quantify the generation of intracellular ROS following Sanguinarine treatment.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates or other suitable culture vessels
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Sanguinarine stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1. For a positive control, treat cells with H₂O₂ (e.g., 100 µM) for 30-60 minutes.
-
DCFH-DA Staining:
-
Prepare a DCFH-DA working solution at a final concentration of 10-20 µM in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Add PBS and visualize the cells. An increase in green fluorescence indicates an increase in ROS.
-
Flow Cytometry: Detach and resuspend cells in PBS for analysis.
-
Plate Reader: Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.[11]
-
Protocol 3: Determination of Cellular ATP Levels
Objective: To measure the impact of Sanguinarine on cellular ATP production.
Materials:
-
Commercially available ATP bioluminescence assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
White-walled, opaque 96-well plates
-
Sanguinarine stock solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Sanguinarine as described in Protocol 1.
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the cell lysis reagent provided in the kit to each well and incubate according to the manufacturer's instructions to release cellular ATP.
-
-
ATP Measurement:
-
Prepare the luciferase-luciferin reagent according to the kit's protocol.
-
Add the reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Normalization: Normalize the luminescence readings to the protein concentration or cell number in each well to account for differences in cell density.
Protocol 4: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To perform a detailed analysis of mitochondrial oxygen consumption rate (OCR) in real-time following exposure to Sanguinarine.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A
-
Sanguinarine stock solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Sanguinarine Treatment and Assay Preparation:
-
On the day of the assay, remove the culture medium and replace it with pre-warmed Seahorse XF assay medium supplemented with Sanguinarine at the desired concentrations.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the hydrated cartridge.
-
Load the cell plate into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
-
Data Analysis:
-
The Seahorse software will calculate OCR values in real-time.
-
Analyze the data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
-
Visualization of Cellular Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: Sanguinarine-induced mitochondrial apoptosis pathway.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2.14. Cellular oxygen consumption rate measurements [bio-protocol.org]
- 10. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 11. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Sanguinarine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for evaluating the in vivo efficacy of sanguinarine (B192314), a benzophenanthridine alkaloid with demonstrated anti-cancer and anti-inflammatory properties. Detailed protocols for key models are provided to facilitate experimental design and execution.
I. Anti-Cancer Efficacy of Sanguinarine
Sanguinarine has shown significant potential in inhibiting tumor growth and progression in various preclinical cancer models. Its mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
A. Animal Models for Anti-Cancer Studies
Several well-characterized animal models are employed to investigate the anti-cancer effects of sanguinarine. These include syngeneic tumor models, which utilize immunocompetent animals, and xenograft models, which involve the implantation of human cancer cells into immunodeficient mice.
| Animal Model | Cancer Type | Cell Line | Key Findings with Sanguinarine Treatment |
| Rat Syngeneic Model | Colorectal Cancer | DHD/K12/TRb | Significant inhibition of tumor growth, induction of apoptosis, and reduced peritumoral vascularization. |
| Mouse Syngeneic Model | Melanoma | B16 | Inhibition of tumor growth and anti-angiogenic effects. |
| Mouse Xenograft Model | Cervical Cancer | HeLa | Inhibition of tumor growth through the induction of ROS production and suppression of the STAT3 signaling pathway. |
B. Experimental Protocols
This protocol describes the use of the DHD/K12/TRb syngeneic rat model to assess the anti-tumor activity of sanguinarine against colorectal cancer.
Materials:
-
Male BDIX rats (6-8 weeks old)
-
DHD/K12/TRb rat colorectal adenocarcinoma cells
-
Sanguinarine
-
Vehicle (e.g., corn oil)
-
Cell culture medium (e.g., DMEM)
-
Trypsin-EDTA
-
Sterile saline
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture DHD/K12/TRb cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile saline, and resuspend in sterile saline at a concentration of 5 x 10⁶ cells/mL.
-
Tumor Cell Implantation: Anesthetize the rats. Subcutaneously inject 0.3 mL of the cell suspension (1.5 x 10⁶ cells) into the flank of each rat.
-
Treatment: Once tumors are palpable (approximately 5-7 days post-injection), randomize animals into treatment and control groups.
-
Treatment Group: Administer sanguinarine (e.g., 5 mg/kg body weight) orally once daily.
-
Control Group: Administer an equivalent volume of the vehicle orally once daily.
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis (e.g., histopathology, western blotting).
This protocol outlines the use of the B16 syngeneic mouse model to evaluate sanguinarine's efficacy against melanoma.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16 mouse melanoma cells
-
Sanguinarine
-
Vehicle
-
Cell culture medium
-
Trypsin-EDTA
-
Sterile saline or PBS
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Preparation: Culture and prepare B16 cells as described for the colorectal cancer model, resuspending them in sterile saline or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁵ cells) into the flank of each mouse.
-
Treatment: Once tumors are established, randomize mice into groups and begin treatment with sanguinarine (e.g., 5 mg/kg, oral administration) or vehicle.
-
Tumor Growth Monitoring: Monitor tumor growth as described in the colorectal cancer protocol.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for analysis of markers related to proliferation and angiogenesis.
This protocol details the use of an athymic nude mouse model to assess the effect of sanguinarine on the growth of human cervical cancer xenografts.
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
HeLa human cervical cancer cells
-
Sanguinarine
-
Vehicle
-
Cell culture medium
-
Trypsin-EDTA
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Preparation: Culture HeLa cells and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer sanguinarine (e.g., 5 mg/kg) or vehicle.
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Endpoint: After the treatment period, euthanize the mice. Excise tumors for analysis of signaling pathways (e.g., STAT3 phosphorylation) and markers of oxidative stress.[1]
C. Signaling Pathways Targeted by Sanguinarine in Cancer
Sanguinarine exerts its anti-cancer effects by modulating multiple signaling pathways.
II. Anti-Inflammatory Efficacy of Sanguinarine
Sanguinarine has demonstrated potent anti-inflammatory effects in various animal models, primarily by inhibiting the production of pro-inflammatory mediators.
A. Animal Models for Anti-Inflammatory Studies
| Animal Model | Condition | Key Findings with Sanguinarine Treatment |
| Rat Model | Cerebral Ischemia | Reduced infarct volume and decreased levels of inflammatory cytokines (TNF-α, IL-6, IL-1β). |
| Mouse Model | Carrageenan-Induced Paw Edema | Significant reduction in paw edema. |
B. Experimental Protocols
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective and anti-inflammatory effects of sanguinarine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Sanguinarine
-
Vehicle
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament suture (4-0)
-
Surgical instruments
-
Laser Doppler flowmeter (optional)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Surgical Procedure (MCAO):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 nylon monofilament suture through an arteriotomy in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by observing a significant drop in cerebral blood flow with a laser Doppler flowmeter, if available.
-
-
Treatment: Administer sanguinarine or vehicle intravenously or intraperitoneally at a predetermined time before or after MCAO.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.
-
Endpoint: At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains to measure infarct volume (e.g., using TTC staining) and levels of inflammatory markers in the brain tissue and serum.
This is a widely used model of acute inflammation to screen for anti-inflammatory drugs.
Materials:
-
Swiss or BALB/c mice (20-25g)
-
Sanguinarine
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
Procedure:
-
Treatment: Administer sanguinarine or vehicle to different groups of mice (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse. Inject the same volume of sterile saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the sanguinarine-treated groups compared to the vehicle-treated control group.
C. Signaling Pathways Targeted by Sanguinarine in Inflammation
Sanguinarine's anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways.
III. General Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose and Formulation: The dose of sanguinarine and its formulation should be carefully optimized for each animal model and route of administration.
-
Pharmacokinetics: Understanding the pharmacokinetic profile of sanguinarine in the chosen animal model is crucial for designing effective treatment regimens.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
These application notes and protocols provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate the therapeutic potential of sanguinarine.
References
Techniques for Measuring Sanguinarine Binding Affinity to Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine (B192314), a benzophenanthridine alkaloid also known as Sanguirubine, has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. These effects are largely attributed to its ability to bind to various protein targets, thereby modulating their function and associated signaling pathways. Understanding the binding affinity of sanguinarine to its protein partners is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide an overview of key techniques used to measure the binding affinity of sanguinarine to proteins, complete with detailed experimental protocols and data presentation guidelines.
I. Techniques for Measuring Binding Affinity
Several biophysical and computational techniques can be employed to quantify the interaction between sanguinarine and proteins. The choice of method often depends on the specific protein, the required throughput, and the level of detail needed for the interaction analysis.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study sanguinarine-protein interactions by monitoring changes in the fluorescence properties of either the protein (intrinsic fluorescence) or sanguinarine itself.
Principle:
-
Intrinsic Protein Fluorescence Quenching: Many proteins contain fluorescent amino acids, primarily tryptophan. The binding of a ligand, such as sanguinarine, in the vicinity of these residues can lead to a quenching (decrease) of the intrinsic fluorescence. The extent of quenching can be used to determine binding parameters.
-
Sanguinarine Fluorescence: Sanguinarine is a fluorescent molecule, and its fluorescence characteristics (intensity and emission wavelength) are sensitive to its local environment.[1][2] Binding to a protein can alter these properties, providing a means to study the interaction. The cationic (iminium) form of sanguinarine (SG+) has excitation/emission maxima around 475/590 nm, while the neutral (alkanolamine) form (SGOH) has maxima at approximately 327/418 nm.[1]
Application Note: Fluorescence quenching is a versatile and widely accessible technique for determining binding constants (Kd). It is particularly useful for initial screening and characterization of binding events.
Protocol: Determination of Sanguinarine-Protein Binding Affinity using Tryptophan Fluorescence Quenching
1. Materials:
- Purified target protein with known concentration.
- Sanguinarine stock solution (e.g., in DMSO or ethanol).
- Assay buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl at physiological pH).
2. Instrumentation:
- Fluorometer with temperature control.
- Quartz cuvettes.
3. Experimental Procedure:
- Sample Preparation:
- Prepare a solution of the target protein in the assay buffer at a fixed concentration (e.g., 2 µM).
- Prepare a series of sanguinarine solutions of varying concentrations.
- Fluorescence Measurement:
- Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
- Record the fluorescence emission spectrum (e.g., from 300 nm to 450 nm).
- Titrate the protein solution with increasing concentrations of sanguinarine. After each addition, mix gently and allow the system to equilibrate (e.g., for 5 minutes) before recording the fluorescence spectrum.
- Perform a control titration of the buffer with sanguinarine to correct for any inner filter effects.
4. Data Analysis:
- Correct the observed fluorescence intensity for the inner filter effect.
- The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
- To determine the binding constant (Ka) and the number of binding sites (n), the following equation can be used: log[(F₀ - F) / F] = log(Ka) + n log([Q]) where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (sanguinarine), respectively, and [Q] is the concentration of the quencher.
- A plot of log[(F₀ - F) / F] versus log([Q]) yields a straight line with a slope of n and an intercept of log(Ka). The dissociation constant (Kd) is the reciprocal of Ka.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for a complete thermodynamic characterization of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand (sanguinarine) is titrated into a solution containing the protein. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Application Note: ITC is considered the "gold standard" for binding affinity determination as it provides a comprehensive thermodynamic profile of the interaction without the need for labeling or immobilization. It is particularly useful for validating hits from primary screens and for lead optimization.
Protocol: Characterization of Sanguinarine-Protein Interaction using Isothermal Titration Calorimetry
1. Materials:
- Highly purified and dialyzed protein in the final assay buffer.
- Sanguinarine solution prepared in the same dialysis buffer.
- Assay buffer (e.g., PBS, HEPES).
2. Instrumentation:
- Isothermal Titration Calorimeter.
3. Experimental Procedure:
- Sample Preparation:
- Thoroughly dialyze the protein against the chosen assay buffer to minimize buffer mismatch effects.
- Prepare the sanguinarine solution using the final dialysis buffer.
- Degas both the protein and sanguinarine solutions to prevent air bubbles.
- ITC Measurement:
- Load the protein solution into the sample cell (e.g., at a concentration of 10-50 µM).
- Load the sanguinarine solution into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
- Set the experimental temperature (e.g., 25°C).
- Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the sanguinarine solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
- Perform a control titration by injecting sanguinarine into the buffer to determine the heat of dilution.
4. Data Analysis:
- Subtract the heat of dilution from the raw titration data.
- Integrate the heat-flow peaks to obtain the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of sanguinarine to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RT ln(Ka) = ΔH - TΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.
Principle: One of the interacting partners (the ligand, typically the protein) is immobilized on a sensor chip surface. The other partner (the analyte, sanguinarine) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Application Note: SPR is a powerful technique for determining the kinetics of binding (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd). It is well-suited for screening and for detailed kinetic characterization of interactions.
Protocol: Kinetic Analysis of Sanguinarine-Protein Interaction using Surface Plasmon Resonance
1. Materials:
- Purified protein (ligand).
- Sanguinarine (analyte).
- SPR sensor chip (e.g., CM5).
- Immobilization buffers (e.g., sodium acetate).
- Running buffer (e.g., HBS-EP).
- Regeneration solution (e.g., glycine-HCl).
2. Instrumentation:
- SPR instrument (e.g., Biacore).
3. Experimental Procedure:
- Ligand Immobilization:
- Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
- Immobilize the protein to the surface via amine coupling.
- Deactivate any remaining active groups on the surface.
- Analyte Binding:
- Flow the running buffer over the sensor surface to establish a stable baseline.
- Inject a series of concentrations of sanguinarine over the surface and monitor the binding response (association phase).
- Switch back to the running buffer and monitor the dissociation of the complex (dissociation phase).
- After each cycle, regenerate the sensor surface to remove the bound analyte.
- Control: Use a reference flow cell (e.g., an activated and deactivated surface without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
4. Data Analysis:
- The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
- The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff / kon).
Computational Methods: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Principle: Docking algorithms sample a large number of possible conformations of the ligand (sanguinarine) in the binding site of the protein and score them based on their predicted binding energy.
Application Note: Molecular docking is a valuable tool for identifying potential binding sites of sanguinarine on a protein, predicting the binding mode, and estimating the binding affinity. It is often used in virtual screening and to guide further experimental studies.
Protocol: In Silico Analysis of Sanguinarine-Protein Interaction using Molecular Docking
1. Software:
- Molecular docking software (e.g., AutoDock, Glide, GOLD).
- Molecular visualization software (e.g., PyMOL, Chimera).
2. Procedure:
- Preparation of Protein and Ligand:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
- Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
- Obtain the 3D structure of sanguinarine and optimize its geometry.
- Docking Simulation:
- Define the binding site on the protein (grid box).
- Run the docking simulation to generate a series of possible binding poses of sanguinarine.
- Analysis of Results:
- Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
- Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
II. Quantitative Data Presentation
Summarizing quantitative binding data in a structured format is essential for comparison and analysis.
| Technique | Parameter | Sanguinarine - Protein Interaction | Value | Reference(s) |
| Fluorescence Spectroscopy | Kd | Sanguinarine (charged form) - Na+/K+-ATPase (E1 conformation) | 7.2 ± 2.0 µM | [1] |
| Kd | Sanguinarine (neutral form) - Na+/K+-ATPase (E1 conformation) | 11.7 ± 0.9 µM | [1] | |
| Molecular Docking | Binding Energy | Sanguinarine - PI3K | -6.33 kcal/mol | [3][4] |
| Binding Energy | Sanguinarine - Akt | -6.31 kcal/mol | [3][4] | |
| Binding Energy | Sanguinarine - mTOR | -6.07 kcal/mol | [3][4] | |
| Cell-based Assays | IC50 | Sanguinarine - A375 melanoma cells | 2.378 µM | [3][4] |
| IC50 | Sanguinarine - A2058 melanoma cells | 2.719 µM | [3][4] | |
| IC50 | Sanguinarine - LSD1 | 0.4 µM | [5] | |
| IC50 | Sanguinarine - Bel7402 HCC cells | 2.90 µM | [6] | |
| IC50 | Sanguinarine - HepG2 HCC cells | 2.50 µM | [6] | |
| IC50 | Sanguinarine - HCCLM3 HCC cells | 5.10 µM | [6] | |
| IC50 | Sanguinarine - SMMC7721 HCC cells | 9.23 µM | [6] | |
| I50 | Sanguinarine - Na+,K+-ATPase | 6-6.5 x 10⁻⁶ M | [7] |
III. Signaling Pathways and Experimental Workflows
Sanguinarine has been shown to modulate several key signaling pathways involved in cell growth, inflammation, and survival.
NF-κB Signaling Pathway
Sanguinarine is a potent inhibitor of the NF-κB signaling pathway. It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2][8] This prevents the translocation of the active p65 subunit to the nucleus, thereby inhibiting the transcription of NF-κB target genes. Evidence suggests that sanguinarine may act by directly modifying IκB kinase (IKK) or another upstream intermediate.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence of sanguinarine: spectral changes on interaction with amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine: a positive inotropic alkaloid which inhibits cardiac Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay in Sanguinarine Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Sulforhodamine B (SRB) assay to determine the cytotoxic effects of sanguinarine (B192314), a benzophenanthridine alkaloid with recognized anticancer properties.[1][2] The SRB assay is a robust, sensitive, and cost-effective colorimetric method for assessing cytotoxicity by quantifying cellular protein content, which serves as a proxy for cell number.[3][4]
Principle of the SRB Assay
The Sulforhodamine B (SRB) assay is predicated on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][5] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[3][5] After staining, the incorporated dye is solubilized, and the absorbance is measured using a microplate reader. This allows for the quantification of cell density and the determination of cell viability or cytotoxicity following exposure to a test compound like sanguinarine.[6]
Application for Sanguinarine Cytotoxicity Screening
Sanguinarine has demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of cancer cell types.[1] It has been shown to induce cell death through both intrinsic and extrinsic apoptotic signaling pathways and can cause DNA fragmentation.[7][8] The SRB assay is an excellent method for high-throughput screening of sanguinarine's cytotoxic effects across different cancer cell lines to determine its efficacy and potency.
Data Presentation: Cytotoxicity of Sanguinarine
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of sanguinarine in various human cancer cell lines, as determined by cytotoxicity assays.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay Method |
| MDA-MB-231 | Triple-negative Breast Cancer | 3.56 | 24 | AlamarBlue® assay |
| MDA-MB-468 | Triple-negative Breast Cancer | 2.60 | 24 | AlamarBlue® assay |
| HL-60 | Promyelocytic Leukemia | 0.9 | 4 | MTT assay |
| H1975 | Non-small Cell Lung Cancer | Not explicitly stated, but shown to be sensitive | 72 | MTT assay |
| H1299 | Non-small Cell Lung Cancer | Not explicitly stated, but shown to be sensitive | 72 | MTT assay |
Note: While the provided data for some cell lines were obtained using assays other than SRB, they are included to demonstrate the cytotoxic potential of sanguinarine. The SRB assay is expected to yield comparable results in determining cell viability.
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for performing the SRB assay to determine the cytotoxicity of sanguinarine.
Materials and Reagents
-
Sanguinarine (stock solution prepared in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
Equipment
-
96-well flat-bottom microtiter plates
-
Humidified incubator with 5% CO₂ at 37°C
-
Multichannel pipette
-
Microplate reader (wavelength 540-570 nm)
-
Plate shaker
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium.[5]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of sanguinarine from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.[3]
-
Add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[5]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[5]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Percentage Viability = (Mean OD of treated cells / Mean OD of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the sanguinarine concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.[3]
Visualizations
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Signaling Pathways Affected by Sanguinarine
Sanguinarine exerts its cytotoxic effects by modulating multiple signaling pathways, ultimately leading to apoptosis (programmed cell death).[1]
Caption: Sanguinarine-induced apoptosis signaling pathways.
Disclaimer
This document provides a general protocol and should be adapted and optimized for specific cell lines and experimental conditions. It is essential to include appropriate controls in all experiments to ensure the validity of the results. Researchers should adhere to all applicable laboratory safety guidelines.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for Live-Cell Imaging of Sanguinarine's Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has garnered significant interest in the scientific community due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the subcellular localization of Sanguinarine is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. Live-cell imaging offers a powerful approach to visualize the dynamic distribution of Sanguinarine within living cells in real-time. This document provides detailed application notes and protocols for observing the subcellular localization of Sanguinarine using fluorescence microscopy.
Sanguinarine is an intrinsically fluorescent molecule, which eliminates the need for external fluorescent labeling. Its fluorescence characteristics are dependent on its molecular form. The cationic iminium form (SG+) exhibits excitation and emission maxima at approximately 475 nm and 590 nm, respectively.[1] In contrast, the neutral alkanolamine form (SGOH) has excitation/emission maxima around 327/418 nm.[1] This inherent fluorescence allows for direct visualization of its uptake and distribution within cellular compartments.
Data Presentation
Quantitative Analysis of Sanguinarine Subcellular Localization
While specific quantitative data on the subcellular distribution of Sanguinarine is not extensively available in published literature, the following table provides a template for how such data can be structured and presented. This table is populated with hypothetical, yet plausible, values to illustrate the expected outcomes of quantitative image analysis. Researchers are encouraged to generate their own data following the protocols outlined below.
| Subcellular Organelle | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Co-localization Coefficient (Pearson's) with Organelle Marker |
| Mitochondria | 1850 | ± 210 | 0.82 |
| Nucleus | 950 | ± 120 | 0.35 |
| Endoplasmic Reticulum | 620 | ± 85 | 0.21 |
| Lysosomes | 480 | ± 65 | 0.15 |
| Cytosol (background) | 350 | ± 50 | N/A |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Sanguinarine Subcellular Localization
This protocol outlines the steps for preparing live cells and imaging the intracellular distribution of Sanguinarine.
Materials:
-
Sanguinarine chloride (or other salt)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Live-cell imaging compatible culture vessels (e.g., glass-bottom dishes, chamber slides)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope equipped with appropriate filter sets for Sanguinarine (e.g., for SG+ form: Ex: ~475 nm, Em: ~590 nm) and organelle-specific dyes, an environmental chamber to maintain 37°C and 5% CO2, and a high-sensitivity camera.
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Red CMXRos, Hoechst 33342, ER-Tracker™ Green, LysoTracker™ Green DND-26)
-
Image analysis software (e.g., ImageJ, Fiji, CellProfiler)
Procedure:
-
Cell Culture:
-
Culture cells of interest in appropriate medium in a T-75 flask until they reach 70-80% confluency.
-
One day before imaging, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Sanguinarine Preparation:
-
Prepare a stock solution of Sanguinarine (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the Sanguinarine stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-5 µM is recommended based on previous studies on its biological effects.[2] The optimal concentration should be determined empirically for each cell type to maximize signal and minimize cytotoxicity.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the Sanguinarine-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and Sanguinarine concentration.
-
-
Co-staining with Organelle Markers (Optional):
-
If co-localization analysis is desired, stain the cells with an organelle-specific fluorescent probe according to the manufacturer's instructions. This can often be done concurrently with Sanguinarine incubation. Ensure the chosen organelle marker has spectral properties that are distinct from Sanguinarine to avoid bleed-through.
-
-
Live-Cell Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove excess Sanguinarine and reduce background fluorescence.
-
Add fresh, pre-warmed complete culture medium (without phenol (B47542) red for better imaging quality) to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 10-15 minutes before imaging.
-
Acquire images using the appropriate filter sets for Sanguinarine and any co-stains. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Quantitative Analysis of Sanguinarine Fluorescence Intensity
This protocol describes how to quantify the fluorescence intensity of Sanguinarine in different subcellular compartments.
Procedure:
-
Image Acquisition:
-
Acquire a series of images from multiple cells for each experimental condition. It is crucial to keep all imaging parameters (e.g., laser power, exposure time, gain) constant across all samples to be compared.
-
-
Image Processing and Analysis:
-
Open the acquired images in an image analysis software such as ImageJ or Fiji.
-
Background Subtraction: Use a rolling ball background subtraction algorithm to reduce background noise.
-
Region of Interest (ROI) Selection:
-
For each cell, carefully draw ROIs around the different subcellular organelles (e.g., mitochondria, nucleus) based on the corresponding organelle marker images or morphological characteristics.
-
Draw a ROI in a region of the cytoplasm devoid of visible organelles to measure cytosolic fluorescence.
-
-
Fluorescence Intensity Measurement:
-
Measure the mean fluorescence intensity within each ROI for the Sanguinarine channel.
-
-
Data Compilation:
-
Record the mean fluorescence intensity values for each organelle from multiple cells.
-
Calculate the average mean fluorescence intensity and standard deviation for each subcellular compartment.
-
-
-
Co-localization Analysis:
-
If co-localization with an organelle marker was performed, use a colocalization analysis plugin (e.g., JaCoP in ImageJ) to calculate the Pearson's correlation coefficient. A Pearson's coefficient close to +1 indicates a high degree of positive correlation in the spatial distribution of the two signals.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging of Sanguinarine.
Caption: Sanguinarine's inhibitory effect on the FAK/PI3K/Akt/mTOR signaling pathway.[3][4]
References
- 1. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing Sanguirubine extraction yield from plant material.
Welcome to the technical support center for Sanguinarine (B192314) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the extraction of Sanguinarine from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during Sanguinarine extraction, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sanguinarine Yield | 1. Suboptimal Plant Material: Plant species, geographical location, harvest time, and drying methods significantly affect alkaloid content.[1][2] For instance, Sanguinarine concentration can vary up to 15-fold between individual rhizomes from different locations.[2] | - Source Verification: Use authenticated plant material from a reputable supplier. If possible, obtain a certificate of analysis indicating the expected alkaloid content.- Harvest Timing: For Sanguinaria canadensis, alkaloid concentrations are often highest in mid-spring.[3]- Proper Drying: Improper drying can lead to enzymatic degradation. Air-drying or oven-drying at controlled temperatures (e.g., below 50°C) is recommended to preserve the integrity of the alkaloids.[1] |
| 2. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant matrix to release the Sanguinarine. | - Particle Size Reduction: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.[1][4] | |
| 3. Inappropriate Solvent Choice: The polarity and pH of the extraction solvent are critical for efficient Sanguinarine solubilization. Sanguinarine is soluble in solvents like methanol (B129727) and ethanol (B145695).[5] | - Solvent Optimization: Methanol has been shown to be a highly effective solvent for extracting phytochemicals from plant material.[1] Conduct small-scale comparative extractions with different solvents (e.g., methanol, ethanol, and their aqueous mixtures) to determine the optimal choice for your specific plant material.- pH Adjustment: Sanguinarine is a quaternary benzophenanthridine alkaloid.[6][7] Extraction with an acidified organic solvent can improve recovery.[7] A common approach is to use a dilute acid (e.g., 0.5% HCl in methanol or 1% sulfuric acid) during extraction.[8][9][10] | |
| 4. Insufficient Extraction Time or Repetitions: A single, short extraction may not be sufficient to extract all the available Sanguinarine. | - Multiple Extractions: Perform multiple extraction cycles (e.g., three times) with fresh solvent to ensure exhaustive extraction.[8][9][10]- Extended Maceration: For maceration, allow sufficient time (e.g., 48 hours) for the solvent to penetrate the plant material.[8] | |
| 5. Sanguinarine Degradation: Sanguinarine can degrade due to high temperatures, exposure to light, or extreme pH conditions.[4] | - Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 50°C.[1]- Light Protection: Protect extracts from direct light by using amber glassware or covering containers with aluminum foil.[4] Sanguinarine stability can be affected by light, especially in methanol.[5] | |
| Extract Contamination | 1. Presence of Non-Alkaloidal Impurities: Crude extracts often contain pigments, fats, and other non-alkaloidal compounds. | - Defatting: For plant material rich in lipids (e.g., seeds), pre-extract with a non-polar solvent like hexane (B92381) to remove oils that can interfere with subsequent extraction steps.[8]- Acid-Base Partitioning: After initial extraction, perform an acid-base liquid-liquid extraction. Dissolve the extract in a dilute acidic solution, wash with a non-polar solvent to remove impurities, then basify the aqueous layer to precipitate the alkaloids.[8] |
| 2. Co-extraction of Other Alkaloids: Plant sources of Sanguinarine also contain other related alkaloids like chelerythrine, protopine, and allocryptopine.[8][11] | - Chromatographic Purification: Further purification can be achieved using techniques such as column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC).[8][9][10] | |
| Difficulty with Purification | 1. Poor Separation in Chromatography: The chosen stationary and mobile phases may not be optimal for separating Sanguinarine from other compounds. | - Method Development: Optimize the chromatographic conditions by screening different solvent systems and stationary phases. For example, a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid (4:2:2, v/v/v) has been used for HSCCC separation.[8]- TLC Analysis: Use Thin-Layer Chromatography (TLC) to quickly test different mobile phases and determine the optimal conditions for separation before scaling up to column chromatography.[8] |
| 2. Irreversible Adsorption: Sanguinarine may bind irreversibly to the stationary phase, leading to low recovery. | - Stationary Phase Deactivation: Consider deactivating silica (B1680970) gel with a small amount of a polar solvent or adding a base like triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for Sanguinarine extraction?
A1: Sanguinarine is predominantly found in plants from the Papaveraceae family. The most common sources include Bloodroot (Sanguinaria canadensis), Plume Poppy (Macleaya cordata), Mexican Prickly Poppy (Argemone mexicana), and Greater Celandine (Chelidonium majus).[6][8] The concentration of Sanguinarine can vary depending on the plant part, with roots and rhizomes generally having higher concentrations.[8]
Q2: Which extraction method provides the highest yield of Sanguinarine?
A2: Several methods can be used for Sanguinarine extraction, including maceration, percolation, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[6][12] Comparative studies have shown that MAE can be the most effective method, yielding up to 17.10 ± 0.4 mg/g of Sanguinarine from the fruits of Macleaya cordata with a short extraction time of 5 minutes.[6][12]
Q3: What is the role of pH in Sanguinarine extraction and purification?
A3: pH plays a crucial role in the extraction and purification of Sanguinarine. As an alkaloid, Sanguinarine exists as a salt in acidic conditions and as a free base in alkaline conditions.
-
Extraction: Acidifying the extraction solvent (e.g., with HCl or sulfuric acid) can enhance the solubility of Sanguinarine salts and improve extraction efficiency.[7][8][9][10]
-
Purification: Acid-base partitioning is a key purification step. By adjusting the pH, Sanguinarine can be selectively moved between aqueous and organic phases to separate it from non-alkaloidal impurities. Typically, the extract is dissolved in an acidic solution, washed with an organic solvent, and then the aqueous layer is made alkaline (pH 9-10) to precipitate the Sanguinarine free base.[8][9][10] Sanguinarine is stable in a pH range of 2.5-7.0.[5]
Q4: What are the optimal solvents for Sanguinarine extraction?
A4: The choice of solvent is critical for maximizing Sanguinarine yield. Sanguinarine shows high solubility and stability in methanol and ethanol.[5] Methanol, in particular, has been identified as a highly effective solvent for extracting phytochemicals.[1] Acidified methanol or ethanol are commonly used to improve extraction efficiency.[7][8]
Q5: How can I quantify the amount of Sanguinarine in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative determination of Sanguinarine.[7] HPLC can be coupled with various detectors, such as a photodiode array (PDA) detector or a mass spectrometer (MS) for enhanced specificity and sensitivity.[13][14] High-Performance Thin-Layer Chromatography (HPTLC) is another method that can be used for quantification.[15]
Sanguinarine Yield from Various Plant Sources and Extraction Methods
| Plant Source | Plant Part | Extraction Method | Sanguinarine Yield | Reference |
| Macleaya cordata | Fruits | Microwave-Assisted Extraction (MAE) | 17.10 ± 0.4 mg/g | [6][12] |
| Macleaya cordata | Whole Plant | Maceration with 95% Ethanol followed by Acid-Base Precipitation | 0.7% (total alkaloids) | [9][10] |
| Chelidonium majus | Dry Plant | Not Specified | 0.66 to 2.93 mg/g | [8] |
| Argemone mexicana | Seeds | Not Specified | ~0.8 mg/g DW | [8] |
Experimental Protocols
Protocol 1: Maceration and Acid-Base Precipitation of Sanguinarine from Macleaya cordata
This protocol is adapted from a method for extracting total alkaloids, including Sanguinarine, from the whole plant of Macleaya cordata.[9][10]
1. Plant Material Preparation:
-
Air-dry the whole plant material of Macleaya cordata.
-
Grind the dried material into a fine powder.
2. Maceration:
-
Soak 1 kg of the powdered plant material in 5 L of 95% ethanol for 48 hours at room temperature.
-
Repeat the extraction process three times with fresh solvent.
3. Concentration:
-
Combine the ethanol extracts from all three cycles.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried crude extract.
4. Acidification and Precipitation:
-
Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid in water.
-
Let the acidic suspension stand overnight to allow for the precipitation of non-alkaloidal matter.
5. Filtration:
-
Filter the acidic suspension to remove any insoluble material.
6. Alkalinization and Precipitation:
-
Adjust the pH of the filtrate to 10 with a 10% aqueous sodium hydroxide (B78521) solution. This will precipitate the total alkaloids.
7. Collection and Drying:
-
Collect the precipitate by filtration or centrifugation.
-
Dry the collected precipitate to yield the crude alkaloid fraction containing Sanguinarine.
Protocol 2: Microwave-Assisted Extraction (MAE) of Sanguinarine from Macleaya cordata Fruits
This protocol is based on a method that has been shown to be highly efficient for Sanguinarine extraction.[12]
1. Plant Material Preparation:
-
Dry the fruits of Macleaya cordata.
-
Grind the dried fruits into a fine powder.
2. Extraction:
-
Place a known amount of the powdered fruit material (e.g., 1 g) into a microwave extraction vessel.
-
Add a suitable volume of an appropriate solvent (e.g., methanol).
-
Set the microwave extractor to the desired power and temperature settings.
-
Perform the extraction for a short duration (e.g., 5 minutes).
3. Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude Sanguinarine extract.
4. Quantification:
-
Analyze the crude extract using a validated HPLC method to determine the Sanguinarine concentration.
Visualizations
Caption: Workflow for Sanguinarine extraction using maceration and acid-base precipitation.
Caption: Troubleshooting workflow for low Sanguinarine extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Sanguinarine and Chelerythrine in Macleaya cordata (Willd. ) R. Br. - ProQuest [proquest.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 10. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating Sanguinarine's Solubility Challenges in Aqueous Buffers: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent benzophenanthridine alkaloid, Sanguinarine, its limited aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does my Sanguinarine precipitate when I add it to my aqueous buffer?
Sanguinarine's solubility in aqueous solutions is highly pH-dependent.[1] It exists in a state of equilibrium between two forms: a positively charged iminium form, which is more water-soluble, and a neutral pseudobase form, which has very limited water solubility.[1] The pKa for this equilibrium is approximately 7.5-8.06.[1]
-
Below the pKa (acidic conditions): The charged iminium form is predominant, leading to higher solubility.
-
Above the pKa (alkaline conditions): The neutral, less soluble pseudobase form is more prevalent, often resulting in precipitation.
If your buffer has a pH close to or above this pKa, you are likely to observe precipitation.
Q2: I'm seeing a decrease in the active concentration of Sanguinarine in my neutral pH buffer over time. What is happening?
Even if initially dissolved, Sanguinarine can aggregate in aqueous solutions, especially at neutral or near-neutral pH. This aggregation can lead to a reduction in the effective concentration of the monomeric, active form of the compound. Furthermore, the equilibrium shift towards the less soluble pseudobase form at neutral pH can contribute to this observation.
Q3: What is the recommended solvent for preparing a Sanguinarine stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Sanguinarine.[2] Methanol (B129727) is also a viable option.[1] It is important to note that even with these organic solvents, achieving very high concentrations can be challenging. For Sanguinarine chloride, solubility in methanol has been reported at 3.8 mg/mL and in DMSO at 3.33 mg/mL.[3]
Q4: When I dilute my DMSO stock solution into an aqueous buffer, the Sanguinarine precipitates. How can I avoid this?
This is a common issue when the final concentration of the organic solvent in the aqueous buffer is not sufficient to maintain solubility. To mitigate this, it is crucial to ensure that the final concentration of Sanguinarine in your aqueous buffer is below its solubility limit at that specific pH. It is also recommended to add the stock solution to the buffer with vigorous vortexing to ensure rapid and uniform dispersion. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in buffer | The pH of the buffer is too high (close to or above the pKa of ~7.5-8.06), favoring the insoluble pseudobase form.[1] | Use a buffer with a lower pH (e.g., pH 5-6) where the more soluble iminium form is stable. If the experimental design requires a higher pH, consider using a solubility enhancement technique. |
| The concentration of Sanguinarine exceeds its solubility limit in the chosen buffer. | Prepare a more dilute solution. Refer to available solubility data to determine an appropriate concentration range. | |
| Precipitation after diluting DMSO stock into aqueous buffer | The final concentration of DMSO is too low to maintain solubility at the desired Sanguinarine concentration. | Decrease the final Sanguinarine concentration. Alternatively, for in vivo studies, a co-solvent system can be employed (see Experimental Protocols). |
| Inconsistent or poor biological activity | Aggregation of Sanguinarine in the aqueous medium, reducing the concentration of the active monomer. | Prepare fresh dilutions of Sanguinarine immediately before use. Consider using a formulation with cyclodextrins or nanoparticles to improve stability and prevent aggregation. |
| Degradation of the compound. | Store Sanguinarine stock solutions protected from light at -20°C or -80°C. Minimize freeze-thaw cycles by preparing single-use aliquots. |
Data Presentation: Sanguinarine Solubility
Table 1: Solubility of Sanguinarine in Various Solvents
| Solvent | Form | Solubility | Reference |
| Water | Chloride | Slightly soluble (<0.3 mg/mL) | |
| DMSO | Base | 33 mg/mL (99.29 mM) | [2] |
| DMSO | Chloride | 3.33 mg/mL (9.05 mM) | [3] |
| Methanol | Chloride | 3.8 mg/mL | |
| Ethanol | Base | Insoluble | [2] |
| Chloroform | Base | Soluble | [4] |
| Acetone | Base | Soluble | [4] |
| Ethyl Acetate | Base | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Sanguinarine Stock Solution in DMSO
Materials:
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Sanguinarine (or Sanguinarine Chloride) powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
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Allow the Sanguinarine powder and DMSO to reach room temperature.
-
Weigh the desired amount of Sanguinarine powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube vigorously until the Sanguinarine is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Sanguinarine Solubility with β-Cyclodextrin (Inclusion Complex Formation)
This protocol is a general guideline based on the co-precipitation method.
Materials:
-
Sanguinarine
-
β-Cyclodextrin
-
Methanol
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Determine the desired molar ratio of Sanguinarine to β-Cyclodextrin (a 1:1 molar ratio is a common starting point).
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Dissolve the calculated amount of Sanguinarine in a minimal amount of methanol.
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In a separate beaker, dissolve the calculated amount of β-Cyclodextrin in deionized water with continuous stirring.
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Slowly add the Sanguinarine solution dropwise to the stirring β-Cyclodextrin solution.
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Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
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The formation of a precipitate (the inclusion complex) may be observed.
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Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the resulting powder under vacuum.
-
The dried powder can then be used for preparing aqueous solutions, which should exhibit improved solubility compared to the free drug.
Protocol 3: Preparation of Sanguinarine-Loaded PLGA Nanoparticles
This protocol is a general guideline based on the nanoprecipitation method.
Materials:
-
Sanguinarine
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water) as a stabilizer
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of Sanguinarine and PLGA in a defined volume of acetone. This forms the organic phase.
-
In a larger beaker, prepare the aqueous phase consisting of a PVA solution.
-
With vigorous stirring, slowly add the organic phase dropwise into the aqueous phase. The rapid solvent diffusion will cause the PLGA and encapsulated Sanguinarine to precipitate as nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing steps to remove excess PVA and unencapsulated Sanguinarine.
-
The final nanoparticle pellet can be resuspended in an appropriate aqueous buffer for experimental use.
Visualizing Key Concepts
The following diagrams illustrate important concepts related to Sanguinarine's properties and mechanisms of action.
References
Preventing Sanguirubine degradation in experimental solutions.
Welcome to the Technical Support Center for Sanguinarine (B192314) and Related Compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Sanguinarine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is Sanguinarine and why is its stability a critical issue in research?
A1: Sanguinarine is a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis (bloodroot).[1][2] It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3][4][5] Its therapeutic potential is linked to its ability to interact with DNA and modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3][4][6] However, Sanguinarine's chemical structure makes it susceptible to degradation under common experimental conditions. This instability can lead to a loss of bioactivity, resulting in inconsistent and unreliable experimental outcomes. Ensuring the stability of your Sanguinarine solutions is therefore paramount for accurate and reproducible research.
Q2: What are the primary factors that cause Sanguinarine degradation?
A2: The main factors that compromise Sanguinarine stability are pH, light, and temperature.
-
pH: Sanguinarine's chemical behavior is highly dependent on pH. It exists as a more stable, charged iminium cation at an acidic to neutral pH and converts to an uncharged, less stable alkanolamine pseudo-base at an alkaline pH (pKa ≈ 8.06).[7][8][9]
-
Light: Exposure to light can induce photochemical changes in the Sanguinarine molecule, leading to degradation.[10] The oxidation process appears to have a photocatalytic effect.[10]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10]
-
Oxidants: Sanguinarine is susceptible to oxidation, which can be catalyzed by components in the solution (e.g., certain ions in tap water).[10]
Q3: How can I visually determine if my Sanguinarine solution has degraded?
A3: Sanguinarine hydrochloride solutions are typically orange-red. A significant color change or fading may indicate degradation. Another sign is the appearance of precipitation, which can occur if the compound degrades or if the solvent can no longer maintain its solubility. However, visual inspection is not a substitute for analytical methods like HPLC for quantitative assessment of stability.
Q4: What is the optimal pH range for working with Sanguinarine solutions?
A4: Sanguinarine is most stable in acidic to neutral conditions. Studies have shown it is stable in a pH range of 2.5 to 7.0.[10] Above this range, particularly at pH greater than 8, its stability sharply declines as it converts to the less stable pseudo-base form.[8][10] For maximum stability, it is recommended to prepare and maintain stock solutions and working buffers within a pH of 2.5 to 7.0.
Q5: What are the best practices for storing Sanguinarine, both as a powder and in solution?
A5:
-
Powder: Store Sanguinarine powder at 4°C, sealed, and protected from moisture and light.[11]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO, methanol (B129727), or ethanol.[10][12] Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store these aliquots at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months), ensuring they are sealed and protected from light.[13]
Q6: Which solvents are recommended for dissolving and storing Sanguinarine?
A6: Sanguinarine has the highest solubility and stability in methanol and ethanol.[10] It is also soluble in DMSO.[12] While it has limited solubility in water, it can be dissolved in aqueous buffers at the appropriate acidic pH.[14] For cell culture experiments, DMSO is commonly used to prepare concentrated stock solutions, which are then diluted into the culture medium.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Sanguinarine degradation in stock or working solutions. | 1. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a properly stored, frozen aliquot of the stock solution.[13] 2. Verify pH: Ensure the pH of your experimental buffer is within the stable range (2.5-7.0).[10] 3. Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes/plates. |
| The color of the Sanguinarine solution has faded. | Degradation due to light exposure or high pH. | 1. Discard the Solution: A visible color change indicates significant degradation. Do not use this solution. 2. Review Storage: Check that stock solutions are stored in the dark at the recommended temperature (-20°C or -80°C).[13] 3. Check Buffer pH: Confirm the pH of the buffer used for dilution is not alkaline. |
| Precipitate has formed in the stock solution upon thawing. | Poor solubility or solvent evaporation. Repeated freeze-thaw cycles. | 1. Warm and Sonicate: Gently warm the solution and use sonication to aid dissolution.[13] If the precipitate does not dissolve, it may be a sign of degradation. 2. Aliquot Stocks: In the future, aliquot stock solutions into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[13] 3. Use Fresh Solvent: Ensure the DMSO or other organic solvent used is anhydrous, as absorbed moisture can reduce solubility.[12] |
Data Summary Tables
Table 1: Influence of pH on Sanguinarine Stability
| pH Value | Stability Assessment | Key Findings | Source |
| 2.5 - 7.0 | Stable | Sanguinarine content remains high and stable within this range. | [10] |
| 8.0 | Relatively Stable | Stability begins to decrease compared to the acidic range. | [10] |
| > 8.0 | Unstable | The equilibrium shifts to the uncharged pseudo-base form (pKa ≈ 8.06), leading to rapid degradation.[8][9] | [10] |
| 10.0 | Highly Unstable | Content sharply declines. | [10] |
Table 2: Factors Affecting Sanguinarine Solution Integrity
| Factor | Condition | Effect on Stability | Recommendation |
| Solvent | Methanol, Ethanol | High solubility and stability. | Recommended for stock solutions. |
| DMSO | Good solubility. | Commonly used for stock solutions for in vitro studies.[12] | |
| Distilled Water | Stable if protected from light and oxidants. | Use high-purity water; avoid tap water.[10] | |
| Light | Exposure to Light | Can catalyze oxidation and degradation. | Store solutions in the dark (amber vials) and minimize light exposure during experiments.[10] |
| Temperature | < 54 °C | High stability. | Store working solutions at room temperature for short periods. |
| > 70 °C | Significant reduction in content after 3 days. | Avoid heating solutions. For long-term storage, use -20°C or -80°C.[10][13] | |
| Freeze-Thaw | Repeated Cycles | Can cause product inactivation and precipitation. | Aliquot stock solutions into single-use volumes.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stable Sanguinarine Stock Solution (10 mM)
-
Materials: Sanguinarine chloride (MW: 367.78 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure: a. Under sterile conditions, weigh out 3.68 mg of Sanguinarine chloride powder. b. Add the powder to a sterile, light-protected tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[13] e. Aliquot the 10 mM stock solution into single-use, sterile amber tubes (e.g., 20 µL aliquots). f. Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Storage: Store the aliquots sealed and protected from light at -20°C for up to 6 months or -80°C for up to 1 year.[13]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock for treating cells.
-
Procedure: a. Thaw one aliquot of the 10 mM Sanguinarine stock solution at room temperature. b. Perform a serial dilution. For example, dilute the stock 1:100 in sterile cell culture medium to get a 100 µM intermediate solution (e.g., 5 µL of stock into 495 µL of medium). c. Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration (e.g., 100 µL of intermediate into 900 µL of medium). d. Mix gently by pipetting.
-
Best Practices: Prepare the working solution immediately before use. Do not store diluted aqueous solutions. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent toxicity.
Visualizations
References
- 1. Sanguinarine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Sanguirubine cytotoxicity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sanguinarine (B192314) cytotoxicity experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My MTT, WST-1, or other tetrazolium-based assay results with Sanguinarine are inconsistent and show high variability. What could be the cause?
A1: Inconsistent results with tetrazolium-based assays (MTT, WST-1, XTT, MTS) are a common issue when working with compounds like Sanguinarine. The problem often lies in the interference of the compound with the assay chemistry itself, rather than a purely biological effect.[1][2]
Troubleshooting Steps:
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Compound Interference: Sanguinarine may directly interact with the tetrazolium dyes or the formazan (B1609692) products, leading to inaccurate readings. It is crucial to run a cell-free control where Sanguinarine is added to the assay medium without cells to check for any direct reduction of the dye.
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Metabolic Effects: Sanguinarine can significantly impact cellular metabolic activity, which is what these assays measure as a proxy for viability.[2] A decrease in metabolic activity does not always directly correlate with cell death. Consider using a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH or Trypan Blue assay).
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Assay Incubation Time: The duration of exposure to the assay reagent can influence the results. Ensure that the incubation time is consistent across all experiments.[3]
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Reagent Quality: Always use fresh, high-quality reagents for your viability assays.[3]
Q2: I am observing significant cell death in my vehicle control wells. What could be the problem?
A2: Cell stress or death in vehicle control wells points to a problem with the experimental setup that is independent of the Sanguinarine treatment.[3]
Troubleshooting Steps:
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Solvent Toxicity: The most common solvent for Sanguinarine is DMSO. High concentrations of DMSO can be cytotoxic to cells. It is essential to perform a dose-response curve for your solvent to determine the maximum non-toxic concentration for your specific cell line.[3]
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Contamination: Microbial contamination from bacteria, yeast, or mycoplasma can induce cell stress and death. Regularly test your cell cultures for mycoplasma and always adhere to strict aseptic techniques.[3]
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Environmental Stress: Fluctuations in incubator conditions such as temperature, CO2 levels, and humidity can negatively affect cell health. Ensure your incubator is properly calibrated and maintained.[3]
Q3: I am not observing the expected cytotoxic effect of Sanguinarine in my experiments. What should I check?
A3: Several factors can lead to a lack of observable cytotoxicity.
Troubleshooting Steps:
-
Compound Stability and Storage: Sanguinarine can be susceptible to degradation. Ensure it is stored correctly, typically at -20°C or -80°C and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions and prepare fresh dilutions for each experiment.[3]
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Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to Sanguinarine. The cytotoxic effects of Sanguinarine are cell-type dependent.
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pH of Culture Medium: The cytotoxicity of Sanguinarine can be influenced by the pH of the culture medium. An increase in pH from 6.0 to 7.8 has been shown to enhance its potency.[4]
Data Presentation
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | MTT | 4 | 0.9 | [5] |
| A375 | Human Melanoma | 0.11 µg/mL | [6] | ||
| SK-MEL-3 | Human Melanoma | 0.54 µg/mL | [6] | ||
| H1299 | Non-Small Cell Lung Cancer | MTT | 72 | ~2.5 | [7] |
| H460 | Non-Small Cell Lung Cancer | MTT | 72 | ~5 | [7] |
| H1975 | Non-Small Cell Lung Cancer | MTT | 72 | ~2 | [7] |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | ~4 | [7] |
| DU145 | Prostate Cancer | CCK-8 | 48 | ~2 | [8] |
| LNCaP | Prostate Cancer | CCK-8 | 48 | ~1.5 | [8] |
| 22RV1 | Prostate Cancer | CCK-8 | 48 | ~2 | [8] |
| PC3 | Prostate Cancer | CCK-8 | 48 | ~2.5 | [8] |
Experimental Protocols
MTT Assay Protocol for Sanguinarine Cytotoxicity
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Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
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Compound Treatment: Prepare serial dilutions of Sanguinarine in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed the predetermined non-toxic limit.[3] Remove the old medium and add 100 µL of the medium containing different concentrations of Sanguinarine.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay Protocol
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Cell Treatment and Lysis: Treat cells with the desired concentrations of Sanguinarine. After treatment, collect, wash, and lyse the cells in a lysis buffer for 30 minutes on ice.[10]
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Supernatant Collection: Centrifuge the cell lysates at 12,000 rpm for 10 minutes to pellet the cell debris and collect the supernatants.[10]
-
Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA (2 mM), to each sample and incubate at 37°C for 1 hour.[10]
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Absorbance Measurement: Quantify the optical density of each sample at a wavelength of 405 nm using a spectrophotometer.[10]
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Sanguinarine induces apoptosis via ROS and caspase activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Minimizing off-target effects of Sanguirubine in cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects and navigate common challenges when working with Sanguinarine (B192314) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Sanguinarine and what is its primary mechanism of action?
A1: Sanguinarine is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy Fumaria species.[1][2] It exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] In the context of cancer research, its primary mechanism of action is the induction of apoptosis (programmed cell death) in tumor cells.[1][4] This is often mediated through the generation of reactive oxygen species (ROS).[4][5][6]
Q2: I'm observing high levels of cell death that don't seem to be apoptotic. What could be the cause?
A2: Sanguinarine can induce a bimodal cell death effect depending on the concentration used. While lower concentrations typically induce apoptosis, higher concentrations can lead to oncosis (a form of necrotic cell death).[1][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line.
Q3: My experimental results with Sanguinarine are inconsistent across different experiments. What are the potential reasons?
A3: Inconsistent results can arise from several factors. The physiological state of your cells can significantly impact their response. Variations in cell density, passage number, and media composition can alter cellular responses.[8] Additionally, Sanguinarine's solubility and stability in culture media can affect its potency.[9] Ensure you are using a consistent cell culture protocol and freshly prepare your Sanguinarine solutions for each experiment.
Q4: How can I differentiate between on-target and off-target effects of Sanguinarine?
A4: Differentiating between on-target and off-target effects is crucial. One common strategy is to use a multi-pronged approach:
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Rescue Experiments: If you hypothesize a specific pathway is involved, try to "rescue" the cells from Sanguinarine's effects by modulating that pathway. For example, if you suspect ROS-mediated apoptosis, you can pre-treat cells with an antioxidant like N-acetyl-l-cysteine (NAC).[6][10][11]
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Use of Control Compounds: Test structural analogs of Sanguinarine that are known to be less active against the primary target. If these analogs still produce similar effects, it may indicate an off-target mechanism.[12]
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Target Knockout/Knockdown: If a specific molecular target is proposed, using cell lines where that target is knocked out or knocked down can help verify if the observed effects are dependent on that target.[8][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity, Low Apoptosis | Sanguinarine concentration is too high, leading to necrosis/oncosis.[1][7] | Perform a dose-response curve to identify the optimal concentration range for apoptosis induction. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow down to find the IC50 for your cell line. |
| Inconsistent Cell Viability Results | Cell health and density variations. | Standardize your cell seeding density and use cells within a consistent passage number range. Always perform a cell health check before starting an experiment.[8] |
| Sanguinarine solution instability or precipitation. | Prepare fresh Sanguinarine solutions from a stock for each experiment. Visually inspect the media for any signs of precipitation after adding Sanguinarine. The salt form, Sanguinarine chloride, generally has better water solubility and stability.[5] | |
| Unexpected Phenotypes | Off-target effects on various signaling pathways. Sanguinarine is known to interact with multiple targets.[14][15][16] | Use a lower effective concentration of Sanguinarine. Employ control strategies like rescue experiments with pathway-specific inhibitors or activators. Consider using a secondary, structurally unrelated compound that targets the same pathway to confirm your findings. |
| Difficulty in Detecting Apoptosis | The timing of the assay is not optimal. | Perform a time-course experiment to determine the peak of apoptotic activity after Sanguinarine treatment. Apoptosis is a dynamic process, and the optimal window for detection can vary between cell lines. |
| The chosen apoptosis assay is not sensitive enough. | Use a combination of apoptosis assays. For example, couple an Annexin V/PI staining assay with a caspase activity assay (e.g., Caspase-3, -8, or -9) for more robust results.[5][11][17] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Sanguinarine can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | CCK-8 | 24 hrs | 0.4 | [5] |
| A549 (Lung Cancer) | Live cell imaging | 6 days | 0.61 | [5] |
| K562 (Leukemia) | Dual luciferase reporter | 6 hrs | 2 | [5] |
| NB4 (Leukemia) | MTT | 48 hrs | Not specified, but active | [5] |
| A2780/Taxol (Ovarian Cancer) | CCK-8 | 48 hrs | 0.4 | [5] |
| HL-60 (Leukemia) | MTT | 4 hrs | 0.9 | [7] |
| S-G (Gingival Epithelial) | Neutral Red | 24 hrs | 7.6 | [9] |
| A375 (Melanoma) | Not specified | Not specified | 0.11 µg/mL | [18] |
| SK-MEL-3 (Melanoma) | Not specified | Not specified | 0.54 µg/mL | [18] |
| G-361 (Melanoma) | Not specified | Not specified | 1.22-1.60 µg/mL | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is a general guideline.[19][20]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of Sanguinarine in complete cell culture medium. Remove the medium from the wells and add 100 µL of the Sanguinarine dilutions. Include vehicle controls (e.g., DMSO) and blank wells (medium only).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.[19][20]
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Sanguinarine for the determined optimal time.
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Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
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Washing: Wash the cells twice with ice-cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Workflows
Sanguinarine-Induced Apoptosis Signaling Pathway
Sanguinarine induces apoptosis through multiple interconnected pathways, primarily initiated by the generation of Reactive Oxygen Species (ROS).[4][5][10] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Sanguinarine-induced apoptosis pathways.
Experimental Workflow for Minimizing Off-Target Effects
A logical workflow is essential for systematically identifying and minimizing off-target effects.
Caption: Workflow for investigating off-target effects.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the logical steps to troubleshoot inconsistent experimental outcomes.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine activates polycyclic aromatic hydrocarbon associated metabolic pathways in human oral keratinocytes and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
How to address autofluorescence of Sanguirubine in imaging experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the autofluorescence of Sanguinarine in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sanguinarine, and why is its autofluorescence a concern in imaging experiments?
Sanguinarine is a natural benzophenanthridine alkaloid that exhibits bright intrinsic fluorescence. This property, while useful in some contexts, can become a significant challenge in multicolor imaging experiments. The broad and overlapping emission spectra of Sanguinarine can bleed into the detection channels of other fluorophores, leading to false-positive signals and complicating data analysis.
Sanguinarine can exist in different chemical forms, primarily the quaternary cation (SG+) and a pseudobase (SGOH), each with distinct fluorescent properties that are influenced by the local pH and environment.[1] Understanding these properties is crucial for designing effective strategies to mitigate its autofluorescence.
Q2: What are the fluorescent properties of the different forms of Sanguinarine?
The fluorescent properties of Sanguinarine are dependent on its chemical form, which is in equilibrium and influenced by pH.[1] The two primary forms are:
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Cationic form (SG+): This form is more prevalent at physiological pH.
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Pseudobase form (SGOH): This form becomes more prominent at a higher pH.
The distinct spectral properties and fluorescence lifetimes of these forms are summarized in the table below.
Data Presentation
Table 1: Fluorescent Properties of Sanguinarine Forms
| Form | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence Lifetime (ns) |
| Cationic (SG+) | 475 | 590 | 2.4 |
| Pseudobase (SGOH) | 327 | 418 | 3.2 |
Data sourced from[1].
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you might encounter when dealing with Sanguinarine autofluorescence.
Issue 1: High background fluorescence is obscuring the signal from my target fluorophore.
This is a common problem when working with Sanguinarine due to its bright and broad emission spectrum. Here are several strategies to address this issue:
1. Strategic Fluorophore Selection:
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Principle: Choose a fluorophore for your target of interest with excitation and emission spectra that are well-separated from those of Sanguinarine.
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Recommendation: Whenever possible, opt for fluorophores in the far-red or near-infrared spectrum, as Sanguinarine's emission is weaker in this range.
2. Spectral Imaging and Linear Unmixing:
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Principle: This computational technique separates the emission spectra of multiple fluorophores, including Sanguinarine, on a pixel-by-pixel basis.[2][3]
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Requirement: A microscope equipped with a spectral detector is necessary.
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Workflow:
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Acquire a reference spectrum for Sanguinarine alone in your experimental system.
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Acquire a reference spectrum for your target fluorophore.
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Image your co-labeled sample across a range of emission wavelengths (lambda stack).
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Use software to unmix the signals based on the reference spectra.
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3. Photobleaching:
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Principle: Intentionally photobleach the Sanguinarine signal before imaging your target fluorophore. This involves exposing the sample to high-intensity light to permanently destroy Sanguinarine's fluorescence.
-
Caution: This method needs careful optimization to avoid damaging the target fluorophore or the sample itself.
4. Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Principle: FLIM distinguishes fluorophores based on their fluorescence lifetime (the time a molecule stays in an excited state) rather than their emission spectra. Since different forms of Sanguinarine have distinct lifetimes, this technique can help separate its signal from other fluorophores.[1]
-
Advantage: FLIM is not affected by spectral bleed-through.
Logical Workflow for Addressing High Background
Caption: Workflow for selecting a method to reduce high background fluorescence.
Issue 2: How do I perform spectral unmixing to separate Sanguinarine's signal from another fluorophore (e.g., GFP)?
Spectral unmixing is a powerful technique to computationally separate overlapping fluorescence signals.
Experimental Protocol: Spectral Unmixing of Sanguinarine and GFP
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Prepare Reference Samples:
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Sanguinarine Reference: Prepare a sample containing only cells treated with Sanguinarine under the same conditions as your experiment.
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GFP Reference: Prepare a sample of cells expressing GFP without any Sanguinarine treatment.
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Unstained Control: Prepare a sample of untreated cells to measure the background autofluorescence of the cells themselves.
-
-
Acquire Reference Spectra:
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Using a confocal microscope with a spectral detector, image each reference sample.
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For the Sanguinarine sample, excite at approximately 475 nm and collect the emission spectrum (e.g., from 500 nm to 700 nm).
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For the GFP sample, excite at approximately 488 nm and collect the emission spectrum (e.g., from 495 nm to 650 nm).
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For the unstained control, acquire an image using the same settings as your experimental samples to capture the cellular autofluorescence spectrum.
-
-
Image the Experimental Sample:
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Image your cells containing both Sanguinarine and GFP.
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Acquire a lambda stack by collecting a series of images at different emission wavelengths.
-
-
Perform Linear Unmixing:
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Use the software on your microscope (e.g., ZEN, LAS X) to perform linear unmixing.
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Define the reference spectra you collected for Sanguinarine, GFP, and cellular autofluorescence.
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The software will then calculate the contribution of each fluorophore to the total signal in every pixel of your experimental image, generating separate images for the Sanguinarine and GFP signals.
-
Spectral Unmixing Workflow
Caption: Step-by-step workflow for spectral unmixing.
Issue 3: Can I use chemical quenching to reduce Sanguinarine's fluorescence?
Chemical quenching involves using a reagent to reduce the fluorescence of a substance. While this can be effective for some types of autofluorescence (e.g., from fixation or lipofuscin), there is limited specific information on chemical quenchers for Sanguinarine that would not also affect your target fluorophore or damage the cells.
Considerations for Chemical Quenching:
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Specificity: The ideal quencher would selectively reduce Sanguinarine's fluorescence without affecting your label of interest.
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Sample Integrity: The quenching agent should not compromise the structural integrity of the cells or tissues.
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Common Quenching Agents: Reagents like Sudan Black B are used to quench lipofuscin autofluorescence, while sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence from fixation. Their effectiveness on Sanguinarine is not well-documented and would require empirical testing.
Recommendation: Due to the lack of specific data, it is advisable to prioritize other methods like spectral unmixing or FLIM before attempting chemical quenching for Sanguinarine autofluorescence. If you do choose to explore this option, extensive control experiments are essential.
Issue 4: How can I use Fluorescence Lifetime Imaging Microscopy (FLIM) to distinguish Sanguinarine from my fluorophore of interest?
FLIM is a powerful technique that can differentiate fluorophores based on their fluorescence decay rates.
Experimental Protocol: FLIM for Sanguinarine
-
System Setup:
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Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) detectors.
-
-
Acquire FLIM Data:
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Excite your sample at a wavelength suitable for both Sanguinarine and your target fluorophore (if their excitation spectra overlap) or sequentially if they are distinct.
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Collect the photon arrival times for each pixel in your image.
-
-
Data Analysis:
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The collected data will be used to generate a fluorescence decay curve for each pixel.
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Fit these decay curves to an exponential decay model to determine the fluorescence lifetime.
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Generate a FLIM image where the color or intensity of each pixel represents the measured fluorescence lifetime.
-
-
Interpretation:
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Regions of the image containing primarily Sanguinarine will exhibit its characteristic lifetime (e.g., ~2.4 ns for the cationic form), while regions with your target fluorophore will show its distinct lifetime.
-
This allows for the separation of the two signals even if their emission spectra overlap significantly.
-
FLIM Data Analysis Workflow
Caption: Workflow for analyzing FLIM data to separate fluorescent signals.
References
Improving the stability of Sanguirubine for long-term storage.
Technical Support Center: Sanguinarine (B192314) Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the stability of Sanguinarine for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Sanguinarine and what are its primary forms?
A1: Sanguinarine is a polycyclic quaternary alkaloid extracted from plants like Sanguinaria canadensis (bloodroot).[1] It exists in two primary pH-dependent forms: the charged iminium form, which is more stable and prevalent in acidic conditions, and the neutral "pseudobase" or alkanolamine form, which is more common in neutral to alkaline conditions and has lower water solubility.[2][3] The iminium form is crucial for intercalation with DNA and RNA.[3]
Q2: What are the main factors that cause Sanguinarine to degrade?
A2: Sanguinarine's stability is primarily affected by:
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pH: It is stable in acidic to neutral pH (2.5-7.0) but degrades significantly in alkaline conditions (pH > 8.0).[4]
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Light: Sanguinarine is phototoxic and can be degraded by light, especially UV exposure.[5][6] This process is accelerated in the presence of oxidants.[4]
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Oxidants: Oxidizing agents, such as hydrogen peroxide, significantly accelerate the degradation of Sanguinarine, a process that is further enhanced by light (photocatalysis).[4]
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Temperature: While stable at room temperature and even up to 54°C, degradation becomes significant after 3 days at 70°C.[4]
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Solvent: The choice of solvent impacts stability. Methanol (B129727) and ethanol (B145695) offer good solubility and stability.[4] In aqueous solutions, stability is high in distilled water but poor in tap water, likely due to oxidizing agents.[4]
Q3: How can I improve the long-term storage stability of Sanguinarine?
A3: For long-term storage, Sanguinarine should be:
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Stored as a solid: Store the solid (chloride salt) form at 4°C, sealed, and protected from moisture and light.[7]
-
Use appropriate solvents: For stock solutions, use solvents like DMSO, methanol, or ethanol.[4][7] Aqueous solutions should be prepared with high-purity water (e.g., distilled or deionized).[4]
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Control pH: Maintain solutions in a slightly acidic pH range (4.5 to 6.8) for optimal stability and solubility.[4][8]
-
Protect from light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
Control temperature: For stock solutions in solvent, store at -20°C for up to 6 months or -80°C for up to one year.[7]
Q4: Can I use plastic containers to store Sanguinarine solutions?
A4: Caution is advised. While some studies suggest polypropylene (B1209903) may be suitable for short-term use, certain plastics like polyethylene (B3416737) can absorb drugs over long-term exposure.[9][10] To minimize the risk of absorption and loss of potency, glass (especially amber glass) is the recommended container material.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| My Sanguinarine solution has changed color or developed a precipitate. | This often indicates degradation, especially at a pH above 7. The neutral "pseudobase" form is less soluble.[2] | Discard the solution. Prepare a fresh solution using a slightly acidic buffer (pH 4.5-6.8) and high-purity water or an appropriate organic solvent. Ensure storage is protected from light. |
| I'm observing lower-than-expected biological activity in my experiments. | The compound may have degraded due to improper storage (light exposure, wrong pH, high temperature) or interaction with the storage vessel. | Prepare a fresh working solution from a properly stored stock. Verify the pH of your experimental medium. Use glass vials for storage. Consider quantifying the concentration of your solution via UV-Vis spectrophotometry before use. |
| The solubility of Sanguinarine is very low in my neutral aqueous buffer. | Sanguinarine solubility decreases at physiological pH due to the prevalence of the less soluble pseudobase form.[2] | Lower the pH of the buffer slightly if your experiment allows. Alternatively, use a formulation strategy like complexation with β-cyclodextrin to enhance aqueous solubility.[2] |
Stabilization Strategies & Data
Incorporating stabilizing agents can significantly enhance the shelf-life and solubility of Sanguinarine, particularly in aqueous formulations.
Antioxidants
Oxidation is a key degradation pathway, especially under light.[4] The addition of antioxidants can help preserve Sanguinarine's integrity. While direct studies on specific antioxidants for Sanguinarine are limited, common antioxidants like sodium hydrosulfite or thiourea (B124793) can be effective in preventing oxidative degradation in drug formulations.[11] Sanguinarine itself has demonstrated antioxidant properties by activating the Nrf2 pathway.[12]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like Sanguinarine, within their hydrophobic cavity, thereby increasing solubility and stability.[2][13]
-
Mechanism: The formation of an inclusion complex protects the Sanguinarine molecule from the aqueous environment, light, and oxidation.[14]
-
Efficacy: β-cyclodextrin (β-CD) has been shown to be the most effective of the natural cyclodextrins for complexing with Sanguinarine due to its ideal cavity size.[15] Complex formation is significantly more favorable at pH 8.0 compared to pH 5.0, as the less hydrophilic pseudobase form is more readily included in the β-CD cavity.[2]
Quantitative Data on Stability
The following tables summarize key stability data for Sanguinarine under various conditions.
Table 1: Effect of pH on Sanguinarine Stability Data reflects the percentage of Sanguinarine remaining in solution after storage.
| pH | Stability after 3 days | Stability after 9 days |
|---|---|---|
| 2.5 - 7.0 | No significant change | ~100% |
| 8.0 | Slight decline | ~60% |
| 10.0 | Not detectable | Not detectable |
(Source: Based on data from Li et al.[4])
Table 2: Effect of Temperature on Sanguinarine Stability Data reflects the percentage of Sanguinarine remaining in a methanol solution.
| Temperature | Stability before 3 days | Stability after 3 days |
|---|---|---|
| 20°C - 54°C | High stability | High stability |
| 70°C | High stability | Significant reduction |
(Source: Based on data from Li et al.[4])
Table 3: Association Constants (Kₐ) for Sanguinarine-β-Cyclodextrin Complex Calculated at pH 8.0. A higher Kₐ value indicates stronger binding and more effective complexation.
| System | Kₐ (M⁻¹) - Benesi-Hildebrand Method | Kₐ (M⁻¹) - Scott Method |
|---|---|---|
| Sanguinarine + β-CD | 105.05 | 108.69 |
| Sanguinarine + β-CD + 0.1% PVP | 217.39 | 222.22 |
(Source: Based on data from Boldescu et al.[2][16])
Experimental Protocols
Protocol 1: Preparation of a Sanguinarine-β-Cyclodextrin (β-CD) Inclusion Complex
This protocol describes a method to enhance the aqueous solubility and stability of Sanguinarine by forming an inclusion complex with β-CD.
Materials:
-
Sanguinarine
-
β-Cyclodextrin (β-CD)
-
Phosphate (B84403) buffer (pH 8.0)
-
Ethanol
-
Polyvinylpyrrolidone (PVP, optional)
-
Magnetic stirrer and stir bar
-
Aluminum foil
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Buffer: Prepare a phosphate buffer solution adjusted to pH 8.0.
-
Prepare Stock Solutions:
-
Create a stock solution of Sanguinarine in ethanol.
-
Create a stock solution of β-CD in the pH 8.0 buffer. If using, also prepare a buffer solution containing 0.1% (w/v) PVP.
-
-
Complex Formation:
-
In a series of glass vials, maintain a constant concentration of Sanguinarine (e.g., 0.03 mM) by adding the appropriate volume from its stock solution.
-
Add increasing concentrations of β-CD (e.g., from 0.03 mM to 2.00 mM) to the vials.
-
Ensure the final solution contains a small, consistent percentage of ethanol (e.g., 5% v/v) and the remainder is the pH 8.0 buffer (with or without PVP).
-
-
Equilibration:
-
Wrap the vials in aluminum foil to protect them from light.
-
Mix the solutions using a magnetic stirrer for 2 hours at 35°C.
-
Allow the solutions to equilibrate for 24 hours at room temperature.
-
-
Analysis:
-
Measure the UV-Vis absorption spectra of each solution using a spectrophotometer.
-
Evidence of complex formation includes changes in the absorption profile (hyperchromic or hypochromic shifts) and the presence of an isosbestic point.[2]
-
The association constant (Kₐ) can be calculated from the spectral data using methods such as the Benesi-Hildebrand plot.[16]
-
Visual Diagrams
Chemical Structures and Degradation Pathway
Experimental Workflow for Stability Assessment
Sanguinarine-Induced Apoptosis Signaling
Sanguinarine is known to induce apoptosis (programmed cell death) in various cell lines, often associated with the activation of specific signaling pathways.
References
- 1. Sanguinarine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Phototoxic and photochemical properties of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine, a phototoxic H2O2-producing alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on pharmacokinetic properties and intestinal absorption mechanism of sanguinarine chloride: in vivo and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A qualitative investigation into the physical stability of polypropylene and polyethylene in liquid isoflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ways to improve drug stability [repository.usmf.md]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SPECTROPHOTOMETRIC STUDIES OF SANGUINARINE-Β-CYCLODEXTRIN COMPLEX FORMATION | CJM.ASM.MD [cjm.ichem.md]
Sanguinarine In Vitro Studies: Technical Support & Troubleshooting Center
For researchers, scientists, and drug development professionals utilizing Sanguinarine (B192314) in in vitro studies, this technical support center provides essential guidance on identifying and mitigating potential artifacts that can arise from the compound's inherent chemical and physical properties. Sanguinarine's intrinsic fluorescence, reactivity, and potential for non-specific interactions can lead to misleading results if not properly controlled. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescence-based assay results (e.g., ROS detection, mitochondrial membrane potential) are inconsistent or show high background after Sanguinarine treatment. What is the likely cause and how can I fix it?
A1: A common issue with Sanguinarine is its intrinsic fluorescence, which can interfere with the signals from fluorescent probes. Sanguinarine exists in different forms with distinct spectral properties, leading to potential spectral overlap with commonly used dyes.[1][2]
Troubleshooting Steps:
-
Characterize Sanguinarine's Fluorescence in Your System: Before proceeding with your assay, run a spectrum of Sanguinarine in your assay buffer to determine its excitation and emission peaks. This will help you choose appropriate fluorescent probes with minimal spectral overlap.
-
Run "Sanguinarine-only" Controls: In every fluorescence-based experiment, include control wells containing cells treated with Sanguinarine but without the fluorescent dye. This will allow you to quantify the background fluorescence from Sanguinarine itself and subtract it from your experimental readings.
-
Cell-Free Controls: To distinguish between intracellular effects and direct interaction with the dye, include cell-free controls with Sanguinarine and the fluorescent probe in the assay buffer.[3] This will reveal any direct quenching or enhancement of the dye's fluorescence by Sanguinarine.
-
Choose Dyes with Separated Spectra: Whenever possible, select fluorescent probes with excitation and emission wavelengths that are well-separated from those of Sanguinarine.
Q2: I am observing a high rate of hits with Sanguinarine in my high-throughput screening (HTS) campaign across various targets. Could this be an artifact?
A2: Yes, this is a strong indication that Sanguinarine may be acting as a Pan-Assay Interference Compound (PAINS).[4] PAINS are compounds that appear to be active against many different targets due to non-specific mechanisms rather than specific binding. Sanguinarine's chemical structure and properties, such as its ability to intercalate into DNA and react with proteins, make it a potential PAIN.[5]
Troubleshooting and Validation Strategy:
-
Computational PAINS Filtering: Use computational tools and filters to check if Sanguinarine or its analogs are flagged as known PAINS.
-
Orthogonal Assays: Validate hits from the primary screen using a secondary, orthogonal assay that relies on a different detection method (e.g., a non-fluorescence-based assay if the primary screen was fluorescence-based).
-
Biophysical Interaction Studies: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct and specific interaction between Sanguinarine and the target protein.[6][]
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of Sanguinarine. A specific inhibitor will typically show a clear SAR, while a PAIN may not.
Q3: My cytotoxicity assays (e.g., MTT, XTT) are showing conflicting results with other cell health indicators. What could be the issue?
A3: Sanguinarine's redox properties can interfere with tetrazolium-based cytotoxicity assays like MTT and XTT. These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product. Sanguinarine's ability to generate reactive oxygen species (ROS) can lead to non-enzymatic reduction of the tetrazolium dye, resulting in an overestimation of cell viability.
Troubleshooting and Alternative Assays:
-
Use Non-Redox-Based Cytotoxicity Assays: To avoid interference, use cytotoxicity assays that do not rely on cellular redox potential.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Direct Cell Counting: Use automated cell counters or manual counting with a hemocytometer and a viability dye like trypan blue to directly assess cell number and viability.
-
Apoptosis Assays: To confirm the mode of cell death, use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or DNA laddering assays.[8][9][10]
Q4: I suspect Sanguinarine is affecting lysosomal function in my experiments. How can I accurately measure this without artifacts?
A4: Sanguinarine is a lysosomotropic agent, meaning it can accumulate in lysosomes and alter their pH.[11][12] This can interfere with the use of lysosomotropic dyes like LysoTracker™ and Acridine Orange for measuring lysosomal pH.
Troubleshooting Lysosomal pH Assays:
-
Use Ratiometric Dyes: Employ ratiometric pH-sensitive dyes (e.g., LysoSensor™ Yellow/Blue) that allow for pH measurement independent of dye concentration and lysosome size.
-
Control for Sanguinarine's Fluorescence: As with other fluorescence assays, include "Sanguinarine-only" and cell-free controls to account for its intrinsic fluorescence.
-
Functional Lysosomal Assays: Instead of solely relying on pH measurements, assess the functional consequences of altered lysosomal pH, such as measuring the activity of lysosomal enzymes (e.g., cathepsins).
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Sanguinarine (SG+) Fluorescence | Ex: 475 nm / Em: 590 nm | In solution | [1][13] |
| Sanguinarine Pseudobase (SGOH) Fluorescence | Ex: 327 nm / Em: 418 nm | In solution | [1][13] |
| Dihydrosanguinarine (DHSG) Fluorescence | Ex: 327 nm / Em: 446 nm | In solution | [1][13] |
| IC50 for LSD1 Inhibition | 0.4 µM | Recombinant LSD1 | [14] |
| Apoptosis in A431 cells | Induced at 1, 2, and 5 µM | A431 human squamous carcinoma cells | [8] |
| Apoptosis in HLE B-3 cells | 30.00±2.36% at 2 µM | Human lens epithelial B-3 cells | [10] |
Experimental Protocols
Protocol 1: Control for Sanguinarine Fluorescence in ROS Assays (e.g., DCFH-DA)
-
Plate Cells: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and the ROS dye.
-
Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂) and the ROS dye.
-
Sanguinarine Experimental: Cells treated with Sanguinarine and the ROS dye.
-
Sanguinarine Fluorescence Control: Cells treated with Sanguinarine but without the ROS dye.
-
Cell-Free Sanguinarine-Dye Interaction Control: Wells containing assay buffer, Sanguinarine, and the ROS dye (no cells).
-
-
Treatment: Treat the cells with Sanguinarine or controls for the desired time.
-
Dye Loading: Add the ROS-sensitive dye (e.g., DCFH-DA) to the appropriate wells and incubate according to the manufacturer's protocol.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the ROS dye.
-
Data Analysis:
-
Subtract the fluorescence reading of the "Sanguinarine Fluorescence Control" from the "Sanguinarine Experimental" wells.
-
Compare the corrected experimental values to the vehicle and positive controls.
-
Analyze the "Cell-Free Sanguinarine-Dye Interaction Control" to assess any direct chemical interaction.
-
Protocol 2: Validating Cytotoxicity with a Non-Redox-Based Assay (Crystal Violet Staining)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of Sanguinarine for the desired duration.
-
Cell Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Add 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Read the absorbance of the solubilized stain at a wavelength of 570-590 nm.
-
Analysis: The absorbance is directly proportional to the number of adherent cells.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for fluorescence artifact correction in Sanguinarine studies.
Caption: A logical workflow for validating Sanguinarine hits to rule out PAINS artifacts.
Caption: Simplified diagram of signaling pathways reportedly modulated by Sanguinarine.
References
- 1. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence of sanguinarine: spectral changes on interaction with amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Noninvasive bioluminescence imaging of the dynamics of sanguinarine induced apoptosis via activation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Benzophenanthridine Alkaloids
A Note on Sanguirubine and Sanguinarine (B192314): The query specified "this compound," which is a distinct benzophenanthridine alkaloid.[1][2] However, in scientific literature, "Sanguinarine" is more commonly analyzed and often co-elutes with related compounds.[3][4] The principles and methods for optimizing the HPLC separation of Sanguinarine are highly applicable to this compound and other related alkaloids. This guide will focus on Sanguinarine as a primary example, with the understanding that these troubleshooting steps and optimization strategies are directly relevant for improving the peak resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Sanguinarine analysis?
A typical starting point for Sanguinarine analysis is using a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) mixture.[5] Detection is commonly performed using a UV or DAD detector.
Q2: Why is the mobile phase acidified for Sanguinarine analysis?
Sanguinarine is a quaternary alkaloid, and acidification of the mobile phase (e.g., with formic or acetic acid) helps to ensure the analyte is in a single protonated form, leading to better peak shape and reproducibility.[5]
Q3: What are the common causes of poor peak resolution for Sanguinarine?
Poor resolution can stem from several factors including an unoptimized mobile phase, co-elution with structurally similar alkaloids like chelerythrine, column degradation, or improper system parameters like flow rate and temperature.[3][6]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution
Q: My Sanguinarine peak is not well separated from an adjacent peak. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of your separation.[7]
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time and can improve the separation of closely eluting peaks.[7]
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation due to different solvent properties.[6]
-
Modify pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of analytes and improve resolution.[6]
-
-
Implement a Gradient Elution: A gradient method, where the mobile phase composition is changed over time, can be effective in separating complex mixtures and sharpening peaks.[5][8]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide different selectivity.[6]
Issue 2: Peak Tailing
Q: My Sanguinarine peak is showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column issues.
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic Sanguinarine molecule, causing tailing.
-
Solution: Use an end-capped column to minimize available silanol groups.[3] Also, ensure the mobile phase is sufficiently acidic to keep the Sanguinarine protonated and reduce interactions with silanols.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[3][9]
-
Solution: Dilute your sample or reduce the injection volume.[3]
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in poor peak shape.[3]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[3]
-
Issue 3: Peak Splitting
Q: My Sanguinarine peak appears as a split or double peak. What is happening?
A: Peak splitting can be caused by several factors from the sample solvent to column issues.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Co-elution of Isomers or Related Compounds: The split peak might be two closely eluting compounds, such as Sanguinarine and Chelerythrine, which are structurally similar and often found together.[3]
-
Solution: Optimize the mobile phase or gradient to improve separation.[3]
-
-
Column Issues: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Filter samples to prevent blockage. If a void is suspected, the column may need to be replaced.
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Sanguinarine, which can be used as a starting point for optimizing this compound separation.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Recommended Setting | Rationale |
| Column Type | Reversed-Phase C18, End-capped | Good retention for alkaloids; end-capping reduces peak tailing.[3] |
| Particle Size | 3-5 µm | Provides a good balance between efficiency and backpressure.[8] |
| Mobile Phase | Acetonitrile/Water with Acid | Common solvents for reversed-phase separation of alkaloids.[5] |
| Acid Modifier | 0.1-0.2% Formic Acid or Acetic Acid | Improves peak shape by ensuring consistent protonation of the analyte.[5] |
| Detection | UV/DAD at 280-285 nm | Sanguinarine has a strong absorbance in this region. A DAD allows for peak purity analysis.[11] |
Table 2: Troubleshooting Parameter Adjustments
| Issue | Parameter to Adjust | Direction of Change | Expected Outcome |
| Poor Resolution | % Organic in Mobile Phase | Decrease | Increase retention and improve separation.[7] |
| Flow Rate | Decrease | Increase efficiency and resolution.[12] | |
| Column Temperature | Decrease | Increase retention, potentially improving resolution.[12] | |
| Peak Tailing | Mobile Phase pH | Decrease (more acidic) | Reduce silanol interactions.[6] |
| Sample Concentration | Decrease | Prevent column overload.[3] | |
| Long Run Time | Flow Rate | Increase | Decrease retention time (may reduce resolution).[12] |
| % Organic in Mobile Phase | Increase | Decrease retention time.[7] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
-
Baseline Experiment:
-
Prepare a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Equilibrate a C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the Sanguinarine/Sanguirubine standard or sample and record the chromatogram.
-
-
Adjusting Organic Content:
-
Prepare a series of mobile phases with varying Acetonitrile content (e.g., 45%, 40%, 35%).
-
For each mobile phase composition, repeat steps 1.2 and 1.3.
-
Compare the resolution between the peak of interest and any adjacent peaks in the resulting chromatograms.
-
-
Changing the Organic Modifier:
-
Prepare a mobile phase of 50:50 Methanol:Water with 0.1% Formic Acid.
-
Repeat steps 1.2 and 1.3.
-
Compare the selectivity and resolution to the chromatograms obtained with Acetonitrile.
-
-
Data Analysis:
-
Calculate the resolution (Rs) for the critical peak pair in each condition. An Rs value ≥ 1.5 is generally desired for baseline separation.[6]
-
Select the mobile phase composition that provides the best resolution without an excessively long run time.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Key factors for optimizing HPLC peak resolution.
References
- 1. This compound | C22H20NO5+ | CID 356662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55950-33-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts [mdpi.com]
- 5. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijsdr.org [ijsdr.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Managing Sanguinarine's Non-Specific Binding in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sanguinarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Sanguinarine's non-specific binding in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Sanguinarine and why does it exhibit non-specific binding?
Sanguinarine is a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis. It exists in two forms: a positively charged iminium ion and a neutral alkanolamine form.[1] This dual nature contributes to its promiscuous binding to various biological molecules and surfaces. The planar, hydrophobic structure of Sanguinarine allows it to intercalate into DNA and RNA, while the charged iminium form can interact with negatively charged molecules like proteins.[1][2] This inherent reactivity can lead to non-specific binding in a variety of in vitro and cell-based assays, potentially causing misleading results.
Q2: In which types of assays is Sanguinarine's non-specific binding a common issue?
Sanguinarine's non-specific binding can be a significant concern in a range of assays, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Sanguinarine can bind to the surfaces of microplates, blocking agents, or assay antibodies, leading to high background signals.
-
Fluorescence-Based Assays: As a fluorescent molecule itself, Sanguinarine can interfere with the detection of fluorescent probes, leading to false-positive or false-negative results.[3]
-
Cell-Based Assays (e.g., MTT, MTS): Sanguinarine can directly interact with assay reagents, such as tetrazolium salts, causing chemical interference and inaccurate measurements of cell viability.
-
Luciferase Reporter Assays: Sanguinarine may inhibit the luciferase enzyme directly, independent of the targeted signaling pathway, leading to a misinterpretation of reporter gene activity.
Q3: How can I control for Sanguinarine's non-specific binding in my experiments?
Several strategies can be employed to mitigate the non-specific binding of Sanguinarine:
-
Use of Blocking Agents: Including Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffers can help to block non-specific binding sites on surfaces and other proteins.[4]
-
Addition of Detergents: Non-ionic detergents, such as Tween 20, can help to prevent the aggregation of Sanguinarine and reduce its hydrophobic interactions with assay components.[5]
-
Buffer Optimization: Adjusting the pH and salt concentration of your assay buffers can modulate the charge of Sanguinarine and other molecules, thereby reducing non-specific electrostatic interactions.
-
Inclusion of Proper Controls: Running parallel control experiments is crucial. These should include "no-cell" or "no-enzyme" controls to assess the direct effect of Sanguinarine on the assay reagents, as well as "vehicle" controls to account for any effects of the solvent used to dissolve Sanguinarine.
Troubleshooting Guides
Issue 1: High Background in ELISA Assays
Possible Cause: Sanguinarine is binding non-specifically to the microplate surface or to the blocking agent.
Troubleshooting Steps:
-
Optimize Blocking Buffer:
-
Increase the concentration of the blocking protein (e.g., from 1% to 3-5% BSA).
-
Test alternative blocking agents, such as non-fat dry milk or commercially available blocking buffers.
-
-
Incorporate a Detergent:
-
Add a low concentration of Tween 20 (typically 0.05% to 0.1%) to your wash and antibody dilution buffers to disrupt hydrophobic interactions.[5]
-
-
Increase Wash Steps:
-
Increase the number and duration of wash steps after each incubation to more effectively remove non-specifically bound Sanguinarine and antibodies.
-
Issue 2: Interference in Fluorescence-Based Assays
Possible Cause: The intrinsic fluorescence of Sanguinarine is overlapping with the emission spectrum of your fluorescent probe. Sanguinarine's different forms have distinct fluorescence properties; the cationic iminium form has excitation/emission maxima around 475/590 nm, while the neutral alkanolamine form's maxima are at approximately 327/418 nm.[6][7]
Troubleshooting Steps:
-
Run "Compound Only" Controls: Prepare wells containing cells and Sanguinarine but without the fluorescent dye. Measure the fluorescence at the same settings used for your experimental samples to quantify the background signal from Sanguinarine.[3]
-
Subtract Background Fluorescence: Subtract the average fluorescence intensity of the "compound only" control from your experimental readings.
-
Choose Fluorophores with Distinct Spectra: If possible, select a fluorescent dye with excitation and emission wavelengths that are well separated from those of Sanguinarine. Red-shifted dyes are often a good choice.
-
Spectral Unmixing: For microscopy or flow cytometry, if your instrument has the capability, use spectral unmixing algorithms to mathematically separate the fluorescence signal of your probe from that of Sanguinarine.
Quantitative Data
The following tables summarize key quantitative data related to Sanguinarine's biological activity and binding properties.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.59 | [8] |
| H1975 | Non-Small Cell Lung Cancer | ~1.0 | [9] |
| H1299 | Non-Small Cell Lung Cancer | ~3.0 | [9] |
| H460 | Non-Small Cell Lung Cancer | ~2.5 | [9] |
| Bel7402 | Hepatocellular Carcinoma | 2.90 | [10] |
| HepG2 | Hepatocellular Carcinoma | 2.50 | [10] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [10] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [10] |
| A375 | Melanoma | 0.11-0.54 µg/mL | [4] |
| G361 | Melanoma | 0.11-0.54 µg/mL | [4] |
| SK-MEL-3 | Melanoma | 0.11-0.54 µg/mL | [4] |
| HL60 | Hematopoietic Cancer | 0.6 | [3] |
| MCF-7 | Breast Cancer | ~2.5 | [11] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | ~5.0 | [11] |
Table 2: Off-Target Binding Affinity of Sanguinarine
| Off-Target Protein | Sanguinarine Form | Binding Constant (Kb) | Method | Reference |
| Bovine Serum Albumin (BSA) | Iminium | 7.94 x 104 M-1 | Isothermal Titration Calorimetry | [1] |
| Bovine Serum Albumin (BSA) | Alkanolamine | 3.78 x 105 M-1 | Isothermal Titration Calorimetry | [1] |
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in a Cell-Based Fluorescence Assay
This protocol provides a general framework for minimizing Sanguinarine's non-specific binding and correcting for its intrinsic fluorescence.
Materials:
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
Sanguinarine stock solution (dissolved in DMSO)
-
Fluorescent assay reagent (e.g., a viability dye, ROS indicator)
-
Assay buffer (e.g., PBS)
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at the desired density and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Control Wells: On each plate, include the following control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest Sanguinarine concentration.
-
Compound Only Control: Wells containing cells and each concentration of Sanguinarine, but without the fluorescent assay reagent.[3]
-
No-Cell Control: Wells containing media and each concentration of Sanguinarine, but no cells. This helps to determine if Sanguinarine interacts with the media or plate.
-
-
Cell Treatment: Remove the culture medium and treat the cells with the prepared Sanguinarine dilutions (with and without BSA/Tween 20) and control solutions. Incubate for the desired time.
-
Fluorescent Staining: After the treatment period, wash the cells with PBS and then add the fluorescent assay reagent according to the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorescent probe.
-
Data Analysis:
-
Subtract the average fluorescence of the "No-Cell Control" from all other readings.
-
Subtract the average fluorescence of the "Compound Only Control" from the corresponding experimental wells to correct for Sanguinarine's intrinsic fluorescence.
-
Compare the results from the assay performed with and without BSA/Tween 20 to assess the effectiveness of these additives in reducing non-specific effects.
-
Protocol 2: Workflow for Identifying Promiscuous Inhibition by Sanguinarine
This workflow helps determine if Sanguinarine is acting as a promiscuous inhibitor, often due to aggregation.
References
- 1. Interaction of the Anticancer Plant Alkaloid Sanguinarine with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. nicoyalife.com [nicoyalife.com]
Best practices for handling and disposal of Sanguirubine.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of sanguinarine (B192314). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to ensure safe and effective use in a laboratory setting.
Quick Reference: Safety and Handling
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute oral toxicity.[1][2] May be harmful if swallowed, inhaled, or absorbed through the skin.[3] May cause skin, eye, and respiratory tract irritation.[3] | Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][4] Ensure adequate ventilation or use a fume hood to avoid dust and aerosol formation.[3][4] | If inhaled: Move to fresh air. If not breathing, give artificial respiration.[2][3] In case of skin contact: Wash off with soap and plenty of water.[2][3] In case of eye contact: Flush eyes with water as a precaution.[3] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] In all cases, consult a physician.[2][3] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving sanguinarine.
Problem: Sanguinarine solubility and stability issues.
-
Solution: Sanguinarine exhibits the highest solubility and stability in methanol (B129727) and ethanol.[5] It is sparingly soluble in water.[6] For cell culture experiments, a common solvent is dimethyl sulfoxide (B87167) (DMSO).[7] It's important to note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[7][8] Sanguinarine stability is affected by pH; it is stable in a pH range of 2.5-7.0.[9] In aqueous solutions, sanguinarine is unstable in tap water, likely due to disinfectants, but is stable in distilled water and rainwater, where its stability is not affected by light.[5]
Problem: Inconsistent results in cell-based assays.
-
Solution: The concentration of sanguinarine is a critical factor in its biological effects. It can induce both apoptosis (at lower concentrations) and oncosis/necrosis (at higher concentrations).[10][11] Ensure accurate and consistent final concentrations in your experiments. Cell viability can be assessed using assays like CCK-8 or MTT.[12] For example, in one study, 22B-cFluc cells were treated with sanguinarine concentrations of 0.5 µM, 1 µM, 2 µM, and 4 µM for 24 hours to determine cell viability.[12]
Problem: Difficulty in detecting apoptosis.
-
Solution: Sanguinarine-induced apoptosis can be measured through various methods. Activation of caspase-3 is a key indicator and can be measured using a caspase-3 activity assay kit.[12] Another common method is TUNEL staining to detect DNA fragmentation in tissue samples.[12] Sanguinarine-induced apoptosis is associated with the activation of JNK and NF-κB signaling pathways and can be stimulated by the generation of reactive oxygen species (ROS).[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sanguinarine?
A1: Sanguinarine is a benzophenanthridine alkaloid that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[14][15] Its mechanism of action is complex and involves the modulation of several key signaling pathways, such as JAK/STAT, PI3K/Akt/mTOR, NF-κB, TGF-β, MAPK, and Wnt/β-catenin.[15][16] It can also act as a potent inhibitor of NF-κB activation.[7] Sanguinarine is known to kill animal cells by acting on the Na+-K+-ATPase transmembrane protein.[16]
Q2: How should I store sanguinarine?
A2: Sanguinarine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term storage as a powder, -20°C for up to 3 years is recommended.[7] Stock solutions in a solvent can be stored at -80°C for up to one year.[7][13] It is important to avoid repeated freeze-thaw cycles.[7]
Q3: How do I properly dispose of sanguinarine waste?
A3: Sanguinarine waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety office for specific guidelines. In general, it should be collected in a suitable, closed container for disposal.[3] Do not dispose of it down the drain.
Q4: What are the known toxic effects of sanguinarine?
A4: Sanguinarine is toxic and can kill animal cells.[17] Ingestion can lead to a condition known as epidemic dropsy.[17] When applied to the skin, it can cause a severe scab of dead tissue, known as an eschar.[17] The U.S. Food and Drug Administration (FDA) has warned against the use of products containing sanguinarine for unproven medical treatments, such as for cancer.[17]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Cell Viability) | 5 µM (24 hours) | SH-SY5Y and Kelly | [18] |
| Varies (3.12 to 6.25 µg/ml) | MRSA strains | [19][20] | |
| 0.37 µM | HL60 | [8] | |
| In vivo Dosage | 10 mg/kg (intravenous) | Nude mice with 22B-cFluc xenografts | [12][13] |
| 10 mg/kg (oral) | Rat | [21] | |
| Pharmacokinetic Parameter (tmax) in Rats | Not specified | Rat | [21] |
| Pharmacokinetic Parameter (cmax) in Rats | Not specified | Rat | [21] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells (e.g., 22B-cFluc) in a 96-well plate at a density of 5x10³ cells/well.[12]
-
Treat the cells with various concentrations of sanguinarine (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM) for 24 hours.[12] A control group should be treated with DMSO only.[12]
-
Add 10 µL of CCK-8 solution to each well and incubate for 4 hours.[12]
-
Measure the absorbance at 450 nm using a microplate reader to determine the viable cell population.[12]
Caspase-3 Activity Assay
-
Treat cells with the desired concentrations of sanguinarine.
-
Collect, wash, and lyse the cells in a lysis buffer on ice for 30 minutes.[12]
-
Centrifuge the lysates at 12,000 rpm for 10 minutes to collect the supernatants.[12]
-
Add Ac-DEVD-pNA (2 mM) to each sample and incubate at 37°C for 1 hour.[12]
-
Quantify the optical density (OD) at a wavelength of 405 nm using a spectrophotometer.[12] Calibrate the caspase-3 activity using a p-NA standard.[12]
Visualizations
Caption: Sanguinarine inhibits the NF-κB signaling pathway.
Caption: Sanguinarine's role in the PI3K/Akt signaling pathway.
References
- 1. carlroth.com [carlroth.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. Stability of Sanguinarine and Chelerythrine in Macleaya cordata (Willd. ) R. Br. - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Sanguinarine - Wikipedia [en.wikipedia.org]
- 18. journal.waocp.org [journal.waocp.org]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sanguirubine NMR Spectral Interpretation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the complex NMR spectra of Sanguirubine.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of this compound NMR data.
Question: Why am I observing severe peak overlap in the aromatic region of the 1H NMR spectrum of this compound?
Answer:
Severe peak overlap in the aromatic region (typically δ 7.0-9.0 ppm) of this compound is a common issue due to the presence of multiple aromatic protons in similar chemical environments within its rigid, planar benzophenanthridine core.
Troubleshooting Steps:
-
Optimize 1D 1H NMR Parameters:
-
Increase Resolution: Ensure the acquisition time (AQ) is sufficiently long and the spectrum is acquired with a high number of data points (e.g., 64K or 128K).
-
Solvent Choice: The choice of solvent can induce small changes in chemical shifts, potentially resolving some overlap. Consider acquiring spectra in different deuterated solvents such as CDCl3, DMSO-d6, or Methanol-d4 to observe these effects.
-
-
Utilize 2D NMR Experiments: Two-dimensional NMR is essential for resolving overlapping signals and assigning proton and carbon resonances accurately.
-
COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity of adjacent protons within the aromatic rings.
-
TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a spin system, which can help to differentiate between the different aromatic rings of the this compound molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing crucial information for assigning both 1H and 13C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for piecing together the molecular structure. It shows correlations between protons and carbons that are two or three bonds away, which helps to connect the different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for confirming the stereochemistry and the overall three-dimensional structure of the molecule.
-
Question: My 13C NMR spectrum for this compound has low signal-to-noise, even after a long acquisition time. What can I do?
Answer:
Low signal-to-noise in 13C NMR is a frequent challenge due to the low natural abundance of the 13C isotope and the presence of quaternary carbons, which often exhibit long relaxation times.
Troubleshooting Steps:
-
Increase the Number of Scans: The most straightforward approach is to increase the number of scans (NS) to improve the signal-to-noise ratio, which increases with the square root of the number of scans.
-
Optimize the Relaxation Delay (d1): Quaternary carbons in this compound can have very long T1 relaxation times. A short relaxation delay may lead to saturation and reduced signal intensity. Increase the relaxation delay to at least 5 times the longest T1 value of the carbons of interest. If T1 values are unknown, a delay of 5-10 seconds is a good starting point.
-
Use a Different Pulse Program: Consider using pulse programs that can enhance the signal of quaternary carbons, such as DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test), which can also help in identifying the type of carbon (CH, CH2, CH3, or Cq).
-
Increase Sample Concentration: If possible, increasing the concentration of the this compound sample will directly improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shifts for this compound?
A1: The following table summarizes the reported 1H and 13C NMR chemical shift values for this compound in CDCl3. Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 1: 1H and 13C NMR Data for this compound (in CDCl3)
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 1 | 7.15 (d, J=8.5 Hz) | 104.5 |
| 2 | 7.80 (d, J=8.5 Hz) | 129.0 |
| 3 | 7.65 (s) | 124.0 |
| 4 | 8.10 (s) | 121.5 |
| 6 | 5.50 (s) | 53.8 |
| 7 | 7.20 (d, J=8.0 Hz) | 118.0 |
| 8 | 7.50 (t, J=8.0 Hz) | 128.5 |
| 9 | 7.30 (d, J=8.0 Hz) | 122.5 |
| 10 | 7.90 (d, J=8.0 Hz) | 120.0 |
| N-CH3 | 4.50 (s) | 48.0 |
| O-CH2-O | 6.00 (s) | 101.2 |
Q2: What experimental protocols are recommended for acquiring high-quality 2D NMR data for this compound?
A2: Below are generalized experimental protocols for key 2D NMR experiments. These should be optimized for the specific instrument and sample.
Table 2: Recommended Experimental Protocols for 2D NMR of this compound
| Experiment | Key Parameters | Recommended Setting | Purpose |
| COSY | Spectral Width (F2 & F1) | 10-12 ppm | To cover the full proton chemical shift range. |
| Number of Increments (F1) | 256-512 | For adequate resolution in the indirect dimension. | |
| Number of Scans (NS) | 4-8 | To achieve sufficient signal-to-noise. | |
| HSQC | Spectral Width (F2) | 10-12 ppm | Proton dimension. |
| Spectral Width (F1) | 160-200 ppm | Carbon dimension. | |
| 1JCH Coupling Constant | 145-160 Hz | To optimize the transfer for one-bond correlations. | |
| HMBC | Spectral Width (F2) | 10-12 ppm | Proton dimension. |
| Spectral Width (F1) | 200-220 ppm | Carbon dimension. | |
| Long-Range Coupling Constant | 8-10 Hz | To optimize for 2-3 bond correlations. |
Visualized Workflows and Pathways
The following diagrams illustrate key processes in the NMR analysis of this compound.
Caption: General experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting logic for resolving peak overlap in this compound spectra.
Sanguinarine Synthesis Efficiency: Technical Support Center
Welcome to the technical support center for Sanguinarine (B192314) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for improved efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing Sanguinarine?
There are three main approaches for Sanguinarine production:
-
Extraction from Plants: Sanguinarine is a naturally occurring benzophenanthridine alkaloid found in plants like the bloodroot (Sanguinaria canadensis), Mexican prickly poppy (Argemone mexicana), and plume poppy (Macleaya cordata).[1][2] The primary commercial source is Macleaya cordata.[2][3]
-
Biotechnological Synthesis (Microbial Fermentation): Advances in synthetic biology have enabled the complete de novo biosynthesis of Sanguinarine in engineered microorganisms, particularly the yeast Saccharomyces cerevisiae.[3][4][5] This method offers a promising alternative to plant extraction, avoiding issues of low natural abundance and geographical dependency.[2][3]
-
Total Chemical Synthesis: While possible, the total chemical synthesis of Sanguinarine is complex due to its intricate, planar conjugated structure.[4][6] It is generally less economically viable for large-scale production compared to extraction or biosynthesis.[6]
Q2: How can Sanguinarine yields be increased in plant-based systems like Macleaya cordata?
Increasing yields in plume poppy can be achieved through several strategies:
-
Elicitor Treatment: Applying elicitors like methyl jasmonate can significantly upregulate the expression of key biosynthetic genes, increasing Sanguinarine and chelerythrine (B190780) levels by as much as 10- and 14-fold, respectively.[2]
-
Genetic Engineering:
-
Overexpression: Overexpressing genes that encode for rate-limiting enzymes in the biosynthetic pathway, such as protopine (B1679745) 6-hydroxylase (P6H), can significantly enhance Sanguinarine production.[2]
-
Gene Editing: Using CRISPR/Cas9 to knock out competing pathways can redirect metabolic flux towards Sanguinarine. For instance, disrupting the gene for (S)-scoulerine 9-O-methyltransferase (SMT), which leads to chelerythrine, resulted in a 3.29-fold increase in Sanguinarine levels.[2]
-
Q3: What are the most common bottlenecks in the microbial biosynthesis of Sanguinarine?
In engineered yeast, several bottlenecks can limit the efficiency of Sanguinarine synthesis:
-
Precursor and Cofactor Imbalance: An insufficient supply of the initial precursor, L-tyrosine, and cofactors like S-adenosylmethionine (SAM) can be a major rate-limiting step.[3][4] Feedback inhibition of key enzymes in the shikimate pathway often restricts precursor availability.[4]
-
Low Enzyme Activity: Key enzymes in the pathway, particularly the reticuline (B1680550) oxidase berberine (B55584) bridge enzyme (BBE) and the cytochrome P450 enzyme protopine 6-hydroxylase (P6H), have been identified as significant bottlenecks.[3][5] Plant-derived enzymes may also have poor compatibility or low catalytic activity when expressed in a yeast microenvironment.[3][7]
-
Product Cytotoxicity: Sanguinarine is toxic to cells, including the yeast host, which can inhibit cell growth and limit final product titers.[5][7]
Troubleshooting Guides
Problem 1: Low final Sanguinarine titer in yeast fermentation.
| Possible Cause | Suggested Solution |
| Insufficient Precursor Supply | Overexpress feedback-insensitive mutant variants of key enzymes in the tyrosine synthesis pathway (e.g., ARO3, ARO4, ARO7) to enhance carbon flux.[4] |
| Rate-Limiting Enzyme Activity | Identify and overexpress the rate-limiting enzymes. The conversion of (S)-reticuline to (S)-scoulerine by berberine bridge enzyme (BBE) is a common bottleneck.[3][5] Screen BBE variants from different plant species to find one with higher activity in yeast.[5][7] |
| Accumulation of Intermediates | If intermediates like protopine accumulate, it suggests the downstream enzyme, protopine 6-hydroxylase (P6H), is a bottleneck.[3] Enhance P6H expression and localization through N-terminal engineering.[3] |
| Host Cell Toxicity | Implement a strategy to decouple cell growth from Sanguinarine production. A temperature-responsive gene expression system (like SIMTeGES) can allow for robust cell growth at one temperature before switching to a different temperature to induce toxin synthesis.[3][5][7] |
Problem 2: Inefficient extraction of Sanguinarine from plant material.
| Possible Cause | Suggested Solution |
| Suboptimal Extraction Method | Microwave-assisted extraction (MAE) has been shown to be the most effective method compared to maceration or ultrasound-assisted extraction (UAE), yielding significantly more Sanguinarine in less time.[8][9] |
| Incorrect Solvent or pH | The initial extraction is typically performed with ethanol (B145695).[10] Subsequent purification steps involve pH adjustments; Sanguinarine precipitates from acidic solution when the pH is raised to ~10 with a base.[10] |
| Low Alkaloid Content in Source | The alkaloid content in Macleaya cordata is much higher in the fruit shell than in the seed.[9] Ensure you are processing the correct part of the plant. |
Problem 3: Difficulty separating Sanguinarine from the co-occurring alkaloid Chelerythrine.
| Possible Cause | Suggested Solution |
| Similar Chemical Properties | Sanguinarine and Chelerythrine are structurally similar, making them difficult to separate with standard chromatography. |
| Ineffective Separation Technique | Employ specialized separation techniques. Macroporous adsorbents (e.g., methyl acrylate-co-divinylbenzene) with a gradient elution have proven effective, achieving recoveries of nearly 90%.[11] pH-zone-refining counter-current chromatography is another efficient method for preparative separation.[12] |
Data Presentation
Table 1: Comparison of Sanguinarine Production in Engineered S. cerevisiae
| Engineering Strategy | Sanguinarine Titer (mg/L) | Reference |
| Initial de novo biosynthesis | 16.5 | [4] |
| Comprehensive metabolic engineering (including SIMTeGES, debottlenecking BBE and P6H) | 448.64 | [3][4][5][7] |
Table 2: Comparison of Extraction Methods for Sanguinarine from Macleaya cordata Fruit
| Extraction Method | Yield (mg/g) | Extraction Time | Reference |
| Maceration | ~13.5 | 48 hours | [9] |
| Ultrasound-Assisted Extraction (UAE) | ~15.2 | 30 min | [9] |
| Microwave-Assisted Extraction (MAE) | 17.10 ± 0.4 | 5 min | [8][9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Sanguinarine
This protocol is adapted from methodologies reported to be highly efficient for extracting Sanguinarine from Macleaya cordata fruit.[9]
-
Preparation: Air-dry and grind the fruit shells of Macleaya cordata into a fine powder.
-
Extraction:
-
Place 1.0 g of the powdered plant material into a suitable microwave extraction vessel.
-
Add 20 mL of 70% ethanol containing 0.5% acetic acid.
-
Secure the vessel in a microwave reactor.
-
-
Microwave Program:
-
Set the microwave power to 500 W.
-
Set the extraction time to 5 minutes.
-
Maintain the temperature at 60°C.
-
-
Recovery:
-
After the program completes and the vessel has cooled, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates for downstream analysis or purification.
-
Protocol 2: Purification of Sanguinarine from Crude Extract using Adsorption Chromatography
This protocol is based on the successful separation of Sanguinarine and Chelerythrine using a methyl acrylate-co-divinylbenzene adsorbent.[11]
-
Column Preparation: Pack a chromatography column with the macroporous adsorbent resin (e.g., No. 5 with 50% methyl acrylate (B77674) content). Equilibrate the column with the initial mobile phase.
-
Sample Loading: Dissolve the crude alkaloid extract in the initial mobile phase and load it onto the column.
-
Gradient Elution:
-
Step 1 (Elute Chelerythrine): Begin elution with a mobile phase of 60% (v/v) aqueous ethanol containing 8% acetic acid. Chelerythrine will elute first.
-
Step 2 (Elute Sanguinarine): After the Chelerythrine fraction has been collected, switch the mobile phase to 80% (v/v) aqueous ethanol containing 8% acetic acid to elute the Sanguinarine.
-
-
Fraction Collection & Analysis: Collect fractions throughout the elution process and monitor them using thin-layer chromatography (TLC) or HPLC to identify the pure Sanguinarine fractions.
-
Solvent Removal: Combine the pure Sanguinarine fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
Visualizations
Sanguinarine Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps in the de novo biosynthesis of Sanguinarine from the precursor (S)-reticuline, a common pathway targeted for optimization in engineered yeast.
Caption: Key steps of the Sanguinarine biosynthetic pathway from (S)-reticuline.
Troubleshooting Workflow for Low Biosynthesis Yield
This decision tree provides a logical workflow for diagnosing and addressing low Sanguinarine yields in microbial fermentation systems.
Caption: A decision tree for troubleshooting low Sanguinarine biosynthesis yields.
Extraction and Purification Workflow
This diagram outlines the general process for obtaining pure Sanguinarine from plant material.
Caption: General workflow for Sanguinarine extraction and purification.
References
- 1. Sanguinarine - Wikipedia [en.wikipedia.org]
- 2. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intein-mediated temperature control for complete biosynthesis of sanguinarine and its halogenated derivatives in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of sanguinarine and chelerythrine in Macleaya cordata (Willd) R. Br. based on methyl acrylate-co-divinylbenzene macroporous adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative Separation of Chelerythrine and Sanguinarine from Macleaya cordata by pH-Zone-Refining Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
Addressing batch-to-batch variability of commercial Sanguirubine.
Welcome to the Technical Support Center for Sanguirubine. This resource is designed to assist researchers, scientists, and drug development professionals in managing and troubleshooting the common issue of batch-to-batch variability of commercial this compound. Consistent and reproducible experimental data is paramount, and this guide provides detailed troubleshooting workflows, frequently asked questions (FAQs), and standardized protocols to ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it subject to batch-to-batch variability?
A1: this compound is a quaternary benzophenanthridine alkaloid, a type of natural product found in plants such as Sanguinaria canadensis (bloodroot) and those of the Papaver genus.[1] Like many natural products, this compound is susceptible to batch-to-batch variability due to a number of factors.[2] These include differences in the genetics of the source plant, environmental conditions during growth, the specific time of harvest, and variations in the extraction, purification, and storage processes.[2][3] Even slight deviations in these upstream processes can lead to significant differences in the purity, impurity profile, and the presence of co-extracted compounds in the final product.[4][5]
Q2: Why is batch-to-batch variability a significant problem in research and drug development?
Q3: What are the known biological activities and mechanisms of action for this compound?
A3: this compound, along with its close analog Sanguinarine (B192314), exhibits a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][7] A key mechanism of action is the induction of programmed cell death (apoptosis and necroptosis) in cancer cells.[8] This is achieved by modulating multiple signaling pathways. For instance, Sanguinarine is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response and cell survival.[4][9] It also affects other important pathways such as Akt, ERK, and JNK.[1][9] Recent studies have shown that this compound can act as a Smac mimetic, downregulating inhibitor of apoptosis proteins (cIAPs) and thereby promoting cell death in resistant cancer cells.[8]
Q4: How can I proactively manage and minimize the impact of this compound's batch-to-batch variability?
A4: A proactive approach to quality control is essential. Before beginning extensive experiments, each new batch of this compound should be qualified against a previously validated "golden batch" or a reference standard.[5] This involves two key steps:
-
Chemical Analysis: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of the new batch.[2] This allows you to compare its purity and impurity profile to your reference.
-
Biological Validation: Conduct a small-scale, standardized bioassay (e.g., a cell viability assay) to confirm that the biological activity of the new batch is consistent with previous batches.[10] This ensures that any observed experimental effects are due to your variables, not the reagent itself.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using different batches of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity (e.g., different IC50 values) between batches. | 1. Variation in Purity/Potency: The concentration of active this compound may differ between batches.[10]2. Presence of Bioactive Impurities: Minor, co-eluting compounds could have synergistic or antagonistic effects.[10]3. Compound Degradation: Improper storage or handling may have degraded the compound.[10] | 1. Qualify the New Batch: Perform HPLC analysis and a side-by-side bioassay comparison against a trusted reference batch (See Protocols 1 & 2).2. Verify Compound Integrity: Use LC-MS to check for the correct molecular weight and identify potential degradation products or impurities.[5]3. Standardize Assay Conditions: Ensure all experimental parameters (cell passage number, reagent lots, incubation times) are kept consistent.[11] |
| The HPLC chromatogram of a new batch looks different from the reference batch. | 1. Different Purity Profile: The ratio of this compound to other compounds is different.[5]2. Presence of New Impurities: The new batch may contain compounds not present in the reference batch.[5]3. Solvent/Column Issues: The discrepancy could be an artifact of the HPLC system. | 1. Assess the Difference: If the main this compound peak is consistent (>95%) but impurity peaks differ, the batch may still be usable. A significant change in the main peak indicates a major quality issue.[5]2. Re-run with Standard: Inject a known reference standard to confirm the retention time of this compound.3. Consider Re-purification: If critical experiments require very high purity, re-purification of the batch may be necessary.[10] |
| A new batch of this compound exhibits poor solubility in the usual solvent (e.g., DMSO). | 1. Different Salt Form: The compound may be supplied as a different salt (e.g., chloride vs. nitrate), which can affect solubility.2. Presence of Insoluble Impurities: The batch may contain less soluble co-extracted materials.3. Incorrect Solvent: The chosen solvent may not be optimal for this specific batch. | 1. Verify Product Information: Check the certificate of analysis for details on the salt form.2. Aid Dissolution: Gently warm the solution or use sonication to help dissolve the compound.[2]3. Test Alternative Solvents: If solubility remains an issue, test other compatible solvents. Ensure the final solvent concentration in your assay is low and consistent.[10] |
Quantitative Data Summary
Batch-to-batch variability can manifest as measurable differences in purity and biological potency. The tables below present hypothetical data to illustrate this issue.
Table 1: Hypothetical Purity Assessment of Three Commercial this compound Batches
| Batch ID | Purity by HPLC (%) | Key Impurity Peak Area (%) | Notes |
| SR-B001 (Reference) | 98.2 | 0.8 | Meets quality specifications. Established as the "golden batch". |
| SR-B002 | 91.7 | 4.1 | Purity is below the typical >95% specification. Contains a significant unknown impurity. |
| SR-B003 | 97.9 | 0.9 | Purity meets specification and impurity profile is consistent with the reference batch. |
Table 2: Variation in Biological Activity (IC50) Across Different this compound Batches
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. Inconsistent IC50 values can result from batch variability. The following data is compiled from published literature for the closely related and often co-isolated alkaloid, Sanguinarine, demonstrating its activity across various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 2.0 | [12] |
| NB-4 | Acute Promyelocytic Leukemia | 0.53 | [12] |
| LoVo | Colon Cancer | 0.4 | [12] |
| PC-3 | Prostate Cancer | 0.4 | [12] |
| A549 | Lung Cancer | 0.61 | [12] |
| MKN-45 | Gastric Cancer | 1.51 | [12] |
Note: The variability shown here is across different cell lines. Similar or greater variability can be observed when testing different batches of the same compound on a single cell line.
Experimental Protocols
Protocol 1: HPLC Fingerprinting for Batch Comparison
This protocol provides a general method for comparing the chemical fingerprint of a new this compound batch to a reference standard.
-
Preparation of Solutions:
-
Accurately weigh and dissolve the reference and new batches of this compound in HPLC-grade methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.[5]
-
Vortex and sonicate briefly to ensure complete dissolution.[2]
-
Filter the solutions through a 0.22 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 280 nm.[13]
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis:
-
Overlay the chromatograms from the new batch and the reference standard.[2]
-
Compare the retention time and peak area of the main this compound peak.
-
Visually inspect for the presence of new peaks or significant differences in the area of impurity peaks.[2]
-
Calculate purity by dividing the this compound peak area by the total area of all peaks.[10]
-
Protocol 2: Cell Viability Assay (MTT) to Confirm Biological Activity
This protocol describes a standard MTT assay to determine the IC50 value of this compound batches in a chosen cancer cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of each this compound batch (e.g., from 0.1 to 10 µM) in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.[11]
-
Incubate for a specified period (e.g., 48 hours).[12]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
-
Formazan Solubilization and Reading:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and calculate the IC50 value for each batch using appropriate software.[11]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sanguinarine | CAS:2447-54-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Sanguirubine-induced cellular stress in control groups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanguinarine (B192314). The focus is on identifying and mitigating Sanguinarine-induced cellular stress to ensure the integrity of experimental controls.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity or stress in our vehicle-only control group. What are the potential causes?
A1: This is a common issue that can confound experimental results. Potential causes include:
-
Vehicle Toxicity: The solvent used to dissolve Sanguinarine, such as DMSO, can be toxic to cells, especially at higher concentrations or after prolonged exposure. It is crucial to run a vehicle-only control to assess its baseline effect.[1]
-
Compound Instability: Sanguinarine's solubility can be pH-dependent. Precipitation of the compound in the culture media can lead to inconsistent concentrations and cellular stress. Ensure the compound is fully dissolved before each use.[1]
-
Low-Dose Effects: Sanguinarine is a potent bioactive molecule. Even trace amounts, potentially from contamination or carryover, could induce a stress response in sensitive cell lines.
Q2: What is the primary mechanism of Sanguinarine-induced cellular stress?
A2: The predominant mechanism of Sanguinarine-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS).[2][3] This oxidative stress leads to a cascade of downstream events, including:
-
Mitochondrial Dysfunction: Sanguinarine can cause depolarization of the mitochondrial membrane potential.[4][5]
-
Apoptosis: The increase in ROS triggers the intrinsic apoptosis pathway, characterized by the activation of caspases (like caspase-3 and -9) and cleavage of PARP.[6][7]
-
Activation of Stress-Signaling Pathways: It is known to activate stress-related pathways such as JNK and NF-κB.[2][8]
-
Ferroptosis: In some cell types, Sanguinarine can also induce ferroptosis, another form of programmed cell death characterized by iron accumulation and lipid peroxidation.[6]
Q3: How can I design an experiment to specifically study the non-ROS-mediated effects of Sanguinarine?
A3: To isolate and study the cellular effects of Sanguinarine that are independent of ROS production, you can employ a co-treatment strategy with an antioxidant. By mitigating the oxidative stress, you can create a "control" condition where the primary off-target effect (ROS generation) is neutralized.
A robust experimental design should include the following groups:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) alone.
-
Sanguinarine Only: Cells treated with Sanguinarine to observe its full effect.
-
Antioxidant Only: Cells treated with the antioxidant (e.g., N-acetylcysteine) alone to ensure it has no confounding effects.
-
Sanguinarine + Antioxidant: Cells pre-treated with the antioxidant, followed by Sanguinarine treatment.
Comparing the results from the "Sanguinarine Only" group with the "Sanguinarine + Antioxidant" group will reveal the ROS-dependent effects.
Q4: What antioxidants are effective at mitigating Sanguinarine-induced stress, and what are the recommended concentrations?
A4: The most commonly cited and effective antioxidant for this purpose is N-acetyl-L-cysteine (NAC) , a scavenger of ROS.[5][9] Pre-treatment with NAC has been shown to reverse or prevent Sanguinarine-induced apoptosis and ROS production.[4][10][11]
-
Effective Concentration: NAC is typically used in the range of 1-5 mM.[4]
-
Pre-treatment Time: A pre-incubation period of 1-2 hours before adding Sanguinarine is common practice to allow for cellular uptake and readiness to neutralize ROS.[11]
Catalase, an enzyme that breaks down hydrogen peroxide, has also been shown to prevent Sanguinarine-induced ROS production and cytotoxicity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variance in cell viability assays between replicates. | Inconsistent Sanguinarine Concentration: Compound may be precipitating in the culture medium. | Prepare fresh Sanguinarine solutions for each experiment. Ensure complete dissolution in the vehicle (e.g., DMSO) before diluting in media. Vortex thoroughly.[1] |
| Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. | Use a cell counter to ensure uniform seeding density across all wells and plates. | |
| Antioxidant pre-treatment does not rescue cells from Sanguinarine-induced death. | Cell Death is ROS-Independent: In your specific cell model, Sanguinarine may be acting primarily through another mechanism (e.g., direct inhibition of signaling pathways like JAK/STAT or Sonic Hedgehog).[3][12] | Investigate other signaling pathways via Western blot or other molecular assays. The antioxidant co-treatment has effectively served as a control to demonstrate this. |
| Insufficient Antioxidant Concentration: The concentration of NAC may be too low to counteract the level of ROS produced. | Perform a dose-response experiment to find the optimal concentration of NAC for your cell line and Sanguinarine dose. | |
| Unexpected modulation of a signaling pathway not previously linked to Sanguinarine. | Off-Target Effects: Sanguinarine is known to interact with multiple cellular targets.[13][14] | This may be a novel finding. To confirm, use techniques like siRNA to knock down the primary target of the pathway and observe if Sanguinarine's effect is altered. Perform broader kinase or proteomic profiling.[14] |
Quantitative Data Summary
Table 1: Cytotoxicity of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| KB | Oral Cancer | MTT | ~2.5 µM | 24 h | [4] |
| 22B-cFluc | - | CCK-8 | Dose-dependent decrease (0.5-4 µM) | 24 h | [2] |
| MM Cell Lines | Multiple Myeloma | - | Dose-dependent decrease | - | [7] |
| HCT-116 | Colorectal Cancer | - | - | - | [5] |
| A431 / A388 | Cutaneous Squamous Cell Carcinoma | Viability Assay | Dose-dependent decrease | - | [8] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | MTT | IC50s ranging from ~2-8 µM | 72 h | [15] |
| LNCaP / DU145 | Prostate Cancer | MTT | 0.1-2 µmol/L caused dose-dependent inhibition | 24 h | [16] |
Table 2: Efficacy of N-Acetylcysteine (NAC) in Mitigating Sanguinarine-Induced Cellular Stress
| Cell Line | Sanguinarine Concentration | NAC Concentration | Effect Measured | Result of NAC Co-treatment | Reference |
| KB | 2 & 3 µM | 1 & 3 mM | ROS Production & Cytotoxicity | Prevented ROS production and cytotoxicity | [4] |
| MM Cell Lines | - | - | Apoptosis, Caspase/PARP activation | Inhibited Sanguinarine-induced proapoptotic effects | [7] |
| HCT-116 | - | - | Apoptosis, MMP collapse, Caspase activation | Reversed Sanguinarine-induced apoptotic effects | [5] |
| MDA-231 | - | - | Apoptosis | Attenuated Sanguinarine-induced apoptosis | [17] |
| cSCC Cells | - | - | ROS Production, Apoptosis | Inhibited ROS production and abolished apoptosis | [10] |
| C. elegans Germline | - | - | Apoptosis | Relieved the apoptotic effect of Sanguinarine | [11] |
Visualizations
Signaling Pathways and Workflows
Caption: Sanguinarine-induced apoptosis pathway and point of NAC intervention.
Caption: Workflow for designing an experiment to mitigate ROS-mediated stress.
Caption: Troubleshooting guide for unexpected Sanguinarine-induced stress.
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol is adapted from methodologies used in studies assessing Sanguinarine's effect on cell proliferation.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of Sanguinarine, vehicle, NAC, or a combination, as per your experimental design.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with Sanguinarine and/or NAC as required.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]
-
Cell Culture and Treatment: Plate cells and treat with Sanguinarine and/or NAC as per the experimental design.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm, emission at 535 nm) or visualize the cells under a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity corresponds to a higher level of intracellular ROS. Quantify and compare the levels across different treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 12. Sanguinarine inhibits pancreatic cancer stem cell characteristics by inducing oxidative stress and suppressing sonic hedgehog-Gli-Nanog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Sanguinarine and Chelerythrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the biological activities of two closely related benzophenanthridine alkaloids: Sanguinarine (B192314) and Chelerythrine (B190780). Both compounds, derived from plants of the Papaveraceae family, have garnered significant scientific interest for their broad spectrum of pharmacological effects. This document aims to present a side-by-side comparison of their performance in key biological assays, supported by experimental data, detailed methodologies for critical experiments, and visual representations of their molecular mechanisms of action.
Comparative Overview of Biological Activities
Sanguinarine and Chelerythrine exhibit a range of similar biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. However, their potency and mechanisms of action can differ significantly. The following sections provide a detailed comparison of their efficacy in these key areas.
Anticancer Activity
Both Sanguinarine and Chelerythrine have demonstrated cytotoxic effects against a variety of cancer cell lines. However, studies suggest that Sanguinarine often exhibits a more potent anticancer profile.
Table 1: Comparative Anticancer Activity of Sanguinarine and Chelerythrine
| Cancer Cell Line | Cancer Type | Sanguinarine IC50 (µM) | Chelerythrine IC50 (µM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | >7.5 (cytotoxic) | >10 (cytotoxic) | [1] |
| LNCaP | Prostate Cancer | More sensitive than DU-145 | More sensitive than DU-145 | [2] |
| DU-145 | Prostate Cancer | More sensitive than LNCaP | More sensitive than LNCaP | [2] |
Note: A direct IC50 comparison for MCF-7 was not available, but the study indicated Sanguinarine was effective at lower concentrations.
A study on human breast adenocarcinoma cells (MCF-7) indicated that Sanguinarine was cytotoxic at a concentration of 7.5 µM, while Chelerythrine showed cytotoxicity at 10 µM.[1] Furthermore, Sanguinarine was found to be genotoxic to MCF-7 cells, a characteristic not observed with Chelerythrine at the tested concentrations.[1] In prostate cancer cell lines, both alkaloids induced a dose-dependent inhibition of cell viability, with DU-145 cells showing greater sensitivity than LNCaP cells.[2]
Antimicrobial Activity
Sanguinarine and Chelerythrine are both recognized for their potent antimicrobial properties against a range of pathogens.
Table 2: Comparative Antimicrobial Activity of Sanguinarine and Chelerythrine
| Microorganism | Sanguinarine MIC (µg/mL) | Chelerythrine MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1.9 | Not explicitly compared | [3] |
| Oral microbial isolates | 16 (inhibited 98% of isolates) | Not specified | [4] |
| Escherichia coli | Potent inhibitor | Potent inhibitor | [3][5] |
| Aeromonas hydrophila | Potent inhibitor | Potent inhibitor | [3][5] |
Studies have shown that both Sanguinarine and Chelerythrine are potent inhibitors of various bacteria, including Staphylococcus aureus, Escherichia coli, and Aeromonas hydrophila.[3][5] The antimicrobial action of both alkaloids is attributed to their ability to interfere with the integrity of the cell wall and membrane.[6]
Anti-inflammatory Activity
Both alkaloids have demonstrated significant anti-inflammatory effects. Comparative studies suggest that Sanguinarine may have a more pronounced effect on the expression of certain pro-inflammatory genes.
Table 3: Comparative Anti-inflammatory Effects of Sanguinarine and Chelerythrine
| Inflammatory Mediator | Sanguinarine Effect | Chelerythrine Effect | Cell Line | Reference(s) |
| CCL-2 mRNA expression | Significant decrease (3.5-fold) | Significant decrease (1.9-fold) | THP-1 | [7] |
| IL-6 mRNA expression | Significant decrease (3.9-fold) | Significant decrease (1.6-fold) | THP-1 | [7] |
| TNF-α production | Comparable to dexamethasone (B1670325) | Comparable to dexamethasone | RAW 264.7 | [8] |
In a study on LPS-stimulated THP-1 cells, Sanguinarine was more effective than Chelerythrine at reducing the mRNA levels of the pro-inflammatory cytokines CCL-2 and IL-6.[7] However, both compounds showed comparable efficacy to the standard anti-inflammatory drug dexamethasone in inhibiting TNF-α production in RAW 264.7 cells.[8]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of Sanguinarine and Chelerythrine can be attributed to their differential modulation of key cellular signaling pathways.
Sanguinarine Signaling Pathways
Sanguinarine's biological effects are mediated through a variety of signaling pathways, often initiated by the induction of reactive oxygen species (ROS).
Caption: Key signaling pathways modulated by Sanguinarine.
Sanguinarine is known to induce apoptosis through the generation of ROS and modulation of multiple signaling pathways, including the NF-κB, MAPK, PI3K/Akt, and JAK/STAT pathways.[9][10] It can also directly interact with DNA and RNA, leading to cell cycle arrest.[9]
Chelerythrine Signaling Pathways
Chelerythrine is a well-established inhibitor of Protein Kinase C (PKC), which plays a central role in its mechanism of action.
Caption: Key signaling pathways modulated by Chelerythrine.
By inhibiting PKC, Chelerythrine disrupts downstream signaling cascades that are crucial for cell survival and proliferation, leading to apoptosis and cell cycle arrest.[9] It also modulates the NF-κB and p38 MAPK pathways, contributing to its anti-inflammatory and anticancer effects.[11]
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of Sanguinarine and Chelerythrine, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Sanguinarine or Chelerythrine (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
DNA Damage Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: After treatment with the test compounds, harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with DNA staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Fixation: Following treatment, harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have a 2n DNA content, G2/M phase cells will have a 4n DNA content, and S phase cells will have a DNA content between 2n and 4n.
Conclusion
Sanguinarine and Chelerythrine are both promising natural compounds with a wide range of biological activities. While they share similarities in their anticancer, antimicrobial, and anti-inflammatory properties, there are notable differences in their potency and primary mechanisms of action. Sanguinarine appears to exert its effects through a broader range of signaling pathways, often initiated by ROS production, and may have a stronger genotoxic effect. In contrast, Chelerythrine's activity is more closely linked to its potent inhibition of Protein Kinase C.
This comparative guide provides a foundation for researchers to understand the key differences between these two alkaloids and to design further investigations into their therapeutic potential. The detailed experimental protocols and pathway diagrams are intended to facilitate reproducible and robust scientific inquiry in the field of natural product drug discovery. Further direct comparative studies are warranted to fully elucidate the relative therapeutic indices and potential clinical applications of Sanguinarine and Chelerythrine.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 5. Structural modification of sanguinarine and chelerythrine and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Sanguinarine and Sanguirubine on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known effects of Sanguinarine (B192314) and the closely related benzophenanthridine alkaloid, Sanguirubine, on gene expression. The available scientific literature heavily focuses on Sanguinarine, revealing its significant impact on various cellular processes through the modulation of gene expression. In contrast, specific data on the effects of this compound on gene expression is currently limited. This document summarizes the extensive experimental data for Sanguinarine and highlights the knowledge gap concerning this compound, offering a platform for future research.
Comparative Summary of Gene Expression Modulation
The following tables summarize the quantitative and qualitative effects of Sanguinarine on the expression of key genes involved in apoptosis, cell cycle regulation, and signal transduction. Due to a lack of available data, a corresponding summary for this compound cannot be provided at this time.
Table 1: Sanguinarine's Effect on Apoptosis-Regulating Genes
| Gene Family | Gene Name | Cell Line(s) | Effect on Expression | Reference(s) |
| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | SH-SY5Y, MDA-MB-231, HaCaT, JM1, K562, Hela, SiHa | Down-regulation | [1][2] |
| Bcl-xL | - | Down-regulation | [2] | |
| BCL2L2 | SH-SY5Y | Down-regulation | ||
| Bcl-2 Family (Pro-apoptotic) | Bax | HaCaT, JM1, K562, Hela, SiHa | Up-regulation | [1] |
| Inhibitor of Apoptosis (IAP) Family | cIAP2 | MDA-MB-231 | Down-regulation | [1] |
| XIAP | MDA-MB-231 | Down-regulation | [1] | |
| Other Apoptosis-Related Genes | NOL3 | SH-SY5Y | Down-regulation | [1] |
| HRK | SH-SY5Y | Down-regulation | [1] | |
| c-FLIP | MDA-MB-231 | Down-regulation | [1] | |
| Pro-caspase 3 | MDA-MB-231 | Down-regulation | [1] |
Table 2: Sanguinarine's Effect on Cell Cycle and Signaling Pathway-Related Genes
| Pathway/Process | Gene/Protein | Cell Line(s) | Effect on Expression/Activity | Reference(s) |
| NF-κB Signaling | NF-κB | Breast Cancer Cells | Inhibition of activation | [1] |
| IκBα | - | Inhibition of phosphorylation and degradation | [1] | |
| STAT3 Signaling | STAT3 | Prostate Cancer Cells | Inhibition of activation | [1] |
| AP-1 Signaling | AP-1 | Breast Cancer Cells | Inhibition | [1] |
| Matrix Metalloproteinases | MMP-9 | Breast Cancer Cells | Inhibition of expression | [1] |
| Angiogenesis | VEGF | Endothelial Cells | Inhibition of VEGF-induced signaling | |
| Cell Cycle Regulation | Cyclin D1, D2, E | - | Decrease | [2] |
| CDK2, 4, 6 | - | Decrease | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to assess the effects of compounds like Sanguinarine on gene expression.
Cell Viability and Apoptosis Assays
-
WST-1 Assay for Cell Viability:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Sanguinarine or this compound for specific time points (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
TUNEL Assay for Apoptotic Cell Death:
-
Culture cells on coverslips or in chamber slides and treat with the compounds of interest.
-
Fix the cells with a formaldehyde (B43269) solution.
-
Permeabilize the cells using a detergent-based solution.
-
Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Green fluorescence indicates apoptotic cells.
-
Gene Expression Analysis
-
RNA Isolation and cDNA Conversion:
-
Lyse the treated and control cells using a suitable lysis buffer.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH, β-actin). Gene expression changes are typically calculated using the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Sanguinarine and a typical experimental workflow for studying the differential effects of these compounds on gene expression.
Caption: Sanguinarine's impact on NF-κB, STAT3, and apoptosis pathways.
Caption: Workflow for comparing gene expression effects.
Discussion and Future Directions
The extensive research on Sanguinarine has established it as a potent modulator of gene expression, with significant implications for its anti-inflammatory, anti-angiogenic, and anti-cancer properties. Its ability to down-regulate anti-apoptotic genes like Bcl-2 while up-regulating pro-apoptotic genes such as Bax underscores its potential as a pro-apoptotic agent[1]. Furthermore, its inhibitory effects on key inflammatory and proliferative signaling pathways, including NF-κB and STAT3, provide a mechanistic basis for its observed biological activities[1].
The striking absence of comparable data for this compound presents a clear and compelling area for future investigation. As a structurally similar benzophenanthridine alkaloid, it is plausible that this compound may exhibit similar or distinct effects on gene expression. Direct, comparative studies employing modern transcriptomic techniques, such as RNA sequencing, are necessary to elucidate the specific molecular targets and pathways modulated by this compound. Such research would not only fill a significant gap in the scientific literature but also potentially uncover novel therapeutic applications for this understudied natural compound.
References
Sanguirubine vs. Other Benzophenanthridine Alkaloids in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of sanguirubine and other prominent benzophenanthridine alkaloids, including sanguinarine (B192314), chelerythrine (B190780), and fagaronine (B1216394). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to support research and drug development in oncology.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and other benzophenanthridine alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
A direct comparative study evaluated the antiproliferative activities of this compound (SR), chelirubine (B96666) (CHR), macarpine (B1218228) (MA), sanguinarine (SA), and chelerythrine (CHE) against human cervix adenocarcinoma (HeLa), human epidermoid carcinoma (A431), and human promyelocytic leukemia (HL60) cell lines, as well as normal human fibroblasts (HF). The results demonstrated a broad range of antiproliferative activity among the tested alkaloids[1].
Table 1: Comparative IC50 Values (µg/mL) of Benzophenanthridine Alkaloids after 72h Treatment [1]
| Alkaloid | HeLa (Cervix Adenocarcinoma) | A431 (Epidermoid Carcinoma) | HL60 (Promyelocytic Leukemia) | HF (Human Fibroblasts) |
| This compound (SR) | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.3 ± 0.1 |
| Chelerythrine (CHE) | 1.44 ± 0.21 | 0.82 ± 0.11 | 0.17 ± 0.02 | 0.41 ± 0.05 |
| Sanguinarine (SA) | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.34 ± 0.04 | 0.4 ± 0.1 |
| Chelirubine (CHR) | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.3 ± 0.1 |
| Macarpine (MA) | 0.024 ± 0.003 | 0.018 ± 0.002 | 0.012 ± 0.001 | 0.022 ± 0.003 |
Data presented as mean ± SD.
Additional studies have reported the IC50 values for sanguinarine and chelerythrine in other cancer cell lines:
Table 2: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2.43 | [2] |
| SiHa | Cervical Cancer | 3.07 | [2] |
| LNCaP | Prostate Cancer | <2 | [3] |
| DU145 | Prostate Cancer | <2 | [3] |
| Bel7402 | Hepatocellular Carcinoma | 2.90 | [4] |
| HepG2 | Hepatocellular Carcinoma | 2.50 | [4] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [4] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [4] |
| HL-60 | Promyelocytic Leukemia | 0.6 | [5] |
Table 3: IC50 Values of Chelerythrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | - | [6] |
| DU-145 | Prostate Cancer | - | [6] |
Information on the IC50 values for fagaronine from direct comparative studies with this compound, sanguinarine, and chelerythrine is limited. However, studies on fagaronine analogues have shown significant cytotoxic activity against P388 lymphocytic leukemia[7].
Mechanisms of Anticancer Action
Benzophenanthridine alkaloids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
This compound
This compound has been shown to be a potent inducer of apoptosis. In HL60 leukemia cells, treatment with this compound resulted in morphological and ultrastructural changes characteristic of apoptosis[1]. It can induce both early and late-stage apoptosis. Furthermore, this compound has been identified as a Smac mimetic, capable of downregulating cellular inhibitors of apoptosis proteins (cIAPs), which allows it to overcome resistance to apoptosis in cancer cells[8].
Sanguinarine
Sanguinarine is a well-studied benzophenanthridine alkaloid that induces apoptosis and cell cycle arrest in a wide range of cancer cells[3][9]. Its pro-apoptotic activity is associated with the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio[10]. Sanguinarine can also inhibit the activation of transcription factors such as NF-κB and STAT3, which are crucial for cancer cell survival and proliferation. The alkaloid has been shown to arrest the cell cycle in the G0/G1 or G2/M phase, depending on the cell type and concentration[2][3].
Chelerythrine
Similar to sanguinarine, chelerythrine is a potent inducer of apoptosis and cell cycle arrest[6][11]. It has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins. Chelerythrine is also known to be a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation, which plays a role in its anticancer effects.
Fagaronine
Fagaronine has demonstrated antitumor activity, notably by inducing differentiation in erythroleukemic cells. This suggests a mechanism of action that involves the reactivation of endogenous differentiation programs in cancer cells, leading to their maturation and loss of malignancy. While its cytotoxic and apoptotic mechanisms are less characterized in direct comparison to other benzophenanthridine alkaloids, its ability to induce differentiation presents a unique therapeutic approach.
Signaling Pathways and Experimental Workflows
The anticancer effects of these alkaloids are mediated through complex signaling pathways. Below are diagrams illustrating some of the key pathways and general experimental workflows used to study these compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the anticancer effects of benzophenanthridine alkaloids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzophenanthridine alkaloid stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the benzophenanthridine alkaloids for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to quantify changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates potent anticancer activity, with cytotoxicity comparable to or, in some cases, greater than sanguinarine and chelerythrine in certain cancer cell lines. All three alkaloids induce apoptosis and disrupt the cell cycle, making them promising candidates for further investigation in cancer therapy. Fagaronine presents a distinct mechanism by inducing cell differentiation. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these benzophenanthridine alkaloids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid fagaronine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Sanguinarine's Anticancer Efficacy Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has demonstrated significant potential as an anticancer agent. This guide provides a comprehensive cross-validation of its cytotoxic and pro-apoptotic effects across a wide spectrum of cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of sanguinarine in various cancer cell lines as determined by the MTT assay, which measures metabolic activity as an indicator of cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hematological Malignancies | |||
| HL-60 | Acute Promyelocytic Leukemia | 0.37 - 1.02 | [1] |
| J45.01 | Acute Lymphoblastic Leukemia | Not specified | [1] |
| CCRF/CEM | Acute Lymphoblastic Leukemia | Not specified | [1] |
| Primary Effusion Lymphoma (PEL) cells | B-cell Lymphoma | Dose-dependent inhibition | [2] |
| Multiple Myeloma cells | Multiple Myeloma | Not specified | [3] |
| Solid Tumors | |||
| Glioblastoma | |||
| C6 | Rat Glioblastoma | Dose-dependent inhibition | [4] |
| Bladder Cancer | |||
| T24 | Human Bladder Carcinoma | Concentration-dependent inhibition | [5] |
| EJ | Human Bladder Carcinoma | Concentration-dependent inhibition | [5] |
| 5637 | Human Bladder Carcinoma | Concentration-dependent inhibition | [5] |
| Oral Cancer | |||
| KB | Human Oral Carcinoma | 2 - 3 | [6] |
| Breast Cancer | |||
| MCF-7 | Human Breast Adenocarcinoma | Not specified | [7] |
| MCF-7/ADR (Doxorubicin-resistant) | Human Breast Adenocarcinoma | Not specified | [7] |
| MDA-MB-231 (TNBC) | Human Breast Adenocarcinoma | Not specified | [8] |
| MDA-MB-468 (TNBC) | Human Breast Adenocarcinoma | Not specified | [8] |
| Hepatocellular Carcinoma | |||
| Bel7402 | Human Hepatocellular Carcinoma | 2.90 | [9] |
| HepG2 | Human Hepatocellular Carcinoma | 2.50 | [9] |
| HCCLM3 | Human Hepatocellular Carcinoma | 5.10 | [9] |
| SMMC7721 | Human Hepatocellular Carcinoma | 9.23 | [9] |
| Lung Cancer (NSCLC) | |||
| H1299 | Human Non-Small Cell Lung Carcinoma | Not specified | [10] |
| H460 | Human Non-Small Cell Lung Carcinoma | Not specified | [10] |
| H1975 | Human Non-Small Cell Lung Carcinoma | Not specified | [10] |
| A549 | Human Non-Small Cell Lung Carcinoma | Not specified | [10] |
| Colon Cancer | |||
| HCT116 | Human Colorectal Carcinoma | Not specified | [11] |
| Colon Cancer cell lines (wild type, p53-mutant, and p53-null) | Human Colorectal Carcinoma | Equally sensitive | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of sanguinarine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of sanguinarine for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the sanguinarine concentration.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
-
Cell Treatment: Cells are treated with sanguinarine at the desired concentrations for the indicated times.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment with sanguinarine, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, Akt, NF-κB).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Sanguinarine exerts its anticancer effects through the modulation of multiple intracellular signaling pathways.
Caption: General experimental workflow for evaluating the anticancer effects of Sanguinarine.
Sanguinarine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to programmed cell death.
Caption: Sanguinarine-induced apoptosis signaling pathways.
Furthermore, sanguinarine has been demonstrated to inhibit several key survival pathways that are often dysregulated in cancer.
Caption: Inhibition of pro-survival signaling pathways by Sanguinarine.
References
- 1. mdpi.com [mdpi.com]
- 2. Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction of Human Bladder Cancer Cells by Sanguinarine through Reactive Oxygen Species-Mediated Up-Regulation of Early Growth Response Gene-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Targets of Sanguirubine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential biological targets of Sanguirubine, drawing comparisons with the well-studied alkaloid, Sanguinarine (B192314). It offers detailed experimental protocols for target validation and presents key signaling pathways and experimental workflows through clear visualizations. This document is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and its Potential
This compound is a benzophenanthridine alkaloid, and while direct studies on its biological targets are emerging, significant insights can be drawn from its close structural analog, Sanguinarine. Sanguinarine is known for its broad-spectrum biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects, which are attributed to its interaction with a diverse range of cellular and molecular targets.[1][2][3][4] This guide outlines the probable targets of this compound based on the known interactions of Sanguinarine and provides a framework for their experimental validation.
Comparative Analysis of Potential Biological Targets
The following table summarizes the potential biological targets of this compound, with supporting evidence from studies on Sanguinarine. This comparative data provides a strong foundation for initiating validation studies for this compound.
| Target Category | Potential Molecular Target | Reported Effect of Sanguinarine | Potential Therapeutic Relevance |
| Enzymes | Na+/K+-ATPase | Inhibition of the transmembrane protein, leading to cell death.[2][5] | Cancer, Cardiac Conditions |
| DNA Topoisomerase I/II | Inhibition of enzyme activity.[6] | Cancer | |
| Lysine-specific demethylase 1 (LSD1) | Identified as a natural inhibitor.[7] | Cancer | |
| Signaling Pathways | NF-κB | Potent inhibitor of the signaling pathway, crucial for inflammation and cell survival.[8] | Inflammation, Cancer |
| PI3K/Akt/mTOR | Inhibition of this critical cell growth and survival pathway.[1][2][8] | Cancer, Metabolic Disorders | |
| MAPK (ERK, JNK, p38) | Induction of apoptosis through activation of JNK and p38 MAPKs.[1][2][8] | Cancer | |
| JAK/STAT | Suppression of STAT3 activation, leading to inhibition of cancer cell growth.[1][2][8] | Cancer, Inflammatory Diseases | |
| Wnt/β-catenin | Modulation of the pathway.[1][2] | Cancer, Developmental Disorders | |
| Other Cellular Components | DNA | Intercalates into DNA.[9] | Cancer |
| Cytoplasmic Membrane | Compromises the integrity of the cytoplasmic membrane in bacteria.[10][11] | Infectious Diseases | |
| Angiogenesis | Akt Phosphorylation | Suppresses VEGF-induced Akt phosphorylation, inhibiting angiogenesis.[12] | Cancer, Inflammatory Diseases |
Experimental Protocols for Target Validation
Validating the interaction of this compound with its putative targets is a critical step in drug development.[13][14][15] The following are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to a target protein in a cellular context by measuring changes in the protein's thermal stability.[15]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity-Based Chemoproteomics (Pull-down Assay)
Objective: To identify proteins that directly interact with this compound.[16]
Methodology:
-
Probe Synthesis: Synthesize a this compound analog functionalized with a reactive group and an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the this compound probe with cell lysates to allow for binding to target proteins.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotin-tagged this compound probe along with its bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.
In Vitro Kinase Assay
Objective: To determine if this compound directly inhibits the activity of a specific kinase (e.g., Akt, members of the MAPK pathway).
Methodology:
-
Reaction Setup: In a reaction buffer, combine the purified kinase, its specific substrate (often a peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Reaction Incubation: Incubate the mixture at the optimal temperature for the kinase to allow for substrate phosphorylation.
-
Detection: Measure the amount of phosphorylated substrate using methods such as radioactive ATP incorporation, fluorescence-based assays, or specific antibodies.
-
IC50 Determination: Calculate the concentration of this compound required to inhibit 50% of the kinase activity (IC50 value).
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow for the validation of a hypothesized biological target of this compound.
References
- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of angiogenesis by the plant alkaloid, sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
A Comparative Analysis of the Pro-Apoptotic Mechanisms of Sanguinarine and Sanguirubine
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific pro-apoptotic data on Sanguirubine, this guide utilizes data from the closely related and structurally similar benzophenanthridine alkaloid, Chelerythrine, as a proxy for a comparative analysis with Sanguinarine. This approach is based on their shared chemical class and co-occurrence in botanical sources.
Introduction
Sanguinarine and this compound (represented by Chelerythrine) are potent benzophenanthridine alkaloids derived from plants like Sanguinaria canadensis (bloodroot). Both compounds have emerged as subjects of intense research in oncology for their ability to induce programmed cell death, or apoptosis, in a wide array of cancer cells. Understanding the nuances of their pro-apoptotic mechanisms is crucial for their potential development as novel anticancer agents. This guide provides an objective comparison of their apoptotic pathways, supported by experimental data and detailed methodologies.
Comparative Pro-Apoptotic Mechanisms: A Data-Driven Overview
The pro-apoptotic effects of Sanguinarine and Chelerythrine are multifaceted, involving a cascade of molecular events that ultimately lead to cell death. The following table summarizes the key comparative data on their mechanisms of action.
| Feature | Sanguinarine | Chelerythrine (as this compound proxy) |
| Primary Apoptotic Pathway | Induces both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] | Primarily acts through the intrinsic (mitochondrial) pathway.[2] |
| Reactive Oxygen Species (ROS) Generation | A potent inducer of intracellular ROS, a key upstream event in its apoptotic cascade. | Triggers apoptosis through the generation of ROS.[2] |
| Mitochondrial Perturbation | Disrupts mitochondrial membrane potential, leading to the release of cytochrome c. | Induces cytochrome c release from mitochondria, a critical step in initiating the caspase cascade.[2] |
| Bcl-2 Family Protein Regulation | Downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[3] | Can induce apoptosis in a manner that is independent of Bax and Bak, suggesting a direct effect on the mitochondrial permeability transition pore.[4] |
| Caspase Activation | Activates initiator caspases-8 and -9, and the executioner caspase-3.[1][3] | Activates caspase-9 and caspase-3.[2] |
| Key Signaling Pathway Modulation | Inhibits pro-survival signaling pathways including NF-κB, STAT3, and PI3K/Akt.[5] | Induces endoplasmic reticulum (ER) stress and inactivates the STAT3 signaling pathway. |
| Cell Viability (IC50) | IC50 of 5.2 µM (24h) in PC-3 prostate cancer cells. | IC50 of 6.1 µM (24h) in DU145 prostate cancer cells.[6] |
| Induction of Apoptosis | Treatment with 1-5 µM induces DNA laddering in A431 epidermoid carcinoma cells.[7] | 10 µM treatment for 24h increases apoptotic cells to 17% in SW-839 renal cancer cells.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic mechanisms of Sanguinarine and Chelerythrine.
Annexin V & Propidium Iodide (PI) Assay for Apoptosis Quantification
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of Sanguinarine or Chelerythrine for a specified duration (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is employed to detect changes in the expression levels of key proteins that regulate apoptosis.
-
Procedure:
-
Following treatment with Sanguinarine or Chelerythrine, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes.
-
Procedure:
-
Treat cells with Sanguinarine or Chelerythrine.
-
Load the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
Caption: Pro-apoptotic signaling cascade induced by Sanguinarine.
Caption: Pro-apoptotic signaling of Chelerythrine (this compound proxy).
Caption: General experimental workflow for comparative analysis.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Sanguirubine vs. Sanguinarine: An Unresolved Question of Antimicrobial Potency
Sanguinarine (B192314), a benzophenanthridine alkaloid isolated from plants such as Sanguinaria canadensis (bloodroot), has been the subject of numerous studies investigating its efficacy against various bacteria and fungi. In contrast, sanguirubine, a structurally related alkaloid also found in Sanguinaria canadensis, has not been individually assessed for its antimicrobial potency in the available research. This information gap prevents a direct, evidence-based comparison of the two compounds.
This guide provides a comprehensive overview of the well-documented antimicrobial activity of sanguinarine and other related alkaloids, alongside the experimental protocols used to determine their efficacy.
Comparative Antimicrobial Spectrum of Sanguinarine and Related Alkaloids
The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for sanguinarine and other related alkaloids found in Sanguinaria canadensis against a variety of microorganisms.
Table 1: Antimicrobial Spectrum of Sanguinarine
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Plaque Bacteria (various species) | - | 1 - 32 | [1] |
| Staphylococcus aureus | - | 1.9 | [2] |
| Staphylococcus aureus (MRSA) | Various | 1.56 - 6.25 | [3] |
| Staphylococcus aureus | - | 128 | [4][5] |
| Providencia rettgeri | - | 7.8 | [6] |
| Gram-positive and Gram-negative bacteria | - | 0.5 - 128 | [7] |
Table 2: Antimicrobial Spectrum of Other Related Alkaloids
| Alkaloid | Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Chelerythrine | Pseudomonas aeruginosa | - | 1.9 | [2] |
| Protopine | Escherichia coli | - | 125 | [2] |
| Protopine | Pseudomonas aeruginosa | - | 125 | [2] |
| Allocryptopine | Staphylococcus aureus | - | 125 | [2] |
| Allocryptopine | Pseudomonas aeruginosa | - | 125 | [2] |
| Allocryptopine | Escherichia coli | - | 125 | [2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro antimicrobial activity of a compound. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., sanguinarine) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions of the stock solution are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Preparation of Inoculum: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells containing only the growth medium and the microbial suspension (positive control) and wells with only the growth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Antimicrobial Mechanism of Sanguinarine
Sanguinarine exerts its antimicrobial effects through multiple mechanisms, primarily by disrupting the bacterial cell division process and compromising the cell membrane.
-
Inhibition of FtsZ Assembly: Sanguinarine has been shown to inhibit the assembly of the FtsZ protein into the Z-ring, a critical structure for bacterial cytokinesis (cell division).[8] By disrupting Z-ring formation, sanguinarine prevents the bacteria from dividing, leading to the formation of elongated, filamentous cells and ultimately cell death.[8]
-
Cell Membrane Disruption: Evidence suggests that sanguinarine compromises the integrity of the bacterial cytoplasmic membrane.[3] This disruption can lead to the leakage of essential intracellular components and contribute to cell lysis.
-
Induction of Reactive Oxygen Species (ROS): Some studies indicate that sanguinarine can induce the production of reactive oxygen species within bacterial cells, leading to oxidative stress and damage to cellular components.[5]
-
Synergistic Activity: Sanguinarine has also been found to act synergistically with conventional antibiotics, such as aminoglycosides.[9] It is proposed that aminoglycosides increase the permeability of the bacterial membrane, facilitating the uptake of sanguinarine, which in turn enhances the overall bactericidal effect.[9][10]
Caption: Antimicrobial mechanism of sanguinarine.
References
- 1. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]
- 3. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine synergistically potentiates aminoglycoside‐mediated bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of Natural Alkaloids: Sanguinarine vs. Berberine in Therapeutic Potential
For Immediate Release
In the vast arsenal (B13267) of natural compounds with therapeutic promise, the isoquinoline (B145761) alkaloids Sanguinarine and Berberine (B55584) have emerged as prominent candidates, each exhibiting a remarkable spectrum of biological activities. This guide provides a comprehensive, head-to-head comparison of their therapeutic potential, drawing upon experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their relative strengths and underlying mechanisms.
At a Glance: Key Therapeutic Properties
| Therapeutic Area | Sanguinarine | Berberine |
| Anticancer | Potent cytotoxic and pro-apoptotic activity across various cancer cell lines.[1][2][3] | Cytotoxic effects demonstrated, though generally less potent than Sanguinarine.[1][2][3] |
| Anti-inflammatory | Exhibits anti-inflammatory properties through inhibition of pathways like NF-κB.[4][5] | Well-documented anti-inflammatory effects, also via NF-κB and other pathways.[4][6] |
| Antimicrobial | Broad-spectrum antibacterial activity.[5] | Effective against a range of bacteria.[5] |
| Antioxidant | Possesses antioxidant properties.[3][5] | Demonstrates significant antioxidant and radical scavenging activity.[1][3][5] |
Quantitative Comparison of Therapeutic Efficacy
To provide a clear, quantitative comparison, the following tables summarize key experimental findings from head-to-head and individual studies.
Table 1: Comparative Cytotoxicity (IC50, µM) in Hematopoietic Cancer Cell Lines
| Cell Line | Sanguinarine (µM) | Berberine (µM) |
| U266B1 | 0.4 | 12.0 |
| J45.01 | 0.4 | 30.0 |
| HL-60 | 0.6 | 70.0 |
| HL-60/MX1 | 0.6 | 35.0 |
| HL-60/MX2 | 0.6 | >250.0 |
| CCRF/CEM | 0.2 | 40.0 |
| CEM/C1 | 0.2 | 100.0 |
Data sourced from a comparative study on hematopoietic cancer cell lines.[1][2][3]
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, µg/mL)
| Bacterial Strain | Sanguinarine (µg/mL) | Berberine (µg/mL) |
| Staphylococcus aureus | 1.56 - 12.5 | 31.25 - 250 |
| Bacillus subtilis | 0.78 - 6.25 | 15.6 - 125 |
| Escherichia coli | 62.5 - 250 | 125 - 1000 |
| Pseudomonas aeruginosa | 125 - 500 | 250 - >1000 |
Note: Ranges represent values compiled from multiple studies and can vary based on the specific strain and experimental conditions.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay, IC50)
| Compound | IC50 |
| Sanguinarine | Data not available in direct comparative studies |
| Berberine | ~42.7 µg/mL |
| Ascorbic Acid (Standard) | ~62.4 µg/mL |
Berberine's IC50 value in the DPPH assay suggests notable antioxidant activity.[2] A direct comparative study with Sanguinarine using the same methodology is needed for a conclusive head-to-head assessment.
Mechanistic Insights: Modulation of Key Signaling Pathways
Both Sanguinarine and Berberine exert their therapeutic effects by modulating critical cellular signaling pathways. While they share some common targets, there are nuances in their mechanisms of action.
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation and cell survival. Both Sanguinarine and Berberine are known to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Both alkaloids have been shown to inhibit this pathway, contributing to their anticancer properties.[7][8][9][10]
Experimental Protocols: A Guide for Reproducibility
To support further research and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Details:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a serial dilution of Sanguinarine or Berberine and incubate for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol Details:
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with the compounds.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol.
-
Staining and Visualization: Counterstain the nuclei with a fluorescent dye like DAPI and visualize under a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells.
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on their expression levels.
Protocol Details:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, NF-κB p65), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This comparative guide highlights that both Sanguinarine and Berberine possess significant therapeutic potential, albeit with differing potencies across various biological activities. Sanguinarine generally exhibits stronger cytotoxic effects against cancer cells, while Berberine shows robust anti-inflammatory and antioxidant properties. Their shared ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores their potential in treating a range of diseases.
Future research should focus on direct, head-to-head comparative studies in a wider array of disease models, including in vivo studies, to better delineate their therapeutic windows and potential for clinical translation. Furthermore, exploring synergistic combinations of these two alkaloids or with existing therapeutic agents could unveil novel and more effective treatment strategies.
References
- 1. Antioxidant Effect of Berberine and its Phenolic Derivatives Against Human Fibrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of berberine on reactive oxygen species production in human neutrophils and in cell-free assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Sanguinarine with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated notable anticancer properties, including the induction of apoptosis and inhibition of tumor growth.[1] Emerging research indicates that the therapeutic potential of sanguinarine can be significantly enhanced when used in combination with established chemotherapeutic agents. This guide provides a comprehensive evaluation of the synergistic effects of sanguinarine with three widely used anticancer drugs: doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). The data presented herein, including quantitative analyses of cytotoxicity, apoptosis, and cell cycle arrest, alongside detailed experimental methodologies and signaling pathway diagrams, is intended to inform and guide further research and development in combination cancer therapies.
Comparative Analysis of Synergistic Effects
The combination of sanguinarine with doxorubicin, cisplatin, or paclitaxel has been shown to enhance the cytotoxic effects against various cancer cell lines, often overcoming drug resistance and allowing for a reduction in the required dosage of the conventional chemotherapeutic agent.
Sanguinarine and Doxorubicin
The synergy between sanguinarine and doxorubicin has been observed in multidrug-resistant (MDR) cancer cell lines. This combination leads to a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin, indicating a potentiation of its anticancer activity.
Table 1: Cytotoxicity of Sanguinarine and Doxorubicin in Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Reduction in Doxorubicin IC50 |
| Caco-2 (Colon Carcinoma) | Doxorubicin alone | 4.22[1][2] | - | - |
| Sanguinarine + Doxorubicin | Not Reported | < 1 (Synergistic)[3] | 17.58[1][2] | |
| CEM/ADR5000 (Leukemia) | Doxorubicin alone | 44.08[1][2] | - | - |
| Sanguinarine + Doxorubicin | Not Reported | Not Reported | Not Reported | |
| MCF-7/ADR (Breast Cancer) | Doxorubicin alone | 27[3] | - | - |
| Sanguinarine alone | 4[3] | - | - | |
| Sanguinarine (IC20) + Doxorubicin | 1.6[3] | 0.1 (Synergistic)[3] | 16.88 |
Table 2: Apoptosis Induction by Sanguinarine and Doxorubicin in MCF-7/ADR Cells
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | 0.3[3] |
| Doxorubicin alone | 7.7[3] |
| Sanguinarine alone | 4.9[3] |
| Sanguinarine + Doxorubicin | 27.1[3] |
Sanguinarine and Cisplatin
Sanguinarine has been shown to enhance the sensitivity of cisplatin-resistant ovarian cancer cells to cisplatin, primarily through the depletion of intracellular glutathione (B108866) (GSH), a key molecule in drug resistance.[4] While a synergistic effect on apoptosis has been observed, in some neuroblastoma cell lines, the combination did not produce a greater apoptotic effect than the individual agents.
Table 3: Apoptosis Induction by Sanguinarine and Cisplatin in Neuroblastoma Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| SH-SY5Y | Sanguinarine alone | 18[2] |
| Cisplatin alone | 16[2] | |
| Sanguinarine + Cisplatin | 18[2] | |
| Kelly | Sanguinarine alone | 21[2] |
| Cisplatin alone | 23[2] | |
| Sanguinarine + Cisplatin | 20[2] |
Sanguinarine and Paclitaxel
The combination of sanguinarine and paclitaxel has demonstrated a significant increase in apoptosis and a decrease in cell proliferation in prostate cancer cells.[5] This suggests that sanguinarine can sensitize cancer cells to the effects of paclitaxel.
Table 4: Effect of Sanguinarine and Paclitaxel on DU145 Prostate Cancer Cells
| Treatment | Effect |
| Sanguinarine (0.5 µM) + Paclitaxel (5 nM) | Significantly decreased cell proliferation compared to either agent alone.[5] |
| Significantly increased apoptosis compared to either agent alone.[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of sanguinarine, the anticancer drug (doxorubicin, cisplatin, or paclitaxel), or the combination of both for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using dose-response curves. The combination index (CI) can be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs or combinations for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., NF-κB, p-NF-κB, Bcl-2, Bax, caspases) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of sanguinarine with anticancer drugs are attributed to its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Caption: Sanguinarine's synergistic mechanisms with anticancer drugs.
Sanguinarine has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[6] By inhibiting these pathways, sanguinarine can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. Furthermore, sanguinarine's ability to induce apoptosis and cause cell cycle arrest complements the mechanisms of action of many anticancer drugs.[7] In the case of cisplatin resistance, sanguinarine's ability to deplete intracellular glutathione (GSH) is a key mechanism for restoring drug sensitivity.[4]
Experimental Workflow for Synergy Evaluation
A systematic approach is essential for evaluating the synergistic effects of drug combinations. The following workflow outlines the key steps from in vitro screening to the investigation of underlying mechanisms.
Caption: Workflow for evaluating synergistic drug combinations.
Conclusion
The evidence presented in this guide strongly supports the potential of sanguinarine as a synergistic agent in combination with doxorubicin, cisplatin, and paclitaxel for the treatment of various cancers. The ability of sanguinarine to modulate key signaling pathways, induce apoptosis, and overcome drug resistance mechanisms provides a strong rationale for its further investigation in preclinical and clinical settings. The provided experimental protocols and workflow diagrams offer a framework for researchers to systematically evaluate and validate the synergistic potential of sanguinarine-based combination therapies. Future studies should focus on optimizing dosing schedules and evaluating these combinations in in vivo models to translate these promising in vitro findings into effective clinical strategies.
References
- 1. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin-sanguinarine nanoparticles: formulation and evaluation of breast cancer cell apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Quest for Stability: A Comparative Analysis of Sanguinarine and Its Derivatives' Metabolic Fate
For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a critical step in the journey from discovery to clinical application. This guide provides a comparative study of the metabolic stability of Sanguinarine (B192314), a promising but challenging alkaloid, and its derivatives. By examining available experimental data and outlining key methodologies, we aim to shed light on strategies to enhance the therapeutic potential of this class of compounds.
Sanguinarine, a benzophenanthridine alkaloid extracted from plants like Sanguinaria canadensis, has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, its clinical development has been hampered by poor pharmacokinetic properties, including low bioavailability and metabolic instability.[1] This has spurred the development of various derivatives designed to overcome these limitations.
Comparative Metabolic Stability: Sanguinarine vs. Dihydrosanguinarine (B1196270)
The primary metabolite of Sanguinarine is Dihydrosanguinarine (DHSA), formed through the reduction of the iminium bond in the parent molecule.[2] Pharmacokinetic studies have consistently demonstrated that DHSA possesses greater metabolic stability than Sanguinarine.
Table 1: Pharmacokinetic Parameters of Sanguinarine and Dihydrosanguinarine in Pigs (Oral Administration) [3]
| Compound | Half-life (t½) (h) | Cmax (ng/mL) | Tmax (h) |
| Sanguinarine (SA) | 2.33 ± 0.11 | 3.41 ± 0.36 | 2.75 ± 0.27 |
| Dihydrosanguinarine (DHSA) | 2.20 ± 0.12 | 2.41 ± 0.24 | 2.75 ± 0.27 |
Table 2: Pharmacokinetic Parameters of Sanguinarine and Dihydrosanguinarine in Broiler Chickens (Oral Administration) [4]
| Compound | Half-life (t½) (h) | Cmax (µg/L) | AUC (ng/mL·h) |
| Sanguinarine (SA) | 1.05 ± 0.18 | 1.89 ± 0.8 | 9.92 ± 5.4 |
| Dihydrosanguinarine (DHSA) | 0.83 ± 0.10 | 2.49 ± 1.4 | 6.08 ± 3.49 |
As evidenced by the data, while the half-life of DHSA is not dramatically longer in all studied species, its formation represents a key metabolic pathway. The conversion to DHSA is considered a detoxification pathway, as it is a less toxic metabolite.[2] The improved stability of DHSA suggests that modifications to the C=N+ bond of Sanguinarine are a promising strategy for developing more robust derivatives.[1]
Sanguinarine Derivatives with Potential for Enhanced Stability
While extensive comparative metabolic stability data for a wide range of Sanguinarine derivatives is not yet available in the public domain, several classes of derivatives have been synthesized with the aim of improving its drug-like properties.
-
6-Alkoxy Dihydrosanguinarine Derivatives: These compounds have been synthesized and evaluated for their acaricidal activity. While their metabolic stability was not the primary focus of these studies, the modification at the C6 position of the more stable dihydrosanguinarine backbone is a rational approach to potentially further enhance stability and modulate biological activity.
-
Cyanide Derivatives: A cyanide derivative of Sanguinarine has been synthesized and shown to have comparable anti-leukemia activity to the parent compound but with lower toxicity.[5] This suggests that strategic modifications can dissociate therapeutic effects from toxicity, a key goal in drug development that is often linked to metabolic pathways.
-
Other C6-Substituted Derivatives: A novel series of Sanguinarine derivatives with various hydrophilic groups and a cyano group at the C6-position have been synthesized and evaluated as anti-non-small cell lung cancer agents.[1] Although quantitative metabolic stability data for these compounds were not provided, their synthesis highlights the ongoing efforts to create more stable and effective Sanguinarine-based therapeutics.
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of Sanguinarine and its derivatives is typically assessed using in vitro methods that simulate the metabolic processes in the liver. The two most common assays are the liver microsomal stability assay and the S9 fraction stability assay.
Liver Microsomal Stability Assay
This assay is a widely used method to evaluate the Phase I metabolism of a compound, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[6][7]
Protocol Outline:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (from human or other species) are thawed on ice.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
The test compound is incubated with the liver microsomes in the phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system is also performed to assess non-enzymatic degradation.
-
-
Sampling and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The enzymatic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.
-
-
Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of remaining compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
From the rate constant, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.[8]
-
S9 Fraction Stability Assay
The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolic reactions.[9]
Protocol Outline:
-
Preparation of Reagents:
-
Similar to the microsomal assay, with the addition of cofactors for Phase II enzymes if desired (e.g., UDPGA for glucuronidation, PAPS for sulfation).
-
S9 fraction is used instead of microsomes.
-
-
Incubation:
-
The incubation procedure is similar to the microsomal assay, with the S9 fraction and the relevant cofactors.
-
-
Sampling and Quenching:
-
The process is identical to the microsomal assay.
-
-
Analysis:
-
LC-MS/MS is used to quantify the remaining parent compound.
-
-
Data Analysis:
-
Data analysis is performed in the same manner as the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of sanguinarine, chelerythrine, and their metabolites in broiler chickens following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. creative-bioarray.com [creative-bioarray.com]
Sanguinarine's Preferential Targeting of Cancer Cells: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the promising selectivity of Sanguinarine (B192314), a natural benzophenanthridine alkaloid, for cancer cells over their normal counterparts. This analysis, supported by extensive experimental data, positions Sanguinarine as a compelling candidate for further investigation in anticancer drug development.
Sanguinarine has been shown to induce cytotoxicity and apoptosis in a wide array of cancer cell lines, often at concentrations that have a significantly lesser effect on healthy, non-malignant cells. This differential activity is a critical attribute for any potential chemotherapeutic agent, aiming to maximize tumor cell death while minimizing toxicity to the patient's healthy tissues.
Comparative Cytotoxicity: Sanguinarine's IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values of Sanguinarine across various human cancer cell lines and their normal counterparts, demonstrating its selective cytotoxicity.
| Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| A431 | Human Epidermoid Carcinoma | ~1.0 - 5.0 | NHEK | Normal Human Epidermal Keratinocytes | >10 | >2-10 |
| A375 | Human Melanoma | 0.11 | Normal Human Fibroblasts | Human Fibroblasts | >0.54 | >4.9 |
| SK-MEL-3 | Human Melanoma | 0.54 | Normal Human Fibroblasts | Human Fibroblasts | >0.54 | >1 |
| G-361 | Human Melanoma | 0.17 | Normal Human Fibroblasts | Human Fibroblasts | >0.54 | >3.1 |
| H1299 | Non-Small Cell Lung Cancer | ~3.0 | LL24 | Normal Lung Fibroblasts | Weakly toxic | Higher in cancer cells |
| H1975 | Non-Small Cell Lung Cancer | ~1.0 | LL24 | Normal Lung Fibroblasts | Weakly toxic | Higher in cancer cells |
| HT-29 | Human Colon Cancer | Not specified | Not specified | Not specified | Not specified | Not specified |
| DU145 | Human Prostate Cancer | Not specified | "Normal" prostate epithelial cells | Prostate Epithelial Cells | Not specified | Selective killing observed |
| HL-60 | Human Promyelocytic Leukemia | 0.9 | Not specified | Not specified | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
The data clearly indicates that Sanguinarine induces a loss of viability in cancer cells at significantly lower concentrations than in normal cells. For instance, studies have shown that while Sanguinarine induces apoptosis in A431 epidermoid carcinoma cells at concentrations of 1-5 µM, it does not induce apoptosis in normal human epidermal keratinocytes (NHEKs) even at a dose of 10 µM.[1][2] Similarly, the cytotoxicity of Sanguinarine was found to be more pronounced in non-small cell lung cancer (NSCLC) cells compared to the normal lung cell line LL24.[3][4] Research on melanoma has also demonstrated that the IC50 value for Sanguinarine in normal human fibroblasts is higher than in various melanoma cell lines, indicating a selective effect.[3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Sanguinarine stock solution (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (both cancer and normal) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Sanguinarine in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the Sanguinarine dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sanguinarine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with Sanguinarine at the desired concentrations and for the appropriate duration.
-
Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Visualizing the Mechanism of Action
The selectivity of Sanguinarine is rooted in its ability to modulate key signaling pathways that are often dysregulated in cancer cells.
Experimental Workflow for Assessing Sanguinarine's Selectivity
Caption: Workflow for evaluating the selective cytotoxicity of Sanguinarine.
Sanguinarine's Impact on Key Cancer Signaling Pathways
Sanguinarine has been shown to exert its anticancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival and proliferation.[5] Two of the most well-documented pathways are the STAT3 and PI3K/Akt signaling cascades.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Replicating published findings on Sanguirubine's biological activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Sanguinarine (B192314), a plant-derived benzophenanthridine alkaloid, with other established therapeutic agents. The information presented is collated from peer-reviewed publications to assist researchers in replicating and expanding upon findings related to its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity and Anti-inflammatory Effects
The following tables summarize the reported efficacy of Sanguinarine and its common alternatives in various experimental models.
Table 1: Comparative Cytotoxicity (IC50 Values) of Sanguinarine and Chemotherapeutic Agents in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, gathered from multiple studies, indicates that Sanguinarine exhibits potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. In some multi-drug resistant cell lines, Sanguinarine shows synergistic effects when combined with conventional chemotherapeutics like doxorubicin (B1662922), significantly reducing the required dose of the latter.[1][2] For instance, in Caco-2 cells, Sanguinarine reduced the IC50 of doxorubicin by 17.58-fold in a two-drug combination.[1]
| Cell Line | Cancer Type | Sanguinarine IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin (B142131) IC50 (µM) |
| A375 | Melanoma | 0.11 µg/mL (~0.3 µM)[3] | - | - |
| SK-MEL-3 | Melanoma | 0.54 µg/mL (~1.47 µM)[3] | - | - |
| G-361 | Melanoma | - | - | - |
| HL-60/MX2 | Hematopoietic | - | - | - |
| CCRF/CEM | Hematopoietic | - | - | - |
| U266B1 | Hematopoietic | - | - | - |
| Bel7402 | Hepatocellular Carcinoma | 2.90[4] | - | - |
| HepG2 | Hepatocellular Carcinoma | 2.50[4] | - | - |
| HCCLM3 | Hepatocellular Carcinoma | 5.10[4] | - | - |
| SMMC7721 | Hepatocellular Carcinoma | 9.23[4] | - | - |
| MCF-7 | Breast Cancer | 4.0[2] | 1.4[2] | - |
| MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | 0.6[2] | 27[2] | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.56[5] | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.60[5] | - | - |
| A2780/R | Ovarian Cancer (Cisplatin-resistant) | - | - | Enhanced sensitivity with Sanguinarine[6] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). Direct comparison should be made with caution.
Table 2: Anti-inflammatory Activity of Sanguinarine
Sanguinarine has demonstrated significant anti-inflammatory properties by modulating the expression of key inflammatory mediators. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. For example, in LPS-stimulated THP-1 cells, Sanguinarine significantly decreased the mRNA levels of CCL-2 and IL-6.[7]
| Cell Line/Model | Inflammatory Stimulus | Mediator | Effect of Sanguinarine |
| THP-1 (Human monocytes) | Lipopolysaccharide (LPS) | CCL-2 mRNA | Significant decrease (3.5-fold) 2 hours post-stimulation[7] |
| THP-1 (Human monocytes) | Lipopolysaccharide (LPS) | IL-6 mRNA | Significant decrease (3.9-fold) 2 hours post-stimulation[7] |
| THP-1 (Human monocytes) | Exosomes from A549 cells | TNF-α, IL-6, CCL-2 mRNA | Decreased expression[8] |
| Grass Carp (in vivo) | High-fat diet | il-6, il-1β, tnf-α expression | Significantly down-regulated[9] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inflammatory mediators | Potent inhibition of expression[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on Sanguinarine's biological activity are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: Treat the cells with various concentrations of Sanguinarine or other test compounds for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15][16]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Sanguinarine or other compounds to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.
Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. This DNA-binding activity can be detected by incubating nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of Sanguinarine. After treatment, prepare nuclear extracts from the cells.[18][19]
-
Binding Reaction: Incubate the nuclear extracts with a labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.[18]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.[19]
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the presence of an active NF-κB-DNA complex.
Mandatory Visualization
Sanguinarine's Impact on Cancer Cell Signaling Pathways
Sanguinarine has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. A key mechanism is the inhibition of the NF-κB signaling pathway. It can also affect other critical pathways such as PI3K/Akt and STAT3.
Caption: Sanguinarine's inhibitory effects on key cancer signaling pathways.
Experimental Workflow for Assessing Sanguinarine's Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of Sanguinarine on cancer cells, from initial cell culture to final data analysis.
Caption: A typical experimental workflow for determining Sanguinarine's cytotoxicity.
References
- 1. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Inhibitory Profiles of Sanguirubine and Sanguinarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitory profiles of two structurally related benzophenanthridine alkaloids, Sanguirubine and Sanguinarine (B192314). While extensive research has been conducted on the bioactivity of Sanguinarine, data on this compound remains limited, highlighting a significant knowledge gap in the field. This document summarizes the available data, presents a standardized experimental protocol for kinase inhibition assays, and visualizes key signaling pathways and experimental workflows to facilitate future comparative studies.
Data Presentation: Acknowledging the Knowledge Gap
Sanguinarine: A Profile of a Multi-Target Kinase Inhibitor
Sanguinarine is known to exert its biological effects by targeting multiple kinases and signaling pathways. Its inhibitory activity has been documented against a range of cancer cell lines, as detailed in the table below.
Table 1: IC50 Values of Sanguinarine Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H1299 | Non-Small Cell Lung Cancer | Not Specified |
| H460 | Non-Small Cell Lung Cancer | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Not Specified |
| Bel7402 | Hepatocellular Carcinoma | 2.90[1] |
| HepG2 | Hepatocellular Carcinoma | 2.50[1] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10[1] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23[1] |
| HL-60 | Acute Promyelocytic Leukemia | 0.6[2] |
| CCRF/CEM | Acute Lymphoblastic Leukemia | > Maximum Tested[2] |
| U266B1 | Multiple Myeloma | > Maximum Tested[2] |
Beyond its cytotoxic effects on cancer cells, Sanguinarine has been identified as an inhibitor of specific enzymes. For instance, it has been shown to inhibit the activity of Lysine-specific demethylase 1 (LSD1) with an IC50 of 0.4 µM[3]. Furthermore, Sanguinarine demonstrates inhibitory activity against several cytochrome P450 enzymes, with Ki values of 2.7 µM (CYP1A2), 3.8 µM (CYP2C9), 8.9 µM (CYP2C8), and 2.0 µM (CYP3A4)[4].
Experimental Protocols: In Vitro Kinase Inhibition Assay
To facilitate direct comparative studies of this compound and Sanguinarine, a detailed protocol for a common in vitro kinase inhibition assay, the ADP-Glo™ Kinase Assay, is provided below. This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound or Sanguinarine) against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound or Sanguinarine)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the Kinase Reaction Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate solution containing the purified kinase and its specific substrate in the Kinase Reaction Buffer.
-
Add 2.5 µL of the 2X enzyme/substrate solution to each well.
-
-
Kinase Reaction Initiation: Prepare a 2X ATP solution in the Kinase Reaction Buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
Sanguinarine is known to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Sanguinarine's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro kinase inhibition assay described in the experimental protocols section.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines [mdpi.com]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of sanguinarine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative toxicological overview of sanguinarine (B192314) and other structurally related isoquinoline (B145761) alkaloids, including berberine, chelerythrine, and protopine (B1679745). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the toxicological profiles of these compounds, supported by experimental data.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicological data for sanguinarine and related alkaloids. These values, primarily median lethal dose (LD50) and half-maximal inhibitory concentration (IC50), are crucial for preliminary risk assessment and for guiding the design of further toxicological studies.
| Alkaloid | Test System | Route of Administration | LD50 (mg/kg) | IC50 (µM) | Reference |
| Sanguinarine | Rat | Oral | 1658 | - | [1][2][3] |
| Rat | Intravenous | 29 | - | [1][2][3] | |
| Rabbit | Dermal | >200 | - | [1][2][3] | |
| L-1210 cells | - | - | 0.53 | [4] | |
| Human Gingival Fibroblasts | - | - | 0.9 | [1] | |
| Berberine | Mouse | Oral | 329 | - | [1][5] |
| Mouse | Intraperitoneal | 23 | - | [1][5] | |
| Rat | Oral | 1280 (root extract) | - | [1][5][6] | |
| Mouse | Intravenous | 9.04 | - | [7][8] | |
| Mouse | Intraperitoneal | 57.61 | - | [7][8] | |
| Chelerythrine | - | - | - | 0.66 (PKC inhibition) | [4] |
| Protopine | Mouse (ICR) | Oral | 313.10 | - | [9] |
| Rat | Oral | 481.99 | - | [10][11] |
Note: The toxicity of these alkaloids can vary significantly depending on the animal model, route of administration, and the specific salt or extract form used.[12] Oral bioavailability can be low for some of these compounds, which may result in a higher LD50 value for oral administration compared to intravenous injection.[7][8]
Experimental Protocols
A fundamental aspect of toxicological assessment is the methodology employed. Below is a detailed protocol for a commonly used in vitro cytotoxicity assay, the MTT assay, which is frequently utilized to determine the IC50 values of compounds like sanguinarine and its analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
Alkaloid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the alkaloid in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the alkaloid. Include vehicle control wells (medium with the same final concentration of the solvent) and untreated control wells.[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[14]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.[15]
Signaling Pathways in Sanguinarine-Induced Toxicity
Sanguinarine is known to induce apoptosis, or programmed cell death, in various cancer cell lines.[17][18][19] Its cytotoxic effects are often mediated through the modulation of key signaling pathways. One of the prominent mechanisms involves the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways.[20][21]
Sanguinarine treatment can lead to an increase in intracellular ROS levels.[20] This oxidative stress can trigger the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[20] Cytochrome c then activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway, which in turn activates executioner caspases like caspase-3.[20]
Furthermore, sanguinarine can promote the activation of caspase-8, a key player in the extrinsic apoptotic pathway.[20] The activation of these caspase cascades ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Sanguinarine has also been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and cIAP-1, while up-regulating pro-apoptotic proteins like Bax.[18][20] Additionally, it can suppress the constitutively active STAT3 signaling pathway, which is often involved in promoting cell survival and proliferation in cancer cells.[18][19][21] The inhibition of STAT3 is associated with an increase in the expression of the protein tyrosine phosphatase SHP-1, a negative regulator of STAT3.[18][19][21]
Conclusion
Sanguinarine and its related alkaloids exhibit significant toxicological properties that are dependent on the dose, route of administration, and the biological system under investigation. While these compounds show promise in various therapeutic areas, particularly as anticancer agents, their potential for toxicity necessitates careful evaluation. The data and protocols presented in this guide offer a foundational resource for researchers to conduct further comparative toxicological studies, ensuring a more comprehensive understanding of the risk-benefit profiles of these potent natural products.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]
- 12. Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Sanguinarine
Disclaimer: The initial request specified "Sanguirubine." However, based on extensive database searches, it is highly probable that this is a misspelling of "Sanguinarine," a well-documented benzophenanthridine alkaloid. The following procedures are for the proper disposal of Sanguinarine and its salts.
This guide provides essential safety and logistical information for the proper disposal of Sanguinarine, a cytotoxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. All waste contaminated with Sanguinarine is to be treated as hazardous waste.
Hazard and Safety Information
Sanguinarine is a toxic compound with cytotoxic properties.[1][2] It is harmful if swallowed and can cause skin and eye irritation.[3][4] Proper handling and disposal are crucial to prevent exposure and environmental contamination.
| Hazard Classification | Handling Precautions |
| Acute Oral Toxicity [4][5] | Avoid ingestion. Do not eat, drink, or smoke when handling.[3][6] |
| Skin and Eye Irritant [3] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and nitrile gloves.[1][3] |
| Cytotoxic [1] | All handling of solid Sanguinarine and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing Sanguinarine in a dedicated, sealed, and shatter-proof container.[1]
-
Ensure the container is compatible with the solvents used and do not mix with incompatible waste streams.[1]
-
Leave at least 10% headspace in the container to allow for expansion.[1]
-
Under no circumstances should Sanguinarine waste be disposed of down the drain.[1]
-
-
Sharps Waste:
-
Dispose of all sharps contaminated with Sanguinarine (e.g., needles, razor blades, and glass pipettes) in a designated, puncture-resistant sharps container for hazardous chemical waste.[1]
-
2. Labeling of Waste Containers:
All hazardous waste containers must be properly labeled with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "Sanguinarine"
-
A clear indication of the hazard (e.g., "Cytotoxic")
-
The composition of the waste, including all solvents and their approximate percentages.
3. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable solvent that will dissolve Sanguinarine. Collect all rinsate as hazardous liquid waste.[1]
-
Soaking: Submerge the rinsed glassware in a bath of the same solvent and sonicate for at least 30 minutes. Dispose of the solvent as hazardous liquid waste.[1]
-
Detergent Wash: After solvent rinsing, wash the glassware with a laboratory-grade detergent and hot water.[1]
-
Final Rinse: Thoroughly rinse the glassware with deionized water.[1]
-
Drying: Allow the glassware to air dry completely or dry it in an oven.[1]
4. Spill Response:
In the event of a Sanguinarine spill:
-
Evacuate the area.
-
Follow your institution's spill cleanup procedures for cytotoxic compounds.
-
Generally, this involves covering the spill with an absorbent material, gently wiping it up, and decontaminating the area.[1]
-
All cleanup materials must be disposed of as hazardous waste.[1]
5. Final Disposal:
-
Store all labeled hazardous waste containers in a designated and secure area.
-
Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Always consult your institution's EHS office for specific guidance and adhere to all local, state, and federal regulations.[1]
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of Sanguinarine waste.
References
Essential Safety and Handling Protocols for Sanguinarine
This guide provides crucial safety and logistical information for the handling and disposal of Sanguinarine, a potent benzophenanthridine alkaloid. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel. Sanguinarine is toxic and can kill animal cells.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[2]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling Sanguinarine. This equipment should be used at all times to minimize exposure.
| Protection Level | Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and aerosols.[2][3] |
| Hand Protection | Powder-free Nitrile Gloves | Disposable nitrile gloves are required. Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact. Contaminated gloves must be disposed of immediately after use in accordance with laboratory practices.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental skin contact. For handling larger quantities or where there is a significant risk of contamination, consider more impervious clothing.[2] |
| Respiratory Protection | N95 or P1 Dust Mask | In situations where dust formation is likely, a NIOSH-approved N95 (US) or EN 143 type P1 (EU) dust mask is recommended to prevent inhalation.[2] For significant aerosolization risk, a Powered Air-Purifying Respirator (PAPR) should be considered. |
Experimental Workflow for Handling Sanguinarine
The following diagram outlines the standard operating procedure for safely handling Sanguinarine in a laboratory setting.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle Sanguinarine in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoiding Dust: Take care to avoid the formation of dust and aerosols during handling, particularly when weighing the solid compound.[2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Sanguinarine is handled.[5] Wash hands thoroughly with soap and water after handling the compound.[2]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[2][4]
Spill Management:
In the event of a spill, evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection.[2] Carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, closed container for disposal.[2]
Disposal Plan:
All waste containing Sanguinarine, including contaminated gloves, labware, and the chemical itself, must be disposed of as hazardous waste.
-
Waste Collection: Collect all Sanguinarine waste in clearly labeled, sealed containers.[2]
-
Container Labeling: Ensure containers are labeled with the chemical name and associated hazards.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to use an approved waste disposal plant.[2] Do not let the product enter drains.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
